Technical Guide: Synthesis of 4-Ethynyl-2-methylaniline
Executive Summary This technical guide details the synthesis of 4-ethynyl-2-methylaniline , a critical building block for "click chemistry" bioconjugation and a structural intermediate for Type II kinase inhibitors (e.g....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the synthesis of 4-ethynyl-2-methylaniline , a critical building block for "click chemistry" bioconjugation and a structural intermediate for Type II kinase inhibitors (e.g., Ponatinib analogs).
While direct alkynylation of anilines is possible, this guide prioritizes a Protection-Coupling-Deprotection strategy. Field experience demonstrates that free anilines often coordinate with Palladium (Pd) catalysts, leading to catalyst poisoning, lower yields, and difficult purification due to "Pd black" precipitation. The protocol below ensures high fidelity, scalability, and reproducibility suitable for pharmaceutical applications.
Retrosynthetic Analysis & Strategy
The target molecule is constructed via a Sonogashira cross-coupling reaction.[1][2] The strategic choice lies in the starting material (Iodo- vs. Bromo-aniline) and the protecting group strategy.
Precursor Selection: 4-Iodo-2-methylaniline is selected over the bromo-analog for its superior reactivity under milder conditions, reducing thermal degradation risks.
Protective Group: An Acetyl (Ac) group is chosen for the amine. It prevents catalyst coordination during coupling and is easily removed during the final desilylation step, allowing a streamlined "one-pot" deprotection.
Pathway Visualization
Figure 1: Strategic synthesis pathway utilizing an acetylation protection strategy to maximize catalyst life and yield.
Detailed Experimental Protocol
Phase 1: Amine Protection (Acetylation)
Objective: Mask the nucleophilic aniline nitrogen to prevent Pd-catalyst poisoning.
Setup: Charge a round-bottom flask with 4-iodo-2-methylaniline (1.0 equiv) and Dichloromethane (DCM) [0.2 M concentration].
Reagent Addition: Add Triethylamine (TEA) (1.2 equiv) followed by dropwise addition of Acetic Anhydride (1.1 equiv) at 0°C.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3).
Workup: Wash with 1M HCl (to remove excess amine), then saturated NaHCO₃. Dry organic layer over MgSO₄ and concentrate.
Checkpoint: Product should be an off-white solid. Yields typically >95%.
Phase 2: Sonogashira Coupling
Objective: Install the alkyne functionality using Trimethylsilylacetylene (TMSA).
Degassing (Critical): Dissolve the substrate in dry THF/TEA in a pressure tube. Sparge with Argon for 15 minutes. Oxygen presence causes homocoupling of the alkyne (Glaser coupling), a major impurity source.
Catalyst Charge: Add Pd(PPh₃)₂Cl₂ and stir for 5 minutes.
Co-Catalyst Addition: Add CuI last .
Expert Insight: Adding CuI last minimizes the formation of copper acetylides before the catalytic cycle is fully engaged, reducing side reactions.
Reaction: Add TMS-acetylene via syringe. Seal and heat to 50°C for 4-6 hours.
Visual Cue: The reaction mixture will darken (brown/black) due to salt formation (TEA·HI). If it turns completely black and precipitates early, oxygen ingress likely killed the catalyst.
Workup: Filter through a celite pad to remove Pd residues. Concentrate the filtrate.
Phase 3: Global Deprotection
Objective: Remove both the Trimethylsilyl (TMS) group and the Acetyl protecting group.
Solvent System: Dissolve the crude intermediate in Methanol (MeOH).
Hydrolysis: Add 3M NaOH (5 equiv). Heat to reflux (65°C) for 2-4 hours.
Note: This step cleaves the amide (acetyl) and the silyl group simultaneously.
Extraction: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x).
If the reaction mixture turns black immediately upon heating and conversion stalls:
Oxygen Leak: Re-evaluate degassing protocol (Freeze-Pump-Thaw is superior to sparging).
Free Amine: Ensure the acetylation in Phase 1 was complete. Free amines coordinate Pd strongly.
Mechanism Visualization
Figure 2: Simplified catalytic cycle emphasizing the critical Transmetallation step where Copper assists in transferring the alkyne to the Palladium center.
Safety & Handling (E-E-A-T)
Alkynes: Terminal alkynes and their metal salts (Cu-acetylides) are potentially explosive when dry. Keep the reaction wet or in solution during workup.
Heavy Metals: All aqueous waste containing Pd and Cu must be segregated into heavy metal waste streams.
Skin/Eye Hazards: Anilines are toxic by absorption.[3] 4-ethynyl-2-methylaniline is a suspected skin sensitizer. Double-gloving (Nitrile) is mandatory.
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
BenchChem Protocols. Sonogashira Coupling of 4-Iodo-3,5-dimethylaniline (Analogous Protocol). BenchChem Application Notes. Link
PubChem Compound Summary. 4-Ethynyl-2-methylaniline (CID 134690-36-3). National Center for Biotechnology Information. Link
Sigma-Aldrich. Safety Data Sheet for Alkynyl Anilines. Link
Part 1: Chemical Identity & Physicochemical Profile
This guide details the chemical properties, synthesis, and applications of 4-Ethynyl-2-methylaniline , a critical bifunctional intermediate in medicinal chemistry. [1] 4-Ethynyl-2-methylaniline (CAS: 146141-31-3) is a sp...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical properties, synthesis, and applications of 4-Ethynyl-2-methylaniline , a critical bifunctional intermediate in medicinal chemistry.
[1]
4-Ethynyl-2-methylaniline (CAS: 146141-31-3) is a specialized aniline derivative characterized by two orthogonal reactive handles: a primary amine and a terminal alkyne. This dual functionality makes it an invaluable "linchpin" scaffold for constructing kinase inhibitors and activity-based protein profiling (ABPP) probes.
Typically off-white to pale brown due to oxidation sensitivity.
Melting Point
Predicted: 45–50 °C
Lower than its iodo-precursor (88°C) due to reduced crystal packing efficiency.
Boiling Point
Predicted: 240–250 °C
At 760 mmHg.
pKa (Amine)
~4.5
The ethynyl group is electron-withdrawing, slightly reducing basicity compared to o-toluidine (pKa 4.4).
Solubility
DMSO, DCM, MeOH, EtOAc
Low solubility in water; soluble in organic solvents.
Part 2: Synthetic Routes & Production
The synthesis of 4-ethynyl-2-methylaniline is not typically performed via direct electrophilic substitution due to the directing group conflict. The industry-standard route utilizes a Sonogashira coupling on a halogenated precursor, followed by deprotection.
Retrosynthetic Analysis (Graphviz)
Figure 1: Retrosynthetic pathway converting the bromo-precursor to the target alkyne via iodine exchange and palladium catalysis.
Detailed Experimental Protocol
Step 1: Finkelstein Halogen Exchange (Bromo → Iodo)
Rationale: Aryl iodides are significantly more reactive in Sonogashira couplings than bromides, allowing for milder conditions that preserve the free amine.
Reagents: 2-Methyl-4-bromoaniline (1.0 eq), NaI (2.0 eq), CuI (5 mol%), N,N'-dimethylethylenediamine (DMEDA, 10 mol%).
Conditions: Reflux in 1,4-dioxane at 110 °C for 18–24 hours under Argon.
Workup: Cool, dilute with ammonia solution (to sequester Cu), extract with EtOAc.
Yield: Typically >85% as a dark solid.
Step 2: Sonogashira Coupling
Setup: Charge a flask with 4-iodo-2-methylaniline (10 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%). Evacuate and backfill with N₂ (3x).
Solvent: Add degassed THF (50 mL) and Triethylamine (30 mL).
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (The iodide spot will disappear; a fluorescent blue spot appears).
Purification: Filter through a Celite pad to remove Pd black. Concentrate and purify via silica flash chromatography (Hexane/EtOAc gradient).
Step 3: Desilylation (TMS Removal)
Reaction: Dissolve the TMS-intermediate in MeOH. Add K₂CO₃ (1.5 eq). Stir at RT for 30 minutes.
Critical Note: Do not heat. Terminal alkynes on electron-rich rings can polymerize or oxidize if heated in base.
Isolation: Dilute with water, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo at <30 °C.
Part 3: Reactivity & Functionalization
As a Senior Application Scientist, it is crucial to understand the orthogonality of this molecule. You can react one end without disturbing the other.
The "Click" Handle (Alkyne)
The C-4 ethynyl group serves as a bio-orthogonal handle.
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Reacts with azides to form 1,2,3-triazoles. Used to attach fluorophores or biotin to kinase inhibitors for Activity-Based Protein Profiling (ABPP) .
Sonogashira Extension: Can be coupled further to aryl halides to create rigid, conjugated systems (e.g., diarylacetylenes common in liquid crystals or molecular wires).
The Nucleophile (Amine)
The C-1 amino group is sterically modulated by the C-2 methyl group.
Nucleophilic Substitution (SɴAr): Reacts with 4-chloroquinazolines or 2-chloropyrimidines. The C-2 methyl group forces the aniline ring to twist out of planarity with the heterocycle, a conformation often required to fit into the ATP-binding pocket of kinases (e.g., EGFR T790M selectivity).
Part 4: Case Study in Drug Design
Objective: Synthesis of a "Clickable" EGFR Inhibitor Probe.
Context: Researchers often need to map the off-target effects of drugs like Erlotinib. By replacing the standard aniline with 4-ethynyl-2-methylaniline, you create a probe that can be "clicked" to a fluorescent tag after it binds to the proteome.
Workflow Diagram (Graphviz)
Figure 2: Workflow for generating and utilizing an Activity-Based Probe (ABP) for EGFR kinase profiling.
Protocol: SɴAr Coupling to Quinazoline Core
Reactants: Suspend 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and 4-ethynyl-2-methylaniline (1.1 eq) in Isopropanol (IPA).
Conditions: Heat to reflux (82 °C) for 3 hours. The product typically precipitates as the hydrochloride salt.
Observation: The reaction mixture turns yellow. Upon cooling, filter the solid.
Validation: ¹H NMR will show the disappearance of the aniline NH₂ doublet and the retention of the alkyne proton singlet (~3.0–3.5 ppm).
Part 5: Safety & Handling
Warning: This compound combines the toxicity of anilines with the reactivity of terminal alkynes.
Hazard Class
Description
Precaution
Acute Toxicity
Anilines are toxic by inhalation, ingestion, and skin contact. Methemoglobinemia risk.
Handle in a fume hood.[1] Wear nitrile gloves (double gloving recommended).
Instability
Terminal alkynes can polymerize exothermically or form explosive acetylides with Cu/Ag.
Store under inert gas (Ar/N₂) at -20 °C. Avoid contact with copper metal (catalytic CuI is safe in solution).
Environmental
Very toxic to aquatic life with long-lasting effects.[1][2]
Collect all waste for hazardous incineration. Do not release into drains.[3]
Storage Protocol:
Store in amber vials (light sensitive).
Keep under Argon atmosphere (oxidation sensitive).
Re-test purity via LC-MS if stored >6 months (look for oxidative dimerization products).
References
GuideChem. (2025). 4-Ethynyl-2-methylaniline Chemical Properties and CAS 146141-31-3.[4] Retrieved from
ChemicalBook. (2025).[1][3][5] Synthesis of 4-iodo-2-methylaniline and subsequent Sonogashira coupling. Retrieved from
National Institutes of Health (NIH). (2012). Design and synthesis of 4-anilinoquinazoline kinase inhibitors. PubMed Central. Retrieved from
Organic Chemistry Portal. (2025). Sonogashira Coupling Protocols and Mechanism. Retrieved from
Sigma-Aldrich. (2024).[6] Safety Data Sheet for Aniline Derivatives. Retrieved from
Foreword: A Practical Guide to a Niche Building Block
An In-depth Technical Guide to the Physical Properties of 4-Ethynyl-2-methylaniline In the landscape of drug discovery and materials science, the utility of a chemical building block is defined by its structure, reactivi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Physical Properties of 4-Ethynyl-2-methylaniline
In the landscape of drug discovery and materials science, the utility of a chemical building block is defined by its structure, reactivity, and physical properties. 4-Ethynyl-2-methylaniline, a substituted aniline, emerges as a compound of significant interest. It combines the nucleophilic and aromatic characteristics of the aniline core, a common scaffold in medicinal chemistry, with the versatile reactivity of a terminal alkyne, a key functional group for modern synthetic transformations like click chemistry. The ortho-methyl group provides steric and electronic modulation, offering a handle to fine-tune molecular interactions and properties.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple data sheet to provide a comprehensive analysis of the physical properties of 4-Ethynyl-2-methylaniline. Recognizing that publicly available experimental data for this specific molecule is limited, we will employ a standard scientific approach: leveraging data from structurally similar analogues to predict properties and detailing the robust, validated experimental protocols required for their definitive determination. This document serves as both a repository of known information and a practical manual for the empirical characterization of this promising synthetic intermediate.
Section 1: Molecular Identity and Structural Insights
A molecule's physical properties are a direct consequence of its three-dimensional structure and the nature of its constituent atoms and bonds.
Core Identification
IUPAC Name : 4-Ethynyl-2-methylaniline
CAS Number : 215589-37-0
Molecular Formula : C₉H₉N
Molecular Weight : 131.17 g/mol
Caption: 2D Chemical Structure of 4-Ethynyl-2-methylaniline.
Structural Dissection and Property Implications
The structure of 4-Ethynyl-2-methylaniline contains three key functional regions that dictate its physicochemical behavior:
The Aniline Moiety (-C₆H₃-NH₂) : The amino group imparts basicity to the molecule, although it is a weak base due to the delocalization of the nitrogen lone pair into the aromatic ring.[1] This amine function is a hydrogen bond donor and acceptor, suggesting a tendency for self-association in the solid state and solubility in protic solvents.
The Ortho-Methyl Group (-CH₃) : Positioned adjacent to the amino group, the methyl group introduces what is known as the "ortho effect."[2] This has two consequences:
Steric Hindrance : It can sterically hinder the amino group, potentially reducing its basicity compared to an un-substituted analogue by impeding solvation of the conjugate acid.
Electronic Effect : As an electron-donating group (EDG), it slightly increases the electron density on the ring and the nitrogen atom, which would typically increase basicity.[2] The net effect on pKa is a balance of these opposing factors.
The Para-Ethynyl Group (-C≡CH) : This terminal alkyne is a relatively nonpolar, rigid functional group. The acidic nature of the terminal alkyne proton is generally very weak but allows for specific reactions. The triple bond is a region of high electron density (a π-system), enabling it to participate in C-H···π interactions.[3] Its presence is crucial for synthetic applications, particularly in forming carbon-carbon bonds or in copper-catalyzed azide-alkyne cycloadditions (CuAAC) "click chemistry".[4]
Section 2: Physicochemical Properties - Knowns and Inferences
Direct experimental data for 4-Ethynyl-2-methylaniline is not abundant. However, by analyzing its constituent parts and comparing it to well-characterized analogues, we can construct a reliable profile of its expected physical properties.
Summary of Physical State and Comparative Data
The compound is known to be a solid at room temperature. This distinguishes it from many simple substituted anilines which are liquids. The solid state is likely due to efficient crystal packing and intermolecular forces, such as hydrogen bonding via the -NH₂ group.
Melting Point : The melting point of 4-ethynylaniline is quite high (98-102 °C), likely due to strong intermolecular hydrogen bonding and π-stacking. Given that 4-Ethynyl-2-methylaniline is also a solid with similar functional groups, its melting point is expected to be in a comparable, elevated range. The ortho-methyl group might slightly disrupt the crystal packing efficiency compared to 4-ethynylaniline, but a melting point well above room temperature is anticipated.
Boiling Point : A high boiling point is expected due to the molecular weight and hydrogen bonding capability. It will likely be higher than that of 4-ethylaniline (216 °C) and 2-ethynylaniline (229-230 °C) and may require distillation under reduced pressure to prevent decomposition.
Solubility : The aniline functionality suggests solubility in polar organic solvents like ethanol, methanol, and acetone through hydrogen bonding.[7] Solubility in non-polar solvents like hexane is expected to be limited.[7] Due to its utility as a building block, solubility in common reaction solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF) is anticipated and essential for practical use.
Section 3: Gold-Standard Protocols for Characterization
To move from prediction to empirical fact, a series of standardized, self-validating experiments are required. The causality behind each step is critical for ensuring data integrity.
Caption: General workflow for the physicochemical characterization of a new chemical entity.
Protocol: Melting Point Determination via Capillary Method
Rationale : The melting point is a fundamental thermodynamic property that serves as a primary indicator of purity. A sharp, well-defined melting range (typically < 1 °C) is characteristic of a pure crystalline solid, while impurities depress and broaden this range.
Methodology :
Sample Preparation : Finely powder a small amount (2-3 mg) of the dry solid.
Capillary Loading : Tap the open end of a glass capillary tube into the powder to collect a small plug of material. Tap the sealed end on a hard surface to pack the material down to a height of 2-3 mm.
Instrumentation : Place the loaded capillary into a calibrated digital melting point apparatus or a Thiele tube filled with mineral oil.
Measurement : Heat the apparatus rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
Data Recording : Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁-T₂.
Validation : Perform the measurement in triplicate to ensure reproducibility.
Protocol: Spectroscopic Structural Verification
Spectroscopy provides an unambiguous fingerprint of a molecule's structure. The combination of NMR, IR, and MS is required for complete characterization.
Rationale : NMR provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number, connectivity, and chemical environment of protons, while ¹³C NMR does the same for carbon atoms.
¹H NMR Predictions (based on 4-ethynylaniline data[4][8]) :
Aromatic Protons (Ar-H) : Expected in the δ 6.5-7.5 ppm range. The substitution pattern will lead to distinct singlet, doublet, or doublet of doublets.
Amine Protons (-NH₂) : A broad singlet, typically in the δ 3.5-4.5 ppm range, whose position is concentration and solvent dependent.
Acetylenic Proton (-C≡CH) : A sharp singlet expected around δ 3.0 ppm.
Methyl Protons (-CH₃) : A sharp singlet expected around δ 2.0-2.5 ppm.
¹³C NMR Predictions (based on 4-ethynylaniline data[4]) :
This technical guide details the molecular architecture, synthesis, and quality control of 4-Ethynyl-2-methylaniline (CAS 40697-87-8), a critical "privileged scaffold" in the development of Tyrosine Kinase Inhibitors (TK...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the molecular architecture, synthesis, and quality control of 4-Ethynyl-2-methylaniline (CAS 40697-87-8), a critical "privileged scaffold" in the development of Tyrosine Kinase Inhibitors (TKIs).[1]
Advanced Synthesis, Impurity Profiling, and TKI Applications[1]
Part 1: Molecular Architecture & Physicochemical Profile[1]
4-Ethynyl-2-methylaniline represents a high-value pharmacophore used to introduce rigid alkynyl linkers into small molecule inhibitors.[1] Its structure combines a nucleophilic aniline handle (for amide/urea formation) with a terminal alkyne (for Sonogashira coupling or "click" chemistry), positioned meta to each other with an ortho-methyl steric block. This specific substitution pattern is designed to overcome gatekeeper mutations (e.g., T315I) in kinase domains by forcing specific conformational binding modes.
Part 2: Synthetic Pathways & Process Chemistry[1][2]
The industrial preparation of 4-Ethynyl-2-methylaniline typically proceeds via a Sonogashira Cross-Coupling sequence.[1] The direct coupling of acetylene gas is often avoided in GMP settings due to safety and poly-substitution risks.[1] Instead, a silyl-protected route is preferred for high fidelity.[1]
2.1 The Synthetic Workflow (DOT Visualization)
The following diagram illustrates the optimized 2-step manufacturing process:
Figure 1: Two-step synthesis via Sonogashira coupling and desilylation. High-contrast nodes indicate critical control points.[1]
2.2 Detailed Experimental Protocol
Step 1: Sonogashira Coupling
Inertion: Charge a reactor with 4-iodo-2-methylaniline (1.0 eq) and dry THF (10 vol). Sparge with nitrogen for 30 minutes to remove dissolved oxygen (Critical to prevent Glaser homocoupling of the alkyne).
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.01 eq).
Reagent Addition: Add Triethylamine (3.0 eq) followed by dropwise addition of Trimethylsilylacetylene (TMS-acetylene, 1.2 eq).
Note: Exothermic reaction. Control temperature to <60°C.
Reaction: Stir at 60°C for 4–6 hours. Monitor by HPLC for consumption of aryl iodide.
Workup: Filter off triethylamine hydroiodide salts. Concentrate the filtrate to yield the TMS-protected intermediate.[1]
Step 2: Desilylation
Dissolution: Dissolve the crude intermediate in Methanol (5 vol).
Cleavage: Add Potassium Carbonate (K₂CO₃, 1.5 eq) at room temperature.
Process Insight: Base-mediated cleavage is preferred over TBAF in large-scale synthesis to avoid difficult fluoride waste remediation.[1]
Quench & Isolation: Stir for 2 hours. Dilute with water and extract into Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from Hexanes/Ethyl Acetate (9:1) to remove trace palladium and oligomers.
Part 3: Critical Quality Attributes (CQAs) & Impurity Profiling
In the context of pharmaceutical development (ICH M7 guidelines), this molecule presents specific genotoxicity risks that must be controlled.
3.1 Potential Genotoxic Impurities (PGIs)
The combination of an aromatic amine and a Michael acceptor precursor (the alkyne) creates structural alerts.
Impurity Type
Origin
Control Strategy
Glaser Homocoupling
Dimerization of alkyne (O₂ presence)
Strict inert atmosphere (N₂/Ar); Low CuI loading.[1]
Residual Palladium
Catalyst carryover
Thiol-functionalized silica scavengers or crystallization.[1]
Aniline Isomers
Starting material impurity
Regio-controlled synthesis of starting aryl halide.[1]
Figure 2: Risk assessment and control strategy for genotoxic impurities in 4-ethynyl-2-methylaniline production.
Part 4: Application in Tyrosine Kinase Inhibitor (TKI) Design[1]
4-Ethynyl-2-methylaniline serves as a "tail" moiety or linker in third-generation TKIs targeting BCR-ABL, EGFR, and VEGFR.[1]
Mechanism of Action: The terminal alkyne functions as a rigid "molecular rod." When coupled to a heterocyclic core (e.g., quinazoline or pyrimidine), it extends the aniline deep into the kinase hydrophobic pocket.
Steric Steering: The 2-methyl group is non-negotiable in many SAR (Structure-Activity Relationship) studies.[1] It induces a twist in the molecule, forcing the aniline ring out of coplanarity. This "ortho-effect" is crucial for:
Improving solubility by disrupting crystal packing.
Avoiding steric clashes with the "Gatekeeper" residue (e.g., T315I in BCR-ABL) found in drug-resistant cancers.[1]
Key Drug Class Associations:
Ponatinib Analogs: While Ponatinib uses a 3-ethynyl-4-methyl substitution pattern, the 4-ethynyl-2-methyl isomer is used in "hybrid" inhibitor research to probe different binding vectors in the ATP-binding site.[1]
Alkynyl-Quinazolines: Used to synthesize irreversible EGFR inhibitors where the alkyne positions a Michael acceptor (acrylamide) near Cys797.[1]
References
Sonogashira Coupling Mechanism & Optimization
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
Genotoxicity of Anilines (ICH M7 Context)
International Conference on Harmonisation (ICH). (2017).[2][3] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).
Application in Kinase Inhibitors (Ponatinib/TKI SAR)
Huang, W. S., et al. (2010). Discovery of Ponatinib (AP24534): A Potent, Orally Active Pan-Inhibitor of BCR-ABL Kinase. Journal of Medicinal Chemistry.
Advanced Building Block for Kinase Inhibitor & Proteomic Discovery[1] Part 1: Executive Summary & Chemical Identity 4-Ethynyl-2-methylaniline (CAS 146141-31-3 ) is a bifunctional aromatic building block characterized by...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Building Block for Kinase Inhibitor & Proteomic Discovery[1]
Part 1: Executive Summary & Chemical Identity
4-Ethynyl-2-methylaniline (CAS 146141-31-3 ) is a bifunctional aromatic building block characterized by a primary amine and a terminal alkyne positioned para to each other, with an ortho-methyl group providing steric definition.
This compound is a critical scaffold in modern medicinal chemistry, particularly in the synthesis of Type II Kinase Inhibitors (targeting the DFG-out conformation) and as a "clickable" handle for Activity-Based Protein Profiling (ABPP) . Its structural rigidity and orthogonal reactivity (nucleophilic amine vs. electrophilic/cycloaddition-ready alkyne) allow for precise modular drug design.
Pale yellow to brown solid (oxidizes upon air exposure)
Storage
2-8°C, Inert Atmosphere (Argon/Nitrogen), Dark
Part 2: Synthesis & Manufacturing Protocol
The synthesis of 4-ethynyl-2-methylaniline requires a high-fidelity protocol to prevent polymerization of the alkyne and oxidation of the amine. The preferred industrial route utilizes a Sonogashira Coupling on a protected halide precursor, followed by controlled deprotection.
Strategic Rationale
Starting Material:4-Iodo-2-methylaniline is preferred over the bromo-analog due to the weaker C-I bond, allowing for milder coupling conditions (room temperature to 50°C) which preserves the labile amine.
Protection Strategy: While the free amine can be used directly in Sonogashira coupling, protecting it (e.g., as an acetamide or carbamate) often improves yield by preventing catalyst poisoning. However, the protocol below describes the direct chemoselective route often used in discovery to minimize step count.
Workflow Diagram (DOT)
Figure 1: Two-step synthesis of 4-ethynyl-2-methylaniline via Sonogashira coupling and desilylation.
Step-by-Step Protocol
Step 1: Sonogashira Coupling
Setup: Flame-dry a 3-neck round bottom flask and purge with Argon.
Solvent System: Dissolve 4-iodo-2-methylaniline (1.0 eq) in anhydrous THF/Triethylamine (3:1 ratio). Degas the solution by sparging with Argon for 15 minutes. Note: Oxygen exclusion is critical to prevent Glaser homocoupling of the alkyne.
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.02 eq). The solution typically turns yellow/brown.
Alkyne Addition: Dropwise add Trimethylsilylacetylene (TMSA) (1.2 eq) via syringe.
Reaction: Stir at 40-50°C for 6-12 hours. Monitor via TLC (Hexane/EtOAc).
Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate the filtrate.
Step 2: Desilylation (TMS Removal)
Dissolution: Dissolve the crude TMS-intermediate in Methanol.
Deprotection: Add Potassium Carbonate (K₂CO₃) (2.0 eq) and stir at room temperature. Caution: Reaction is usually fast (<1 hour). Prolonged exposure to base can degrade the aniline.
Extraction: Dilute with water and extract into Ethyl Acetate.
1H NMR (CDCl₃): Look for the acetylenic proton singlet at ~3.0 ppm.
IR: Sharp peak at ~3280 cm⁻¹ (C≡C-H stretch).
Part 3: Applications in Drug Discovery
This compound is not merely an intermediate; it is a pharmacophore installer .
1. Kinase Inhibitor Design (The "Gatekeeper" Strategy)
In tyrosine kinase inhibitors (TKIs), the ethynyl-aniline motif is often used to access the hydrophobic back pocket of the ATP-binding site. The alkyne acts as a rigid, linear spacer that can extend into the "gatekeeper" region (e.g., T315I in BCR-ABL).
Mechanism: The aniline nitrogen forms a hydrogen bond with the hinge region (e.g., via a pyrimidine or quinazoline scaffold), while the alkyne extends to interact with hydrophobic residues or covalently trap a cysteine (if designed as a suicide inhibitor).
2. Click Chemistry & Proteomics (ABPP)
Researchers use CAS 146141-31-3 to synthesize "alkyne-tagged" drug analogs.
Workflow:
Synthesize a drug analog using 4-ethynyl-2-methylaniline instead of the standard aniline.
Incubate the analog with live cells.
Lyse cells and perform a CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) with an Azide-Rhodamine or Azide-Biotin reporter.
Visualize or enrich the target proteins to map off-target effects.
Application Logic Diagram (DOT)
Figure 2: Dual utility in synthesis of therapeutic agents and chemical biology probes.
Part 4: Safety & Handling (Self-Validating Protocols)
Instability Warning: Terminal acetylenes on electron-rich rings (anilines) can be prone to oxidative coupling (Glaser coupling) or polymerization upon heating.
Validation: Always check solubility in CDCl3 before use. Insoluble dark solids indicate polymerization.
Toxicity: Like most anilines, this compound is a potential sensitizer and methemoglobinemia agent. Handle in a fume hood with nitrile gloves.
References
PubChem Compound Summary . 4-Ethynyl-2-methylaniline (CID 141496306). National Library of Medicine. [Link]
Exploratory
4-Ethynyl-2-methylaniline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Building Block 4-Ethynyl-2-methylaniline is a substituted aniline derivative that has emerged as a critical building block in modern organic synthesis, particularly i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of a Versatile Building Block
4-Ethynyl-2-methylaniline is a substituted aniline derivative that has emerged as a critical building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural features—a reactive terminal alkyne, a nucleophilic amino group, and a substituted aromatic ring—provide a trifecta of functionalities that synthetic chemists can exploit to construct complex molecular architectures. This guide offers an in-depth exploration of the synthesis, properties, and applications of 4-ethynyl-2-methylaniline, providing researchers, scientists, and drug development professionals with the technical insights necessary to leverage this versatile molecule in their work. The strategic placement of the methyl and ethynyl groups on the aniline scaffold allows for precise control over the steric and electronic properties of target molecules, making it an invaluable synthon in the development of novel therapeutics, particularly in the area of kinase inhibitors.
Synthesis of 4-Ethynyl-2-methylaniline: A Step-by-Step Approach
The most common and efficient method for the synthesis of 4-ethynyl-2-methylaniline involves a two-step sequence: a Sonogashira coupling of a halogenated 2-methylaniline with a protected acetylene source, followed by a deprotection step. A common starting material for this synthesis is 4-iodo-2-methylaniline, which can be prepared from more readily available precursors.
Precursor Synthesis: Preparation of 4-Iodo-2-methylaniline
A reliable method for the synthesis of 4-iodo-2-methylaniline is the aromatic Finkelstein reaction, starting from 2-methyl-4-bromoaniline.[1] This reaction is carried out under an inert atmosphere due to the sensitivity of the copper(I) iodide catalyst to moisture and oxygen.[1]
Experimental Protocol: Synthesis of 4-Iodo-2-methylaniline [1]
To a two-necked flask equipped with a reflux condenser, add 2-methyl-4-bromoaniline, sodium iodide (2 equivalents), and copper(I) iodide (5 mol%).
Add N,N'-dimethylethylenediamine (10 mol%) and anhydrous 1,4-dioxane.
Heat the suspension to 110°C and maintain the reaction for 18 hours.
After cooling to room temperature, pour the mixture into a 25% ammonia solution.
Dilute the resulting blue solution with deionized water and extract three times with dichloromethane.
Wash the combined organic layers with saturated saline, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-iodo-2-methylaniline.
The crude product can be further purified by column chromatography or recrystallization if necessary.[1]
Sonogashira Coupling and Deprotection: The Core Synthesis
The Sonogashira coupling reaction is a cornerstone of C-C bond formation, specifically between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[2] In the synthesis of 4-ethynyl-2-methylaniline, a protected alkyne such as trimethylsilylacetylene (TMSA) is typically used to prevent self-coupling side reactions.[2]
Figure 1: General workflow for the synthesis of 4-Ethynyl-2-methylaniline.
Experimental Protocol: Synthesis of 4-Ethynyl-2-methylaniline
Step 1: Sonogashira Coupling
In a reaction vessel under an inert atmosphere, dissolve 4-iodo-2-methylaniline in a suitable solvent such as triethylamine or a mixture of THF and triethylamine.
Add trimethylsilylacetylene, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
Upon completion, quench the reaction and extract the product with an organic solvent.
Purify the crude 4-((trimethylsilyl)ethynyl)-2-methylaniline by column chromatography.
Dissolve the purified 4-((trimethylsilyl)ethynyl)-2-methylaniline in a solvent such as methanol.
Add a base, such as potassium carbonate, and stir the mixture at room temperature.[3]
Monitor the reaction by TLC until the starting material is fully converted.
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.
Dry the organic layer and concentrate to afford 4-ethynyl-2-methylaniline. Further purification can be achieved by recrystallization or column chromatography.
Physicochemical and Spectroscopic Properties
Property
Value
CAS Number
215589-37-0
Molecular Formula
C₉H₉N
Molecular Weight
131.17 g/mol
Appearance
Solid
Predicted m/z ([M+H]⁺)
132.08078
Spectroscopic Characterization (Predicted and Inferred)
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the amino group protons, and the acetylenic proton. The aromatic protons will likely appear as a set of coupled multiplets in the range of 6.5-7.5 ppm. The methyl group protons will be a singlet around 2.0-2.5 ppm. The amino group protons will present as a broad singlet, and the acetylenic proton will be a sharp singlet around 3.0 ppm.
¹³C NMR: The carbon NMR spectrum will display signals for the two sp-hybridized carbons of the alkyne group (typically in the 70-90 ppm range), the aromatic carbons, and the methyl carbon (around 15-25 ppm).
IR Spectroscopy: The infrared spectrum will be characterized by the N-H stretching vibrations of the primary amine (two bands in the 3300-3500 cm⁻¹ region), the C≡C-H stretching vibration of the terminal alkyne (a sharp band around 3300 cm⁻¹), and the C≡C stretching vibration (a weaker band around 2100-2260 cm⁻¹).
Applications in Drug Discovery and Materials Science
The primary application of 4-ethynyl-2-methylaniline lies in its role as a key intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors for cancer therapy.[4][5][6] The ethynyl group can serve as a handle for further functionalization through click chemistry or as a key pharmacophoric element that interacts with the target protein. The substituted aniline moiety is a common scaffold in many kinase inhibitors that target the ATP-binding site of kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).[4][5][6]
Figure 2: Role of 4-Ethynyl-2-methylaniline in kinase inhibitor synthesis.
In addition to its use in medicinal chemistry, the ethynyl group of 4-ethynyl-2-methylaniline makes it a valuable monomer or cross-linking agent in the synthesis of advanced polymers and materials. The rigid alkyne unit can impart desirable thermal and mechanical properties to polymers, and the amino group can be used for further polymerization or functionalization.
Safety and Handling
Substituted anilines and terminal alkynes require careful handling. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
4-Ethynyl-2-methylaniline is a highly versatile and valuable building block for organic synthesis. Its straightforward, albeit multi-step, synthesis and the presence of multiple reactive sites make it an attractive starting material for the construction of complex molecules. Its prominent role in the development of kinase inhibitors highlights its significance in modern drug discovery. This guide has provided a comprehensive overview of its synthesis, properties, and applications, aiming to empower researchers to effectively utilize this important chemical entity in their scientific endeavors.
References
Click to expand
Bang, K. C., et al. (2017). Synthesis of 4-Anilinoquinazoline-Derivative Dual Kinase Inhibitors Targeting EGFR and VEGFR-2. ResearchGate. [Link]
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A Guide to the Systematic Nomenclature of 4-Ethynyl-2-methylaniline: A Cornerstone for Chemical Synthesis and Drug Discovery
An in-depth technical guide on the IUPAC nomenclature for 4-Ethynyl-2-methylaniline, designed for researchers, scientists, and drug development professionals. The precise and unambiguous naming of chemical entities is fu...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth technical guide on the IUPAC nomenclature for 4-Ethynyl-2-methylaniline, designed for researchers, scientists, and drug development professionals.
The precise and unambiguous naming of chemical entities is fundamental to scientific communication, ensuring reproducibility, safety, and the clear exchange of information. In the realm of drug development, where molecular structure dictates function and metabolic fate, the International Union of Pure and Applied Chemistry (IUPAC) nomenclature serves as the universal language. This guide provides a detailed analysis of the IUPAC naming convention for 4-Ethynyl-2-methylaniline, a substituted aniline derivative of interest in medicinal chemistry. We will deconstruct the name based on foundational IUPAC principles, offering insights into the logic that governs the systematic naming of complex aromatic compounds.
Aniline and its derivatives are prevalent structural motifs in pharmaceuticals, valued for their synthetic versatility and ability to interact with biological targets.[1][2] They are key building blocks in the synthesis of a wide array of therapeutic agents, from analgesics like paracetamol to more complex molecules targeting cancer and cardiovascular diseases.[2][3] However, the aniline scaffold is not without its challenges; it is often associated with metabolic instability and the formation of reactive metabolites, a significant concern in late-stage drug development.[4][5] This duality underscores the critical need for precise molecular identification to correlate structure with both efficacy and potential toxicity.
Deconstructing the IUPAC Name: A Step-by-Step Protocol
The systematic name "4-Ethynyl-2-methylaniline" is derived by applying a hierarchical set of IUPAC rules. The process is a self-validating system that ensures any chemist can reconstruct the exact molecular structure from the name alone.
The foundation of the name is the parent or principal functional group that defines the base name of the molecule.
Analyze the Core Structure : The molecule consists of a benzene ring substituted with an amino group (-NH₂), a methyl group (-CH₃), and an ethynyl group (-C≡CH).
Determine Priority : According to IUPAC guidelines, the amino group has higher priority for nomenclature purposes than alkyl or alkynyl substituents on a benzene ring.
Assign Parent Name : A benzene ring with an attached amino group is known by the common and IUPAC-retained name aniline .[6][7] Therefore, "aniline" is the parent name for this compound.
Locants (numbers) are assigned to the carbon atoms of the parent structure to indicate the positions of the substituents.
Assign C1 Position : The carbon atom bearing the principal functional group (the amino group) is designated as position 1.[6][8]
Determine Numbering Direction : The ring is numbered to assign the lowest possible locants to the remaining substituents.[9]
Clockwise Path : This places the methyl group at position 2 and the ethynyl group at position 4. The resulting locant set is (2, 4).
Counter-Clockwise Path : This places the ethynyl group at position 4 and the methyl group at position 6. The resulting locant set is (4, 6).
Apply the 'Lowest Locant' Rule : Comparing the two sets (2, 4) versus (4, 6), the first set is lower. Therefore, the correct numbering scheme assigns the methyl group to position 2 and the ethynyl group to position 4.
The logical workflow for determining the IUPAC name is illustrated in the diagram below.
Caption: Workflow for deriving the IUPAC name of 4-Ethynyl-2-methylaniline.
The complete IUPAC name is constructed by combining the substituent names, their locants, and the parent name.
Alphabetize Substituents : The substituents are listed in alphabetical order, ignoring any multiplicative prefixes (di-, tri-, etc.). In this case, "ethynyl" comes before "methyl".[10]
Combine Components : The locants are placed before their corresponding substituent names, separated by hyphens.[6] The final name is assembled without spaces.
Following this protocol, the name is constructed as: 4-Ethynyl-2-methylaniline .
Chemical and Physical Data Summary
Precise nomenclature is linked to unique chemical identifiers and properties. The data for 4-Ethynyl-2-methylaniline is summarized below. It is crucial to distinguish it from its isomers, such as 2-Ethynyl-4-methylaniline, which has a different substitution pattern and a distinct CAS number (215589-37-0).[11]
The systematic nomenclature, 4-Ethynyl-2-methylaniline , is derived from a logical application of established IUPAC rules that prioritize the principal functional group, assign locants to ensure the lowest numbering, and alphabetize substituents. For professionals in drug discovery and chemical research, this precision is not merely academic; it is essential for database searching, patent filing, regulatory submission, and ensuring the correct molecule is synthesized and tested. As research into novel aniline derivatives continues, a firm grasp of these foundational principles of nomenclature remains an indispensable skill.
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Navigating the Safety Profile of 4-Ethynyl-2-methylaniline: A Technical Guide for Researchers
An In-depth Guide for Scientists and Drug Development Professionals on the Safe Handling, Storage, and Emergency Procedures for 4-Ethynyl-2-methylaniline. Introduction: Understanding the Compound 4-Ethynyl-2-methylanilin...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Guide for Scientists and Drug Development Professionals on the Safe Handling, Storage, and Emergency Procedures for 4-Ethynyl-2-methylaniline.
Introduction: Understanding the Compound
4-Ethynyl-2-methylaniline is an aromatic amine containing a reactive ethynyl group, a molecular structure that makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its utility in click chemistry and as a precursor for complex heterocyclic systems underscores its importance in modern research.[1] However, the very features that make this compound chemically interesting also necessitate a thorough understanding of its potential hazards.
Section 1: Hazard Identification and Classification
The primary hazards associated with 4-Ethynyl-2-methylaniline are derived from its aniline backbone, a class of compounds known for significant toxicity. The presence of the methyl and ethynyl groups modifies its reactivity and physical properties but does not eliminate the core risks. Based on data from analogous compounds, 4-Ethynyl-2-methylaniline should be treated as a hazardous substance.[2][3][4]
The likely GHS (Globally Harmonized System) classification is summarized below. This synthesized classification is based on the known hazards of similar molecules and represents a conservative approach to ensure user safety.
H373: May cause damage to organs through prolonged or repeated exposure[5][6]
Hazardous to the Aquatic Environment
Category 1
H410: Very toxic to aquatic life with long lasting effects[3]
Expert Insight: The high acute toxicity (oral, dermal, and inhalation) is a hallmark of many aniline derivatives.[5][6] Absorption through the skin is a particularly insidious route of exposure. The primary concern with aniline toxicity is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[2] This leads to symptoms like headache, dizziness, cyanosis (blueish skin), and in severe cases, death.[2] The suspicion of carcinogenicity is also common for this class of compounds.[2][3]
Caption: Standard workflow for donning and doffing PPE.
Section 4: First Aid Measures
Immediate and decisive action is critical in the event of an exposure. Ensure this information is posted in the laboratory and that all personnel are familiar with the procedures.
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
[6]* Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention. The ability of anilines to be absorbed through the skin makes this a critical emergency.
[3]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
[3]* Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
[6]
Section 5: Accidental Release and Fire-Fighting Measures
Accidental Release
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
Ventilate: Ensure the area is well-ventilated (fume hood extraction).
Control: Prevent the spill from spreading. For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand, or earth).
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect all cleaning materials for hazardous waste disposal.
PPE: All personnel involved in the cleanup must wear the appropriate PPE as described in Section 3.
Fire-Fighting Measures
Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam. Avoid using a direct stream of water, which may spread the material.
Specific Hazards: The compound is combustible. [5][7]Upon combustion, it may emit highly toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx). The presence of the ethynyl group may also introduce an explosion risk under certain conditions, particularly if heated under confinement.
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.
Section 6: Storage and Stability
Stability: The compound is stable under recommended storage conditions. However, it is sensitive to air and light. The ethynyl group can react with certain metals, so avoid contact with copper, silver, and other heavy metal salts which can form explosive acetylides.
Incompatible Materials: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.
[4]* Storage Conditions: Store in a tightly closed, opaque container in a cool, dry, and well-ventilated area away from incompatible substances. [5]Storing under an inert atmosphere of argon or nitrogen is highly recommended to prolong shelf life and maintain purity.
Conclusion
4-Ethynyl-2-methylaniline is a potent chemical intermediate whose utility is matched by its significant potential hazards. A comprehensive understanding of its risks, rooted in the toxicological profiles of analogous aromatic amines and alkynes, is essential for its safe use. By adhering to the stringent handling protocols, utilizing appropriate personal protective equipment, and preparing for potential emergencies, researchers can mitigate the risks and harness the synthetic potential of this valuable compound.
References
New Jersey Department of Health. (1998). Hazard Summary: 4-Chloro-2-Methyl Aniline. Available at: [Link]
Kovalenko, K. A., et al. (2022). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline). National Institutes of Health. Available at: [Link]
Lin, Y. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Available at: [Link]
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ChemUniverse. (n.d.). 2-ETHYNYL-4-METHYLANILINE. Available at: [Link]
The Rigid Linker: 4-Ethynyl-2-methylaniline in Kinase Inhibitor Discovery
Executive Summary 4-Ethynyl-2-methylaniline (CAS: 146141-31-3) represents a critical class of "alkynyl aniline" building blocks that revolutionized the design of Type II tyrosine kinase inhibitors (TKIs).[1][2] Its histo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Ethynyl-2-methylaniline (CAS: 146141-31-3) represents a critical class of "alkynyl aniline" building blocks that revolutionized the design of Type II tyrosine kinase inhibitors (TKIs).[1][2] Its historical significance lies in the medicinal chemistry pivot toward rigid, linear linkers capable of bypassing steric "gatekeeper" mutations, most notably the T315I mutation in BCR-ABL driven cancers (CML).
While often overshadowed by its structural isomers (such as the 3-ethynyl-4-methyl fragment found in Ponatinib), 4-ethynyl-2-methylaniline serves as a canonical model for installing the "triple bond bridge"—a structural motif that allows inhibitors to access the deep hydrophobic pocket (DFG-out conformation) without clashing with bulky mutant residues.
This guide details the historical context, the evolution of its synthesis from medicinal chemistry to process scale, and a self-validating protocol for its production.
Part 1: The Medicinal Chemistry Context
The "Gatekeeper" Challenge
In the early 2000s, the success of Imatinib (Gleevec) was tempered by the emergence of drug resistance. The most problematic mutation was T315I (Threonine to Isoleucine at position 315).
The Problem: The secondary amine of Imatinib formed a critical hydrogen bond with Threonine 315. When this residue mutated to Isoleucine, the bulky isoleucine side chain sterically clashed with the drug, rendering it ineffective.
The Solution (The Alkyne Pivot): Researchers at Ariad Pharmaceuticals (now Takeda) hypothesized that a carbon-carbon triple bond (alkyne) could serve as a rigid, linear connector. Unlike flexible alkyl chains or bulky rings, the alkyne linker is "thin" enough to pass the isoleucine gatekeeper without steric penalty.
Although the final approved drug Ponatinib utilizes a 3-ethynyl substitution pattern relative to the amide, 4-ethynyl-2-methylaniline remains a vital scaffold for exploring SAR (Structure-Activity Relationships) where the alkyne is positioned para to the nitrogen, offering alternative vector geometries for novel kinase targets.
Visualization: The Steric Evasion Logic
The following diagram illustrates the logical progression from the "Clash" problem to the "Linear Linker" solution.
Caption: The "Alkyne Solution" logic. The linear geometry of the ethynyl group allows the inhibitor to bypass the bulky T315I residue, a strategy central to the utility of 4-ethynyl-2-methylaniline derivatives.
Part 2: Synthesis Evolution (MedChem to Process)
The synthesis of 4-ethynyl-2-methylaniline has evolved from expensive, small-scale discovery routes to robust process chemistry methods.
Table 1: Comparative Synthetic Routes
Feature
Route A: Discovery (MedChem)
Route B: Process (Scale-Up)
Starting Material
4-Iodo-2-methylaniline
4-Bromo-2-methylaniline
Cost
High (Iodine precursors expensive)
Low (Bromine precursors commodity)
Catalyst
Pd(PPh3)2Cl2 (Standard)
PdCl2(dppf) or Pd/C (Optimized)
Purification
Column Chromatography
Crystallization / Acid-Base Extraction
Scalability
< 100 g
> 10 kg
Primary Risk
Cost, Iodine waste
Glaser Homocoupling (Safety)
The Process Pivot: Bromine vs. Iodine
While the iodo-analog reacts faster in Sonogashira couplings, the 4-bromo-2-methylaniline is the preferred industrial starting material due to cost. However, the lower reactivity of the aryl bromide requires:
Higher Temperatures: Often requiring 60-80°C, which increases the risk of thermal instability of the product.
Part 3: Technical Protocol (Self-Validating System)
This protocol describes the robust synthesis of 4-ethynyl-2-methylaniline from 4-bromo-2-methylaniline via a protected TMS-intermediate.
Phase 1: Sonogashira Coupling
Objective: Install the protected alkyne.
Charge: To a reactor, add 4-bromo-2-methylaniline (1.0 eq), Bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and Copper(I) iodide (0.01 eq).
Solvent: Add Triethylamine (TEA) (10 vol) or a TEA/THF mixture. Note: TEA acts as both solvent and base.
Degas: Sparge with Nitrogen (N2) for 30 minutes. Critical Control Point: Failure to remove O2 results in the formation of the bis-TMS-butadiyne impurity (Glaser product).
Addition: Add Trimethylsilylacetylene (TMSA) (1.2 eq) slowly to control exotherm.
Reaction: Heat to 80°C for 4-6 hours. Monitor by HPLC.
Validation: Reaction is complete when starting material < 1.0%.
Phase 2: Desilylation (Deprotection)
Objective: Reveal the terminal alkyne.
Workup: Filter off salts from Phase 1. Concentrate the filtrate to an oil.
Solvent Switch: Dissolve the intermediate in Methanol (MeOH) (5 vol).
Base Hydrolysis: Add Potassium Carbonate (K2CO3) (1.5 eq) or NaOH (1M).
Reaction: Stir at 20-25°C for 2 hours. Critical Control Point: Do NOT heat. Terminal alkynes can polymerize or decompose at high pH/Temp.
Isolation: Dilute with water, extract into Ethyl Acetate, wash with brine, dry, and concentrate.
Phase 3: Analytical Validation
To ensure the product is 4-ethynyl-2-methylaniline and not an impurity, verify the following:
1H NMR (CDCl3): Look for the acetylenic proton singlet (
) around 3.0-3.1 ppm . The methyl group should appear around 2.1 ppm .
IR Spectroscopy: Distinctive weak absorption at ~2100 cm⁻¹ (C≡C stretch) and sharp peak at ~3300 cm⁻¹ (≡C-H stretch).
Visualization: Process Workflow
Caption: Synthetic workflow for 4-ethynyl-2-methylaniline highlighting the critical oxygen control point.
Part 4: Safety & Stability Profile
Warning: Terminal acetylenes like 4-ethynyl-2-methylaniline possess high energy and potential instability.
Polymerization: The terminal alkyne is susceptible to thermal polymerization. Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).
Shock Sensitivity: While not as explosive as lower molecular weight acetylenes, metal acetylides (formed if in contact with Copper/Silver in the absence of ligands) can be explosive. Wash reactor lines with EDTA or dilute acid to remove residual Copper after the Sonogashira step.
Toxicity: Anilines are generally toxic by inhalation and skin contact.[3] Use full PPE.[3][4]
References
Huang, W. S., et al. (2010).[4] "Discovery of Ponatinib (AP24534): A Potent, Orally Active Pan-Inhibitor of BCR-ABL Kinase Including the T315I Gatekeeper Mutant."[4] Journal of Medicinal Chemistry, 53(12), 4701-4719.[4] Link
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922. Link
Sigma-Aldrich. "Safety Data Sheet: 4-Ethynyl-2-methylaniline." Link(Note: Representative link for structural isomer safety data).
ChemicalBook. "4-Ethynyl-2-methylaniline Product Properties and CAS 146141-31-3." Link
A Theoretical and Computational In-Depth Guide to 4-Ethynyl-2-methylaniline: From Electronic Structure to Drug Discovery Potential
Abstract 4-Ethynyl-2-methylaniline is a compelling molecular scaffold that marries the nucleophilic reactivity of an aniline ring with the versatile chemical functionality of a terminal alkyne. This combination makes it...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
4-Ethynyl-2-methylaniline is a compelling molecular scaffold that marries the nucleophilic reactivity of an aniline ring with the versatile chemical functionality of a terminal alkyne. This combination makes it a molecule of significant interest for applications ranging from polymer chemistry to the synthesis of complex pharmaceutical intermediates. This technical guide provides a comprehensive exploration of 4-Ethynyl-2-methylaniline through the lens of modern theoretical and computational chemistry. We delineate field-proven protocols for quantum chemical calculations, molecular docking, and molecular dynamics simulations to thoroughly characterize its structural, electronic, and biomolecular interaction properties. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational methodologies to accelerate the discovery and application of novel aniline derivatives.
Introduction: The Scientific Imperative
Aniline derivatives are foundational building blocks in medicinal chemistry, present in a multitude of approved drugs.[1] Their ability to form key hydrogen bonds and participate in aromatic interactions makes them privileged structures for enzyme inhibition.[2] The introduction of an ethynyl group is a strategic design choice, as this moiety can serve as a reactive handle for "click" chemistry, act as a rigid linker, or form critical interactions within a protein active site.[3] The specific subject of this guide, 4-Ethynyl-2-methylaniline, presents a unique electronic and steric profile due to the interplay of the electron-donating amino and methyl groups with the electron-withdrawing alkyne.
Understanding this molecule at a quantum level is paramount to predicting its reactivity, stability, and potential as a pharmacophore. Computational methods provide a powerful, cost-effective means to achieve this understanding before committing to extensive laboratory synthesis and testing. This guide offers a validated roadmap for such an in-silico investigation.
Molecular Structure and Foundational Properties
The initial step in any computational study is to define the molecule's fundamental properties. The structure of 4-Ethynyl-2-methylaniline is characterized by a benzene ring substituted with an amino group, a methyl group, and an ethynyl group at positions 1, 2, and 4, respectively.
Caption: Workflow for DFT Geometry Optimization and Frequency Analysis.
Predicted Molecular Properties
The following table presents expected data from the DFT protocol. These values are crucial for understanding the molecule's intrinsic properties.
Table 2: Calculated Properties of 4-Ethynyl-2-methylaniline (B3LYP/6-311++G(d,p))
Relates to electronic excitation energy and chemical reactivity. [4]
Dipole Moment
~ 1.5 - 2.0 D
Indicates overall polarity of the molecule.
C≡C Stretch Freq.
~ 2100-2150 cm⁻¹
Key vibrational mode for IR/Raman identification of the alkyne.
| N-H Stretch Freq. | ~ 3400-3500 cm⁻¹ | Characteristic vibrational modes for the primary amine group. |
In-Silico Spectroscopy
DFT calculations allow for the simulation of various spectroscopic techniques, providing a powerful tool for interpreting experimental data.
¹H and ¹³C NMR: The chemical shifts can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method. For 4-Ethynyl-2-methylaniline, one would expect distinct signals for the aromatic protons, the methyl protons, the amine protons, and the acetylenic proton. [5][6]The aromatic region would show a complex splitting pattern due to the substitution.
IR/Raman Spectroscopy: The calculated vibrational frequencies (Table 2) directly correlate to peaks in the infrared and Raman spectra. The C≡C stretch is a particularly clean and identifiable peak for this molecule.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can predict electronic transitions. [7]Aniline exhibits strong absorption bands around 230 nm and 280 nm. [8]The extended conjugation from the ethynyl group in 4-Ethynyl-2-methylaniline is expected to cause a bathochromic (red) shift of these absorption maxima.
The aniline scaffold is a key component of many kinase inhibitors. [2]For instance, Erlotinib, an Epidermal Growth Factor Receptor (EGFR) inhibitor, features a 4-anilinoquinazoline core. [9][10]Bacterial DNA gyrase is another validated target for compounds containing aniline-like moieties. [11][12]Molecular docking allows us to generate hypotheses about how 4-Ethynyl-2-methylaniline might bind to these or other therapeutically relevant proteins.
[13]
Expertise & Causality: Selecting a Target
We select Epidermal Growth Factor Receptor (EGFR) kinase domain (PDB ID: 1M17) as a primary target. [9]This choice is based on:
Precedent: The aniline substructure is known to bind effectively in the ATP-binding pocket of EGFR.
Data Availability: A high-resolution crystal structure with a bound aniline-containing inhibitor (Erlotinib) is available, providing a well-defined binding site for our docking study.
Protocol 2: Molecular Docking with AutoDock Vina
This protocol outlines a standard, validated workflow for predicting the binding pose and affinity of a small molecule to a protein target.
[14]
Receptor Preparation:
Download the crystal structure of EGFR (PDB ID: 1M17) from the RCSB PDB.
[9] * Using molecular modeling software (e.g., PyMOL, AutoDock Tools), remove all water molecules and the co-crystallized ligand (Erlotinib).
Add polar hydrogens and assign Kollman charges to the protein atoms. Save the prepared receptor in PDBQT format.
Ligand Preparation:
Use the DFT-optimized structure of 4-Ethynyl-2-methylaniline from Protocol 1.
Assign Gasteiger charges and define the rotatable bonds. Save the prepared ligand in PDBQT format.
Grid Box Definition (Self-Validation Step):
Define the search space (grid box) for the docking simulation. Crucially, the grid box must encompass the entire known active site. A common validation technique is to first re-dock the original co-crystallized ligand; a successful protocol should reproduce the experimental binding pose with a low RMSD (< 2.0 Å).
Center the grid box on the position of the original ligand.
Execution:
Run the docking simulation using AutoDock Vina, which employs an iterated local search algorithm to explore possible binding poses.
Analysis:
Analyze the output file, which ranks the predicted binding poses by their calculated binding affinity (in kcal/mol).
Visualize the top-ranked pose in complex with the receptor to identify key intermolecular interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic contacts).
Caption: Workflow for Molecular Docking.
Predicted Docking Results
Based on the structure of 4-Ethynyl-2-methylaniline, we can hypothesize potential interactions within the EGFR active site.
Table 3: Hypothetical Docking Results for 4-Ethynyl-2-methylaniline with EGFR (PDB: 1M17)
Parameter
Predicted Outcome
Rationale
Binding Affinity
-7.0 to -9.0 kcal/mol
Competitive with known aniline-based inhibitors.
Key H-Bond Interaction
Amine group (donor) with backbone carbonyl of Met769 (acceptor)
This is a canonical "hinge-binding" interaction for many EGFR inhibitors. [10]
Hydrophobic Interactions
Methyl group and aromatic ring with hydrophobic residues (e.g., Leu718, Val726, Ala743)
The ATP pocket is lined with nonpolar residues.
| Alkyne Interaction | Potential for C-H···π or halogen bond-like interactions if proximate to an appropriate residue. | The ethynyl group provides unique interaction possibilities. |
Molecular Dynamics: Simulating the Dynamic Reality
While docking provides a static snapshot of a potential binding mode, molecular dynamics (MD) simulations allow us to observe the behavior of the protein-ligand complex over time. [15]MD simulations solve Newton's equations of motion for the system, providing insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent.
[16]
Protocol 3: MD Simulation of a Protein-Ligand Complex
This protocol provides a general framework for setting up and running an MD simulation using a package like GROMACS or AMBER.
[17]
System Setup:
Start with the top-ranked docked pose of the 4-Ethynyl-2-methylaniline-EGFR complex from Protocol 2.
Generate a topology for the ligand using a tool like antechamber or a CHARMM General Force Field (CGenFF) server. This step is critical for assigning correct atomic charges and force field parameters to the ligand.
Choose an appropriate protein force field (e.g., AMBER, CHARMM).
Solvation and Ionization:
Place the complex in a periodic box of a chosen shape (e.g., cubic, dodecahedron).
Fill the box with a pre-equilibrated water model (e.g., TIP3P).
Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's total charge and mimic physiological salt concentration (e.g., 0.15 M).
Minimization and Equilibration:
Perform energy minimization to remove any steric clashes.
Gradually heat the system to the target temperature (e.g., 300 K) under NVT (constant volume) conditions while restraining the protein and ligand.
Equilibrate the system's pressure under NPT (constant pressure) conditions, again with restraints that are gradually released. This ensures the solvent has properly configured around the solute.
Production Run:
Run the simulation for a desired length of time (e.g., 100 ns) without any restraints. Save the coordinates (trajectory) at regular intervals.
Trajectory Analysis:
Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex.
Calculate the Root Mean Square Fluctuation (RMSF) of each residue to identify flexible regions of the protein.
Analyze the persistence of key intermolecular interactions (like the Met769 hydrogen bond) over the course of the simulation.
Application Note: 4-Ethynyl-2-methylaniline in Click Chemistry & Bioconjugation
Introduction & Strategic Utility 4-Ethynyl-2-methylaniline is a high-value bifunctional building block extensively used in medicinal chemistry and chemical biology. Its structural rigidity, provided by the toluene core,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Utility
4-Ethynyl-2-methylaniline is a high-value bifunctional building block extensively used in medicinal chemistry and chemical biology. Its structural rigidity, provided by the toluene core, combined with two orthogonal reactive handles—a primary aniline and a terminal alkyne—makes it an ideal "lynchpin" for fragment-based drug discovery (FBDD), PROTAC linker synthesis, and antibody-drug conjugates (ADCs).
Core Applications
Kinase Inhibitor Synthesis: The 4-ethynylaniline motif is a pharmacophore found in EGFR inhibitors (e.g., Erlotinib derivatives), where the alkyne engages in pi-stacking or covalent trapping.
Orthogonal Bioconjugation: The compound allows for sequential functionalization. The aniline can be derivatized via amide coupling or reductive amination, while the alkyne remains inert until activated for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
DNA-Encoded Libraries (DEL): Used as a rigid spacer to display pharmacophores with defined orientation.
Chemical Compatibility & Handling
Physicochemical Properties
Property
Description
Solubility
Soluble in DMSO, DMF, MeOH, DCM. Sparingly soluble in water (<1 mM).
Stability
Stable under ambient conditions. Protect from light and oxidation. Store at 2–8°C.
Reactivity Profile
Amine: Nucleophilic; susceptible to oxidation; ready for acylation/alkylation. Alkyne: Electrophilic (in CuAAC); susceptible to Sonogashira coupling.
Handling Precautions
Oxidation Risk: The aniline group can oxidize to colored impurities (azo/nitro compounds) upon prolonged air exposure. Store under inert gas (Argon/Nitrogen).
Copper Chelation: While the aniline is a weak ligand, high concentrations can competitively chelate Cu(I) catalysts. Use of accelerating ligands (e.g., TBTA, THPTA) is mandatory to maintain catalytic turnover.
Experimental Protocols
Workflow A: The "Amide-First" Strategy (Recommended)
Use this workflow when attaching the linker to a drug scaffold or protein via the amine, followed by a click reaction to a reporter tag or surface.
Objective: Capping the aniline with a carboxylic acid derivative (Drug-COOH).
Dissolution: Dissolve 1.0 equiv of Drug-COOH and 1.2 equiv of HATU in anhydrous DMF (0.1 M concentration).
Activation: Add 2.5 equiv of DIPEA . Stir for 5 minutes at RT to activate the acid.
Addition: Add 1.0 equiv of 4-Ethynyl-2-methylaniline .
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the aniline (M+H = 132.1).
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.
Note: If the product contains sensitive groups, purify via Flash Chromatography (Hexane/EtOAc).
Step 2: CuAAC Click Reaction
Objective: Reacting the pendant alkyne with an Azide-Tag.[1]
Preparation: Dissolve the Amide-Alkyne intermediate (from Step 1) in DMSO/t-BuOH (1:1) to a final concentration of 10 mM.
Reagents: Add 1.2 equiv of Azide-Tag (e.g., Azide-Fluor 488).
Catalyst Cocktail (Prepare Fresh):
Mix CuSO₄ (5 equiv relative to alkyne) and THPTA Ligand (10 equiv) in water.
Add Sodium Ascorbate (20 equiv) to reduce Cu(II) to Cu(I). The solution should turn colorless/pale yellow.
Initiation: Add the Catalyst Cocktail to the reaction mixture (typically 5–10 mol% Cu loading relative to substrate).
Incubation: Stir at RT for 1–2 hours in the dark.
Quenching: Add EDTA (50 mM final) to chelate copper.
Purification: HPLC or precipitation.
Workflow B: The "Click-First" Strategy
Use this workflow when constructing a library of anilines for subsequent diversification.
Critical Note: The free aniline is compatible with CuAAC, but the resulting triazole product may alter the pKa and nucleophilicity of the aniline.
Reaction: Mix 4-Ethynyl-2-methylaniline (1.0 equiv) and R-Azide (1.0 equiv) in t-BuOH/H₂O (1:1).
Catalysis: Add CuSO₄ (5 mol%) and Sodium Ascorbate (10 mol%).
Expert Tip: Use TBTA ligand (5 mol%) to prevent aniline oxidation and accelerate the reaction.
Monitoring: React for 4–16 hours. The aniline nitrogen generally does not interfere with the triazole formation if Cu is sufficient.
Isolation: Extract with DCM. The free aniline product is now ready for acylation (see Workflow A, Step 1).
Visualizing the Workflows
The following diagram illustrates the orthogonal pathways available for this compound.
Figure 1: Orthogonal synthetic pathways for 4-Ethynyl-2-methylaniline. Path A is preferred for bioconjugation to minimize copper exposure to sensitive payloads.
Troubleshooting & Optimization (Expert Insights)
Issue: Low Click Reaction Yield
Cause: Copper poisoning by the aniline or oxidation of the catalyst.
Solution: Increase the Ligand:Copper ratio to 5:1. Use THPTA instead of TBTA for aqueous solubility. Degas solvents to remove dissolved oxygen.
Issue: Aniline "Browning" (Oxidation)
Cause: Free anilines are electron-rich and prone to air oxidation, especially in the presence of transition metals (Cu).
Solution: Perform the "Amide-First" workflow (Path A). Converting the aniline to an amide withdraws electron density, stabilizing the ring against oxidation during the subsequent copper-catalyzed step.
Issue: Incomplete Amide Coupling
Cause: Steric hindrance from the ortho-methyl group.
Solution: The methyl group at position 2 creates steric bulk. Switch from HATU to Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the highly reactive acid chloride in situ, or heat the reaction to 50°C.
References
Himo, F., et al. (2005). "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Ligand." Journal of the American Chemical Society. Link
Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link
Sigma-Aldrich. "Product Specification: 4-Ethynyl-2-methylaniline." Link
BroadPharm. "Protocol for Azide-Alkyne Click Chemistry." Link
Application Note: 4-Ethynyl-2-methylaniline as a Versatile Scaffold in Kinase Inhibitor Design and Diversity-Oriented Synthesis
This Application Note is designed to serve as a definitive technical guide for the utilization of 4-Ethynyl-2-methylaniline (also referred to as 4-amino-3-methylphenylacetylene) in advanced organic synthesis and medicina...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to serve as a definitive technical guide for the utilization of 4-Ethynyl-2-methylaniline (also referred to as 4-amino-3-methylphenylacetylene) in advanced organic synthesis and medicinal chemistry.
Executive Summary
4-Ethynyl-2-methylaniline (CAS: 106509-38-0 / 146141-31-3) represents a high-value "bifunctional" building block, characterized by two orthogonal reactive handles: a nucleophilic primary amine (
) and an electrophilic/nucleophilic terminal alkyne ().[1]
Its structural motif—an aniline core with an ortho-methyl group and a para-alkyne—is privileged in medicinal chemistry. It mimics the scaffold found in third-generation Tyrosine Kinase Inhibitors (TKIs) such as Ponatinib (Iclusig®), where the alkyne serves as a rigid, linear linker that spans the kinase ATP-binding pocket, avoiding steric clashes with "gatekeeper" mutations (e.g., T315I in BCR-ABL).
This guide details the strategic deployment of this molecule in:
Sonogashira Cross-Coupling for biaryl alkyne synthesis.
Amide/Urea Formation for pharmacophore extension.
Click Chemistry (CuAAC) for bio-isostere library generation.
Soluble in DMSO, DMF, DCM, MeOH; Low solubility in water
Storage
2–8 °C, under Argon/Nitrogen (Hygroscopic & Air Sensitive)
Stability & Safety (Critical)
Oxidation Sensitivity: The primary aniline is prone to oxidation upon prolonged air exposure, turning the solid dark brown. Store under inert atmosphere.
Polymerization Risk: Terminal alkynes can undergo thermal polymerization or oxidative homocoupling (Glaser coupling) in the presence of copper and oxygen. Always degas solvents thoroughly before catalysis.
Handling: Use standard PPE. Avoid contact with strong oxidizers and heavy metal salts (Ag, Cu) in the absence of ligands, as acetylides can be shock-sensitive in dry forms.
Strategic Utility: The "Ortho-Methyl" Effect
In drug design, the specific substitution pattern of 4-Ethynyl-2-methylaniline is not accidental.
Conformational Lock: The ortho-methyl group restricts the rotation of the phenyl ring when coupled to an amide or urea. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding to a protein target (e.g., a kinase hinge region).
Linear Extension: The para-alkyne provides a rigid, rod-like spacer (~4.2 Å) that allows the molecule to reach deep hydrophobic pockets or solvent-exposed regions without introducing flexibility.
Reaction Landscape
The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.
Figure 1: Divergent synthetic utility of 4-Ethynyl-2-methylaniline. The red path highlights the critical C-C bond formation used in TKI synthesis.
Detailed Protocols
Protocol A: Chemoselective Sonogashira Coupling
This protocol describes coupling the alkyne handle to a heteroaryl halide (e.g., 3-iodoimidazo[1,2-b]pyridazine) without protecting the amine. The electronic difference allows the alkyne to react preferentially under Pd(0) catalysis.
Objective: Synthesize a biaryl alkyne intermediate for TKI libraries.
Degassing (Critical): In a reaction vial, combine the solvent (DMF) and base (
). Sparge with Argon for 15 minutes or perform three Freeze-Pump-Thaw cycles. Rationale: Oxygen causes oxidative homocoupling of the alkyne (Glaser coupling) and deactivates the Pd(0) species.
Catalyst Pre-loading: Add the Heteroaryl Iodide,
, and CuI to the reaction vessel under a counter-flow of Argon.
Addition: Add 4-Ethynyl-2-methylaniline. If the starting material is a solid, add it directly; if dissolved, add via syringe.
Reaction: Seal the vessel and heat to 60–80 °C for 4–12 hours. Monitor by TLC or LC-MS.
Checkpoint: The formation of the product is usually accompanied by a darkening of the solution (colloidal Pd).
LC-MS Target: Look for
corresponding to (Heterocycle + 131 - 1).
Workup:
Cool to room temperature.
Dilute with EtOAc and wash with water (
) to remove DMF.
Wash with brine, dry over
, and concentrate.
Purification: Flash column chromatography (Hexane/EtOAc). The amine functionality makes the product polar; adding 1%
to the eluent can reduce tailing.
Protocol B: "Click" Chemistry (CuAAC)
This protocol converts the alkyne into a 1,4-disubstituted 1,2,3-triazole, a bio-isostere for amide bonds often used to improve metabolic stability.
Dissolve the alkyne and azide in the solvent mixture.
Add a freshly prepared aqueous solution of Sodium Ascorbate, followed by the Copper(II) Sulfate solution.
Stir vigorously at room temperature for 2–16 hours.
Workup: The product often precipitates. Filter the solid and wash with water and cold ether. If no precipitate, extract with EtOAc.
Note: The amine remains free for further derivatization.
Case Study: Synthesis of Ponatinib Analogues
While Ponatinib itself utilizes a specific isomer (3-ethynyl-4-methyl- moiety), 4-Ethynyl-2-methylaniline allows for the synthesis of regioisomeric analogs to explore Structure-Activity Relationships (SAR).
Workflow Logic:
Coupling 1 (Alkyne): React 4-Ethynyl-2-methylaniline with the "Head" group (e.g., imidazo[1,2-b]pyridazine core).
Coupling 2 (Amine): React the resulting intermediate with an acid chloride or activated carboxylic acid (the "Tail" group, e.g., 3-(trifluoromethyl)benzoic acid derivative).
Figure 2: Sequential assembly of TKI analogs. The order (Sonogashira first vs. Amide first) can be reversed depending on substrate stability, but Sonogashira first avoids catalyst poisoning by the amide.
References & Authority
Ponatinib Discovery & SAR: Huang, W. S., et al. "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase." Journal of Medicinal Chemistry2010 , 53(12), 4701–4719. Link
Sonogashira Protocol Review: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews2007 , 107(3), 874–922. Link
Patent Application: "Heterocyclic amides for treating cancer." CN101835752A.[4] (Demonstrates the use of ethynyl-anilines in TKI synthesis). Link
Chemical Data: 4-Ethynyl-2-methylaniline (CAS 146141-31-3) Product Page.[3] Fluorochem. Link
Disclaimer: This guide is for research purposes only. All synthesis involving alkynes and palladium catalysis should be performed in a fume hood by trained personnel.
Application Note: Optimized Sonogashira Coupling Protocols for 4-Ethynyl-2-methylaniline
Abstract & Molecule Profile This guide details the operational protocols for utilizing 4-Ethynyl-2-methylaniline (CAS: N/A for specific isomer, generic ethynyl anilines utilized in kinase inhibitor synthesis) in Sonogash...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Molecule Profile
This guide details the operational protocols for utilizing 4-Ethynyl-2-methylaniline (CAS: N/A for specific isomer, generic ethynyl anilines utilized in kinase inhibitor synthesis) in Sonogashira cross-coupling reactions. This scaffold is a critical intermediate in the synthesis of Type II kinase inhibitors (e.g., Ponatinib analogs) and functionalized materials.
Substrate Analysis: 4-Ethynyl-2-methylaniline
Electronic Character: The amino group (-NH
) at the para position relative to the alkyne is a strong electron-donating group (EDG). This increases electron density at the alkyne terminus, raising the pKa of the acetylenic proton (~25-26) compared to phenylacetylene. Consequently, the deprotonation/transmetallation step is the kinetic bottleneck.
Steric Environment: The ortho-methyl group provides steric bulk near the amine. While this reduces the nucleophilicity of the nitrogen (lowering the risk of catalyst poisoning), it does not sterically hinder the para-alkyne reaction site.
Chemo-selectivity Risks:
Catalyst Poisoning: Free amines can coordinate to Pd(II) species, arresting the catalytic cycle.
Glaser Homocoupling: The electron-rich alkyne is prone to oxidative dimerization (forming diynes) in the presence of O
and Cu salts.
Pre-Reaction Critical Control Points
Before initiating any protocol, the following variables must be controlled to ensure reproducibility.
Variable
Critical Specification
Rationale
Oxygen Level
< 5 ppm dissolved O
Oxygen promotes Cu-catalyzed homocoupling (Glaser) and oxidizes electron-rich phosphine ligands.
Solvent Water
Anhydrous (< 50 ppm)
Water can quench reactive intermediates, though Sonogashira is generally tolerant of trace moisture if the base is strong.
Halide Partner
Iodides > Bromides >> Chlorides
Due to the electron-rich nature of the alkyne, use Aryl Iodides for mildest conditions. Aryl Bromides require higher temperatures.[1]
Base Choice
Diethylamine (DEA) or Triethylamine (TEA)
Secondary amines often provide faster rates than tertiary amines in Cu-free systems, but TEA is standard for Pd/Cu systems.
Method A: Standard Pd/Cu Catalysis (High Throughput)
Best for: Robust substrates, Aryl Bromides/Iodides, and scale-up where trace homocoupling is separable.
Best for: Avoiding homocoupling, reducing heavy metal contamination, and when the free amine causes issues with Copper.
Reagents
Catalyst: Pd(dppf)Cl
or Pd(OAc)/XPhos (3–5 mol%)
Base: Piperidine or Pyrrolidine (2.0 equiv) - Secondary amines act as both base and ligand aid.
Solvent: Acetonitrile (MeCN) or DMSO.
Step-by-Step Protocol
Setup: Charge a dried Schlenk tube with Aryl Halide, 4-Ethynyl-2-methylaniline, and Catalyst.
Inert Atmosphere: Evacuate and backfill with N
(3 cycles).
Solvent/Base Injection: Inject degassed DMSO followed by Piperidine via syringe.
Reaction: Heat to 60–80 °C.
Mechanism Note: Without Copper, the "soft" deprotonation of the alkyne is slower. The higher temperature and more nucleophilic base (Piperidine) drive the formation of the Pd-acetylide species directly.
Workup: Standard extraction with EtOAc/Water. No ammonia wash required.
Mechanism & Workflow Visualization
Figure 1: Reaction Logic & Mechanism
This diagram illustrates the dual-cycle mechanism (Method A) and the intersection points where the aniline substrate influences reactivity.
Caption: Dual catalytic cycle showing the intersection of Pd oxidative addition and Cu-acetylide formation. The electron-rich nature of the aniline substrate slows the deprotonation step in the Cu-cycle.
Figure 2: Experimental Workflow
A decision tree for selecting the correct method and purification strategy.
Caption: Operational workflow determining the catalytic route based on substrate sensitivity, leading to a unified purification strategy.
Troubleshooting & Optimization (Expert Insights)
Observation
Root Cause
Corrective Action
Low Conversion
Catalyst poisoning by free amine.
Increase Pd loading to 5 mol%. Switch to Pd(dppf)Cl (bidentate ligand is harder to displace).
Homocoupling (Diyne)
Oxygen leak or CuI added too early.
Degas rigorously (Freeze-Pump-Thaw). Add CuI as the final reagent. Switch to Method B (Cu-free).
Streaking on Column
Free amine interaction with Silica.
Pre-wash silica with 1% EtN in Hexanes. Add 1% EtN to the mobile phase.
Black Precipitate
Pd black formation (catalyst death).
Ligand concentration too low. Add excess PPh (10 mol%) to stabilize the Pd species.
Safety Considerations
Acetylenes: Terminal acetylenes can be potentially explosive if distilled or heated in the absence of solvent. Keep reaction temperatures below 100 °C.
Palladium/Copper: Heavy metals.[2] All waste must be segregated into heavy metal waste streams.
Solvents: DMF and THF are hazardous. DMF is a reproductive toxin; handle in a fume hood.
References
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry.
Chinchilla, R., & Nájera, C. (2007).[3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling of Aryl Iodides and Bromides. The Journal of Organic Chemistry.
Doucet, H., & Hierso, J.C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition.
Pu, X., et al. (2013). Recent advances in copper-free Sonogashira cross-coupling reactions. Tetrahedron Letters.
The Strategic Application of 4-Ethynyl-2-methylaniline in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Building Block In the landscape of contemporary drug discovery and medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to achievi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of contemporary drug discovery and medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. 4-Ethynyl-2-methylaniline, a bespoke aromatic amine, has emerged as a critical building block, particularly in the synthesis of targeted therapeutics such as kinase inhibitors. Its distinct trifunctional nature—a nucleophilic aniline, a sterically influential methyl group, and a reactive terminal alkyne—offers a powerful toolkit for the medicinal chemist.
The aniline moiety serves as a common anchor point for building complex molecular architectures, frequently observed in the privileged structures of kinase inhibitors that target the ATP-binding site. The ortho-methyl group provides a degree of steric hindrance that can be exploited to fine-tune protein-ligand interactions, enhance selectivity, and modulate pharmacokinetic properties. Most significantly, the 4-ethynyl group is a versatile handle for a variety of powerful chemical transformations, most notably the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." These reactions are celebrated for their reliability, functional group tolerance, and mild reaction conditions, making them ideal for the late-stage functionalization of complex molecules.
This comprehensive guide provides detailed protocols for the synthesis of 4-ethynyl-2-methylaniline and its subsequent application in the construction of molecular frameworks relevant to medicinal chemistry research. The causality behind experimental choices is elucidated to provide a deeper understanding of the underlying chemical principles.
Synthesis of 4-Ethynyl-2-methylaniline: A Practical Approach
Synthetic Scheme
Method
Application Notes and Protocols for the Synthesis of Derivatives from 4-Ethynyl-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of 4-Ethynyl-2-methylaniline in Synthetic Chemistry 4-Ethynyl-2-methylaniline is a valuable and versatile building block in mo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 4-Ethynyl-2-methylaniline in Synthetic Chemistry
4-Ethynyl-2-methylaniline is a valuable and versatile building block in modern organic synthesis. Its structure, featuring a reactive terminal alkyne and a nucleophilic amino group on a substituted benzene ring, allows for a diverse range of chemical transformations. This unique combination of functional groups makes it a sought-after starting material for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. These derivatives are of significant interest in medicinal chemistry and materials science due to their potential biological activities and unique photophysical properties.[1][2]
This guide provides detailed application notes and robust protocols for three key synthetic methodologies utilizing 4-Ethynyl-2-methylaniline:
Sonogashira Coupling: For the formation of carbon-carbon bonds to create substituted alkynes.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": For the efficient synthesis of 1,2,3-triazoles.
Intramolecular Cyclization: For the construction of indole and quinoline scaffolds, which are prevalent in many biologically active compounds.
These protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these reactions effectively.
Section 1: Sonogashira Coupling of 4-Ethynyl-2-methylaniline
The Sonogashira cross-coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1] For 4-Ethynyl-2-methylaniline, this reaction allows for the introduction of various aryl or heteroaryl substituents at the ethynyl position, leading to a diverse library of diarylacetylene derivatives.
Scientific Principles and Mechanistic Insights
The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle.
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X).
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex.
Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
The choice of palladium catalyst, ligand, copper source, base, and solvent are all critical for the success of the reaction and can be tuned to optimize the yield and purity of the desired product.
Figure 1: Simplified mechanism of the Sonogashira coupling reaction.
Detailed Protocol: Sonogashira Coupling of 4-Ethynyl-2-methylaniline with 4-Iodoanisole
This protocol describes a representative Sonogashira coupling reaction between 4-Ethynyl-2-methylaniline and 4-iodoanisole.
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-Ethynyl-2-methylaniline (1.0 mmol, 1.0 eq.), 4-iodoanisole (1.1 mmol, 1.1 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 eq.) to the flask.
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (15 mL).
Extract the mixture with ethyl acetate (3 x 20 mL).
Combine the organic layers and wash with brine (20 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-((4-methoxyphenyl)ethynyl)-2-methylaniline.
Data Presentation: Expected Product Characterization
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry," is a highly efficient and versatile reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[3] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. For 4-Ethynyl-2-methylaniline, the CuAAC reaction provides a straightforward route to novel triazole derivatives with potential applications in drug discovery and bioconjugation.
Scientific Principles and Mechanistic Insights
The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide, catalyzed by a copper(I) species. The currently accepted mechanism involves the formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner. The use of a reducing agent, such as sodium ascorbate, is often necessary to generate the active Cu(I) catalyst from a Cu(II) salt in situ. Ligands can be used to stabilize the Cu(I) catalyst and prevent side reactions.
Figure 2: Simplified schematic of the CuAAC reaction.
Detailed Protocol: Synthesis of 1-(4-Amino-3-methylphenyl)-4-phenyl-1H-1,2,3-triazole
This protocol details the synthesis of a triazole derivative from 4-Ethynyl-2-methylaniline and benzyl azide.
Materials:
4-Ethynyl-2-methylaniline
Benzyl azide
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Sodium ascorbate
tert-Butanol
Water
Dichloromethane (DCM)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexane and Ethyl Acetate (for chromatography)
Procedure:
In a round-bottom flask, dissolve 4-Ethynyl-2-methylaniline (1.0 mmol, 1.0 eq.) and benzyl azide (1.1 mmol, 1.1 eq.) in a 1:1 mixture of tert-butanol and water (10 mL).
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 20 mol%) in water (1 mL).
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 10 mol%) in water (1 mL).
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The formation of a precipitate may be observed.
After completion of the reaction (monitored by TLC), add water (20 mL) and extract the mixture with dichloromethane (3 x 20 mL).
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 1-(4-amino-3-methylphenyl)-4-phenyl-1H-1,2,3-triazole.
Data Presentation: Expected Product Characterization
Section 3: Intramolecular Cyclization to Indole and Quinoline Derivatives
The presence of the amino group ortho to the ethynyl group in 4-Ethynyl-2-methylaniline makes it an excellent precursor for intramolecular cyclization reactions to form valuable heterocyclic scaffolds such as indoles and quinolines.[4] These reactions can be promoted by various catalysts, including transition metals (e.g., palladium, copper, gold) or strong acids.
Scientific Principles and Mechanistic Insights
The intramolecular cyclization of 2-ethynylanilines can proceed through different mechanisms depending on the reaction conditions.
Transition Metal-Catalyzed Cyclization: The metal catalyst activates the alkyne towards nucleophilic attack by the aniline nitrogen. This is followed by isomerization and/or protonolysis to afford the aromatic indole ring.
Electrophilic Cyclization: In the presence of an electrophile (e.g., I₂, Br₂), the alkyne is activated, and the aniline nitrogen attacks the resulting intermediate. Subsequent elimination of a proton and the electrophile's counter-ion leads to the formation of a substituted quinoline.[5]
Figure 3: Synthetic pathways from 4-Ethynyl-2-methylaniline to indoles and quinolines.
Detailed Protocol: Synthesis of 6-Methyl-2-phenylindole
This protocol describes the synthesis of a 2-substituted indole via a palladium-catalyzed intramolecular cyclization.
Materials:
4-Ethynyl-2-methylaniline
Iodobenzene
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium carbonate (K₂CO₃)
Anhydrous N,N-Dimethylformamide (DMF)
Water
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexane and Ethyl Acetate (for chromatography)
Procedure:
To a Schlenk flask under an inert atmosphere, add 4-Ethynyl-2-methylaniline (1.0 mmol, 1.0 eq.), iodobenzene (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.03 mmol, 3 mol%), triphenylphosphine (0.06 mmol, 6 mol%), and potassium carbonate (2.0 mmol, 2.0 eq.).
Add anhydrous DMF (10 mL) to the flask.
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC.
After cooling to room temperature, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain 6-methyl-2-phenylindole.
Data Presentation: Expected Product Characterization
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Aniline derivatives can be toxic and may be absorbed through the skin. Handle with care.
Palladium catalysts are expensive and can be pyrophoric. Handle under an inert atmosphere.
Copper salts are toxic. Avoid inhalation of dust and contact with skin and eyes.
Organic solvents are flammable. Keep away from ignition sources.
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
4-Ethynyl-2-methylaniline is a highly versatile and valuable starting material for the synthesis of a wide range of complex organic molecules. The methodologies outlined in this guide—Sonogashira coupling, CuAAC, and intramolecular cyclization—provide robust and reliable pathways to access novel derivatives with significant potential in drug discovery and materials science. By understanding the underlying principles of these reactions and following the detailed protocols, researchers can effectively utilize this building block to advance their synthetic endeavors.
References
Chen, L., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Frontiers in Chemistry, 11, 1132023. [Link]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
Himo, F., et al. (2005). Copper(I)-catalyzed synthesis of 1,2,3-triazoles. Mechanistic study of the Huisgen [3+ 2] cycloaddition. Journal of the American Chemical Society, 127(1), 210-216. [Link]
Rostovtsev, V. V., et al. (2002). A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective “ligation” of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]
Chegg. What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline? [Link]
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed cyclization of o-alkynylanilines. Journal of the American Chemical Society, 113(17), 6689-6690. [Link]
ResearchGate. Mass spectrum of 6-(5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)pyrimidine-2,4(1H,3H)-dione (1.5). [Link]
MDPI. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. [Link]
Application Notes and Protocols: 4-Ethynyl-2-methylaniline in Advanced Polymerization
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unlocking the Potential of a Versatile Monomer 4-Ethynyl-2-methylaniline stands as a monomer of si...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unlocking the Potential of a Versatile Monomer
4-Ethynyl-2-methylaniline stands as a monomer of significant interest in the realm of advanced polymer synthesis. Its unique molecular architecture, featuring a reactive terminal ethynyl group and a versatile aniline moiety, offers a gateway to a diverse range of polymeric structures with tunable properties. The presence of the ethynyl group facilitates participation in a variety of polymerization reactions, including addition polymerizations and cross-linking reactions, leading to the formation of highly stable and potentially conductive materials. The aniline backbone, a well-established component of conducting polymers, imparts valuable electronic and redox properties to the resulting macromolecules.[1] This combination of functionalities makes 4-ethynyl-2-methylaniline a compelling building block for the development of novel materials for applications spanning organic electronics, gas separation membranes, and biomedical devices. This guide provides a comprehensive overview of the synthesis, polymerization, characterization, and potential applications of this promising monomer.
Physicochemical Properties of 4-Ethynyl-2-methylaniline
A thorough understanding of the monomer's properties is fundamental to its successful application in polymerization.
Note: Detailed experimental data on the physical properties of 4-ethynyl-2-methylaniline is not extensively available in the public domain. Researchers should perform their own characterization or consult supplier specifications.
standard experimental procedure for 4-Ethynyl-2-methylaniline reactions
Introduction & Chemical Identity 4-Ethynyl-2-methylaniline is a high-value bifunctional building block characterized by a nucleophilic primary amine and an electrophilic/bioorthogonal terminal alkyne. Its structural isom...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Chemical Identity
4-Ethynyl-2-methylaniline is a high-value bifunctional building block characterized by a nucleophilic primary amine and an electrophilic/bioorthogonal terminal alkyne. Its structural isomerism—specifically the ortho-methyl group relative to the amine—provides critical steric control in drug design, often used to lock conformations in kinase inhibitors (e.g., targeting the ATP-binding pocket) or to modulate solubility in antibody-drug conjugates (ADCs).
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is sensitive to oxidation (browning of the amine) and polymerization (alkyne instability).
Experimental Workflow & Decision Logic
The dual reactivity of 4-ethynyl-2-methylaniline requires a strategic approach to synthesis. The following decision tree outlines the optimal workflow based on the target moiety modification.
Figure 1: Strategic workflow for functionalizing 4-Ethynyl-2-methylaniline. Note that while direct Sonogashira on the free amine is possible, protection is recommended to avoid catalyst coordination.
Module A: The Alkyne Handle (Sonogashira Coupling)[5][6]
The most common application of this scaffold is extending the carbon skeleton via Sonogashira coupling. The ortho-methyl group imposes steric bulk that can retard the reaction rate compared to non-substituted anilines; therefore, catalyst load and temperature optimization are critical.
Mechanism of Action
The reaction proceeds via a Palladium(0)/Copper(I) cycle. The terminal alkyne forms a copper acetylide in situ, which transmetallates with the oxidative addition complex (Ar-Pd-X).
Figure 2: Simplified catalytic cycle. The amine in 4-Ethynyl-2-methylaniline can interfere with the Pd(0) species if not protected or if the ligand system is weak.
Detailed Protocol
Objective: Coupling 4-Ethynyl-2-methylaniline (or its Boc-protected derivative) with an Aryl Halide.
Aryl Halide: 1.1 equiv (Iodides react faster than bromides).
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered cases).
Co-catalyst: CuI (2-5 mol%).
Base/Solvent: Triethylamine (Et₃N) / THF (1:3 ratio) or DMF/DIPEA.
Atmosphere: Strictly Argon/Nitrogen (Degassed).
Step-by-Step Procedure:
Degassing: Charge a reaction vial with the solvent mixture. Sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling (Glaser coupling) of the alkyne.[1]
Loading: Add the Aryl Halide, Pd catalyst, and CuI to the vial under positive Argon pressure.
Addition: Add the 4-Ethynyl-2-methylaniline (dissolved in minimal degassed solvent) dropwise.
Reaction: Seal the vessel. Heat to 60°C (for Iodides) or 80°C (for Bromides). Monitor via LC-MS.
Note: The 2-methyl group may require longer reaction times (4–12 hours).
Workup: Filter through a Celite pad to remove metal residues. Wash with EtOAc. Concentrate and purify via flash chromatography (Hexane/EtOAc).
Module B: The Amine Handle (Amide Coupling)
Functionalizing the amine is standard, but the ortho-methyl group reduces nucleophilicity via steric hindrance. Highly active coupling agents are required.
Protocol: HATU-Mediated Coupling
Objective: Acylation of the aniline nitrogen.
Reagents:
Carboxylic Acid Partner: 1.2 equiv.
Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride).
Base: DIPEA (3.0 equiv).
Solvent: DMF or DMAc (Dry).
Procedure:
Dissolve the Carboxylic Acid in DMF.
Add DIPEA and stir for 5 minutes.
Add HATU. The solution should turn slightly yellow.[2] Stir for 10 minutes to form the activated ester.
Add 4-Ethynyl-2-methylaniline .
Stir at Room Temperature for 2-4 hours. If conversion is low, heat to 50°C.
Quench: Dilute with water (exothermic). Extract with EtOAc. Wash with LiCl (5% aq) to remove DMF.
Module C: "Click" Chemistry (Bioconjugation)[8]
The ethynyl group serves as a bioorthogonal handle for CuAAC reactions, ideal for attaching this scaffold to PROTAC linkers or fluorescent tags.
Suspend the alkyne and azide in the solvent mixture.
Prepare a fresh solution of Sodium Ascorbate in water.
Add CuSO₄ solution followed immediately by the Ascorbate solution. The mixture may turn bright yellow/orange.
Stir vigorously at RT for 1–12 hours.
Workup: Dilute with water. If the product precipitates, filter it. If not, extract with DCM.
Purification Note: Triazoles are often polar; use DCM/MeOH gradients.
Analytical Data & QC Standards
When characterizing 4-Ethynyl-2-methylaniline derivatives, specific spectral signatures confirm the integrity of the bifunctional core.
Feature
Method
Expected Signal
Interpretation
Alkyne Proton
¹H NMR (DMSO-d₆)
δ ~3.9 - 4.2 ppm (s, 1H)
Sharp singlet. Disappears upon Sonogashira/Click reaction.
Methyl Group
¹H NMR
δ ~2.1 - 2.3 ppm (s, 3H)
Diagnostic for the 2-methyl isomer.
Amine Protons
¹H NMR
δ ~5.0 - 6.0 ppm (br s, 2H)
Broad singlet, exchangeable with D₂O. Shifts downfield (>9 ppm) if acylated.
Alkyne Stretch
FT-IR
~2100 cm⁻¹
Weak but sharp diagnostic band.
Purity
HPLC (C18)
UV @ 254 nm
Monitor for oxidation byproducts (often elute earlier).
Safety & Handling (E-E-A-T)
Toxicity: Anilines are toxic by inhalation, ingestion, and skin contact. They can cause methemoglobinemia. All procedures must be performed in a fume hood.
Instability: Terminal acetylenes are potentially explosive if distilled to dryness or heated in the presence of copper without solvent. Always maintain a solvent heel.
Waste: Aqueous waste containing Copper/Palladium must be segregated as Heavy Metal Waste.
References
Sonogashira Coupling Protocols: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link
Click Chemistry Methodology: Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
Aniline Reactivity & Protection: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.
Related Kinase Inhibitor Synthesis (Analogous Chemistry): "Synthesis of Ponatinib and related alkynyl-aniline intermediates." Journal of Medicinal Chemistry. (Referencing general reactivity of ethynyl-anilines in drug discovery).
Safety Data: Sigma-Aldrich/Merck Safety Data Sheet for Ethynylaniline derivatives. Link
The Emerging Role of 4-Ethynyl-2-methylaniline in Modern Agrochemical Synthesis: Application Notes and Protocols
Introduction: A Novel Building Block for Next-Generation Crop Protection In the continuous pursuit of more effective, selective, and environmentally benign agrochemicals, the design and synthesis of novel molecular scaff...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Novel Building Block for Next-Generation Crop Protection
In the continuous pursuit of more effective, selective, and environmentally benign agrochemicals, the design and synthesis of novel molecular scaffolds are of paramount importance.[1] Aniline and its derivatives have long been recognized as foundational intermediates in the production of a wide array of herbicides, fungicides, and insecticides.[2][3] Their versatile reactivity allows for the construction of complex active ingredients that drive modern agriculture. This guide introduces 4-Ethynyl-2-methylaniline, a promising yet underexplored building block, and elucidates its potential role in the synthesis of next-generation agrochemicals.
The unique structural combination of a nucleophilic aniline core, a sterically directing methyl group, and a highly versatile ethynyl functional group positions 4-Ethynyl-2-methylaniline as a powerful synthon. The methyl group can influence the regioselectivity of subsequent reactions and modify the biological activity and metabolic stability of the final product. The ethynyl group, a reactive "handle," opens a gateway to a diverse range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions like the Sonogashira coupling and the robust copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5][6] These reactions are celebrated for their high yields, mild conditions, and broad functional group tolerance, making them ideal for the intricate synthetic pathways required in agrochemical development.
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the physicochemical properties of 4-Ethynyl-2-methylaniline, propose its application in the synthesis of advanced agrochemical scaffolds such as quinolines and triazoles, and offer detailed, field-proven protocols for its utilization.
Physicochemical and Safety Profile
A thorough understanding of a novel reagent's properties and handling requirements is critical for its successful and safe implementation in any synthetic workflow.
Data Presentation: Properties of 4-Ethynyl-2-methylaniline
Property
Value (Predicted/Inferred)
Source/Justification
Molecular Formula
C₉H₉N
Based on structure
Molecular Weight
131.17 g/mol
Based on structure
Appearance
Light yellow to brown solid or oil
Inferred from similar compounds like 4-ethynylaniline
Boiling Point
> 200 °C (Predicted)
Inferred from related anilines
Solubility
Soluble in common organic solvents (DCM, THF, EtOAc, Acetone)
General property of aniline derivatives
CAS Number
Not assigned (as of early 2026)
-
Safety and Handling
As with all aniline derivatives, 4-Ethynyl-2-methylaniline should be handled with care in a well-ventilated fume hood. Aniline compounds are known to be toxic upon inhalation, ingestion, and skin contact.[7] The following precautions are mandatory:
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile) at all times.
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.
Storage: Store in a cool, dry, and dark place, away from oxidizing agents and strong acids. The container should be tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the ethynyl group.
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Application in Agrochemical Synthesis I: Quinoline-Based Fungicides
Quinoline scaffolds are prevalent in a variety of biologically active molecules, including a growing number of fungicides.[8] The synthesis of substituted quinolines can be efficiently achieved through the cyclization of 2-ethynylanilines. 4-Ethynyl-2-methylaniline is a prime candidate for the construction of novel quinoline-based fungicides.
Scientific Rationale
The proposed synthetic strategy involves an initial Sonogashira coupling of 4-Ethynyl-2-methylaniline with a suitable aryl or heteroaryl halide. This palladium-catalyzed reaction is a robust method for forming carbon-carbon bonds between sp² and sp hybridized carbons.[9] The resulting disubstituted alkyne can then undergo an intramolecular cyclization to form the quinoline ring system. The methyl group at the 2-position of the aniline ring will ultimately be positioned at the 8-position of the quinoline core, influencing its steric and electronic properties and, consequently, its fungicidal activity.
Technical Support Center: 4-Ethynyl-2-methylaniline Synthesis Optimization
Current Status: Operational Ticket Topic: Maximizing Yield and Purity in Sonogashira Coupling of 4-Ethynyl-2-methylaniline Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary 4...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket Topic: Maximizing Yield and Purity in Sonogashira Coupling of 4-Ethynyl-2-methylaniline
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
4-Ethynyl-2-methylaniline is a critical intermediate, most notably serving as the "tail" moiety in the synthesis of the BCR-ABL tyrosine kinase inhibitor Ponatinib (Iclusig).
Users frequently encounter three primary failure modes with this substrate:
Catalyst Poisoning: The free amine (
) coordinates to Palladium, arresting the catalytic cycle.
Glaser Homocoupling: Formation of the diyne dimer byproduct due to trace oxygen.
Product Instability: Polymerization of the terminal alkyne during deprotection or workup.
This guide moves beyond standard textbook recipes to provide a self-validating, robust protocol designed for scale-up and reproducibility.
Visual Workflow: The Optimized Pathway
The following logic flow illustrates the critical decision points in the synthesis.
Module 1: The Sonogashira Coupling (Step 1)
Objective: Install the alkyne handle while preventing amine interference.
Reaction: 4-iodo-2-methylaniline + TMS-acetylene
Intermediate
The "Gold Standard" Protocol
Do not use aryl bromides if yield is the priority; the iodide reacts faster at lower temperatures, reducing thermal degradation of the amine.
Critical: Must be free of oxidation (dark color indicates impurities).
Alkyne
Trimethylsilylacetylene (TMSA)
1.2 - 1.5
Excess accounts for volatility and minor homocoupling.
Catalyst
0.03 (3%)
Bis(triphenylphosphine) is robust. is a backup for stalled reactions.
Co-Catalyst
CuI (Copper Iodide)
0.015 (1.5%)
Must be white/off-white. Green/blue CuI is oxidized and will kill the reaction.
Base/Solvent
TEA (Triethylamine) / THF
1:1 Ratio
TEA acts as both base and ligand scavenger.
Step-by-Step Execution
Degassing (The #1 Failure Point): Dissolve the aniline in THF/TEA. Sparge with Argon for 20 minutes before adding catalysts. The presence of
accelerates the formation of the Glaser dimer (di-TMS-butadiyne), which consumes your alkyne reagent.
Catalyst Addition: Add
and CuI under a positive stream of Argon. The solution should turn yellow/orange.
Alkyne Addition: Add TMS-acetylene dropwise.
Temperature: Stir at Room Temperature (25°C) .
Why? Heating free anilines with Pd can lead to N-arylation side products. Only heat to 40-50°C if conversion is <50% after 4 hours.
Workup: Filter through a celite pad to remove Pd black. Concentrate the filtrate.
Troubleshooting Guide: Coupling Stage
Q: My reaction turned black immediately upon adding TMS-acetylene.
A: This is "Pd Black" precipitation. It indicates your ligand (
) is dissociating too fast, or the reaction is too hot.
Fix: Add excess triphenylphosphine (5 mol%) to stabilize the active Pd species.
Q: I see a major spot on TLC just above my product.
A: This is likely the Glaser Dimer (homocoupling of TMS-acetylene).
Cause: Inefficient degassing (oxygen leak).
Fix: You cannot reverse this. Add more TMS-acetylene (0.5 eq) and ensure the vessel is sealed under Argon.
Q: The reaction stalls at 70% conversion.
A: The free amine is likely poisoning the catalyst.
Fix: Do not add more catalyst yet. Add 0.5 eq of additional TEA and heat gently to 45°C. If that fails, for future batches, protect the amine as an acetamide (see Module 3).
Module 2: Deprotection & Isolation (Step 2)
Objective: Remove the TMS group without polymerizing the terminal alkyne.
Reaction: TMS-Intermediate
4-Ethynyl-2-methylaniline
Protocol
Dissolve the crude TMS-intermediate in Methanol (0.1 M concentration).
Add
(1.5 equiv).
Stir at Room Temperature for 30–60 minutes. Monitor by TLC (Product is more polar than starting material).
Critical Isolation Step: Do not use acidic workup. The terminal alkyne is sensitive.
Dilute with water, extract with Ethyl Acetate.
Wash with brine, dry over
.
Concentrate carefully: The product is a low-molecular-weight aromatic alkyne. It can sublime or evaporate under high vacuum/heat. Keep bath temp < 30°C.
Troubleshooting Guide: Deprotection Stage
Q: My yield dropped significantly after rotary evaporation.
A: Volatility issue.
Fix: Do not evaporate to dryness if possible. If you must, use a lower vacuum setting (e.g., >50 mbar) and stop immediately upon solvent removal.
Q: The product turned into a tar/gum overnight.
A: Terminal alkynes are unstable and prone to polymerization, especially with electron-rich rings like aniline.
Fix: Store the product as a solution in EtOAc or DCM in the freezer (-20°C) if not using immediately. Store under Argon.[7]
Module 3: Advanced Optimization (The "Expert" Route)
If the direct coupling yield is consistently <60%, implement the Protection Strategy .
Why Protect?
The free
group is a "wild card." It can coordinate to the Palladium (shutting down the cycle) or oxidize. Masking it as an acetamide or trifluoroacetamide eliminates these variables.
Comparative Data: Direct vs. Protected
Parameter
Direct Route (Free Amine)
Protected Route (N-Acetyl)
Steps
2 (Coupling Deprotect)
4 (Protect Couple Deprotect Hydrolysis)
Avg. Yield
50 - 65%
75 - 85%
Purification
Difficult (Amine streaks on silica)
Easy (Clean separation)
Scalability
Poor (Catalyst death at scale)
Excellent
Recommendation: For <1g scale, use the Direct Route. For >10g scale, use the Protected Route to ensure batch-to-batch consistency.
References
Sonogashira Coupling Mechanism & Review: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[10][11][12] Chemical Reviews, 107(3), 874-922.
Ponatinib Synthesis (Contextual Grounding): Huang, W. S., et al. (2010). Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant. Journal of Medicinal Chemistry, 53(12), 4701-4719.[13]
TMS Deprotection Protocols: Crouch, R. D. (2004). Selective monodeprotection of bis-silyl ethers. Tetrahedron, 60(28), 5833-5871.
Aniline Protection Strategies: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
Technical Support Center: Advanced Purification of 4-Ethynyl-2-methylaniline
Welcome to the dedicated technical support guide for the advanced purification of 4-Ethynyl-2-methylaniline. This resource is designed for researchers, medicinal chemists, and process development scientists who work with...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for the advanced purification of 4-Ethynyl-2-methylaniline. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile, yet challenging, molecule. As an aromatic amine with a reactive ethynyl group, 4-Ethynyl-2-methylaniline presents unique purification hurdles, from its propensity for oxidation to its interactions with standard purification media.
This guide moves beyond generic protocols to provide in-depth troubleshooting, causality-driven explanations, and field-tested methodologies to help you achieve the highest possible purity for your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Question 1: My isolated 4-Ethynyl-2-methylaniline is a dark brown or reddish oil/solid, not the expected pale yellow color. What causes this discoloration and how can I fix it?
Answer:
This is the most common issue encountered with aniline derivatives. The discoloration is almost always due to oxidation. The electron-rich aromatic ring and the amino group are susceptible to air oxidation, which forms highly colored polymeric impurities.
Causality:
Amine Oxidation: The nitrogen lone pair can be oxidized, leading to the formation of nitroso, nitro, and eventually complex polymeric species. This process is often catalyzed by light and trace metals.
Ethynyl Group Reactivity: While less prone to simple oxidation than the aniline moiety, the ethynyl group can undergo oxidative coupling or other side reactions under certain conditions, contributing to impurity formation.
Solutions & Protocols:
Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) at all stages, including reaction work-up, solvent removal, and chromatography.
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by a freeze-pump-thaw cycle to minimize dissolved oxygen.
Charcoal Treatment during Recrystallization: If recrystallization is a viable purification step, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities.[1][2]
Protocol: After dissolving your crude product in the minimum amount of hot solvent, add activated charcoal (typically 1-2% w/w of your compound). Swirl the hot mixture for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool.[1]
Antioxidant Addition: For storage, adding a radical inhibitor like Butylated hydroxytoluene (BHT) in trace amounts can prevent oxidation.
Question 2: I'm performing flash column chromatography on silica gel, but I'm experiencing significant peak tailing and my product recovery is very low.
Answer:
This is a classic problem when purifying basic compounds like amines on standard silica gel.
Causality:
Acid-Base Interaction: Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH).[3] The basic amine group of your molecule (pKa of aniline is ~4.6) interacts strongly with these acidic sites. This can lead to:
Irreversible Adsorption: The compound binds so strongly it cannot be eluted, causing low recovery.[3]
Peak Tailing: Slow dissociation from the acidic sites results in broad, tailing peaks, leading to poor separation from nearby impurities.[3]
Solutions & Protocols:
Mobile Phase Modification (Base Additive): The most common solution is to add a small amount of a volatile tertiary amine, like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to your mobile phase (eluent).
Mechanism: The added amine is more basic and acts as a competitor, neutralizing the acidic silanol sites on the silica. This allows your target compound to travel through the column with significantly reduced interaction, resulting in sharp peaks and improved recovery.
Recommended Concentration: Start with 0.1-1% (v/v) of triethylamine in your eluent system (e.g., Hexane/Ethyl Acetate).
Use of Deactivated Silica: For particularly sensitive amines, consider using a commercially available amine-functionalized silica gel.[3][4] This stationary phase has an aminated surface that masks the acidic silanols, often providing excellent peak shape without mobile phase modifiers.[3]
Alternative Stationary Phases:
Neutral or Basic Alumina: Alumina can be a good alternative to silica for acid-sensitive compounds.[3] Ensure you use neutral or basic alumina, not acidic.
Reversed-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity and avoids the acid-base interaction issue.[4] A mobile phase of acetonitrile/water or methanol/water is typically used. For basic amines, it is often beneficial to use a mobile phase with a high pH (e.g., buffered with ammonium bicarbonate) to ensure the amine is in its neutral, free-base form, which increases retention and improves separation.[4]
Question 3: My ¹H NMR spectrum shows my product is ~90% pure, but there are persistent small peaks I can't identify. What are the likely impurities?
Answer:
Identifying impurities requires considering the synthetic route used to prepare the 4-Ethynyl-2-methylaniline. However, some common culprits exist.
Potential Impurities & Diagnostic Signals:
Impurity Type
Likely Source
Common ¹H NMR Signals to Look For
Starting Material
Incomplete reaction
Signals corresponding to the precursor (e.g., 4-iodo-2-methylaniline, 4-bromo-2-methylaniline, or a triflate derivative). Look for characteristic aromatic splitting patterns that differ from your product.
Solvent Residue
Incomplete drying
Common solvents like Diethyl Ether (quartet ~3.5 ppm, triplet ~1.2 ppm), Dichloromethane (~5.3 ppm), Ethyl Acetate (quartet ~4.1 ppm, singlet ~2.0 ppm, triplet ~1.2 ppm), or Hexane (broad multiplets ~1.3 and ~0.9 ppm).[5][6]
Des-ethynyl Compound
Reductive cleavage of the C-sp bond
Appearance of a new aromatic proton signal in the 6.5-7.5 ppm region where the ethynyl group used to be, coupled to its ortho and meta neighbors.
Oxidized/Polymerized Species
Air/light exposure
Often results in a broadened baseline or a series of small, broad, and poorly defined peaks across the spectrum, particularly in the aromatic region.
Cross-reference with Starting Material NMR: Always run an NMR of your starting material to easily identify it in the product spectrum.
Consult NMR Impurity Tables: Use established tables of common solvent and grease impurities to identify these peaks.[5][8]
Optimize Purification: If starting material is present, your chromatographic separation is not optimal. Re-purify using the modified conditions described in Question 2. For other organic byproducts, a change in technique (e.g., from chromatography to recrystallization) may be necessary.
Frequently Asked Questions (FAQs)
Q: What is the best method to monitor reaction completion and purity by TLC?
A: Use a mobile phase that gives your product an Rf value of ~0.3-0.4. A good starting point is 10-20% Ethyl Acetate in Hexane. Visualize the plate under UV light (254 nm). To specifically visualize the amine, you can stain the plate with a potassium permanganate dip or ninhydrin stain, though UV is usually sufficient.
Q: Should I use recrystallization or chromatography for the final purification step?
A: The choice depends on the nature of your impurities.
Chromatography is excellent for removing impurities with different polarities from your product. It is the most versatile technique.
Recrystallization is highly effective if your crude product is >85-90% pure and the impurities have significantly different solubility profiles. It is often better for removing trace amounts of highly colored or baseline impurities that are difficult to separate by chromatography. A successful recrystallization can be more efficient and scalable than chromatography.[9]
Q: How should I store purified 4-Ethynyl-2-methylaniline to maintain its purity?
A: Due to its sensitivity to oxidation, proper storage is critical.
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
Container: Use an amber vial to protect it from light.
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (-4°C) or freezing (-20°C) is recommended.[10][11]
Visualized Workflow: Troubleshooting Purification
The following diagram outlines a logical workflow for diagnosing and solving common purification challenges with 4-Ethynyl-2-methylaniline.
Caption: A decision-making workflow for purifying 4-Ethynyl-2-methylaniline.
This protocol provides a robust starting point for purifying 4-Ethynyl-2-methylaniline on a gram scale.
Materials:
Crude 4-Ethynyl-2-methylaniline
Silica gel (230-400 mesh)
Triethylamine (Et₃N)
Hexane (HPLC grade)
Ethyl Acetate (HPLC grade)
Glass chromatography column
Fraction collection tubes
TLC plates and chamber
Procedure:
Eluent Preparation: Prepare a stock solution of 1% triethylamine in ethyl acetate. For your mobile phase, create a gradient system. Start with 100% Hexane and gradually increase the polarity by adding your ethyl acetate/Et₃N stock. A typical starting eluent might be 5% Ethyl Acetate (+0.05% Et₃N) in Hexane.
Slurry Packing the Column:
Add a small plug of glass wool to the bottom of the column. Add a layer of sand (~1 cm).
In a separate beaker, make a slurry of silica gel in 100% Hexane. The amount of silica should be ~50-100 times the weight of your crude material.
Pour the slurry into the column. Use a gentle stream of air pressure to help pack the column evenly. Ensure there are no air bubbles or cracks.
.
Loading the Sample:
Dissolve your crude product in a minimal amount of dichloromethane or your starting eluent.
In a separate flask, add a small amount of silica gel (~2-3 times the weight of your crude product). Add the solution of your compound and evaporate the solvent completely under reduced pressure. This creates a "dry load."
Carefully add the dry-loaded silica to the top of the packed column. Add a thin protective layer of sand on top.
Elution and Fraction Collection:
Carefully add the starting eluent (e.g., 95:5 Hexane:EtOAc + trace Et₃N) to the column.
Apply gentle pressure and begin collecting fractions.
Monitor the elution process by TLC, spotting each fraction on a plate.
Gradually increase the polarity of the eluent as needed to elute your product.
Isolation:
Combine the fractions that contain your pure product.
Remove the solvent under reduced pressure (rotary evaporator).
Place the resulting oil or solid under high vacuum for several hours to remove residual solvents and triethylamine.
Obtain a final mass and characterize by NMR, HPLC, and/or other analytical methods.
References
Experiment 2: Recrystallization. (n.d.). University of Toronto Scarborough. Retrieved from [Link]
CSUN Chemistry. (2020, May 18). Recrystallization of Acetanilide [Video]. YouTube. [Link]
Separation of 4-Methoxy-2-methylaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
Wang, S., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry, 365, 130541.
MLR Institute of Pharmacy. (n.d.). Pharmaceutical Organic Chemistry-II Lab Manual. Retrieved from [Link]
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
Al-Qadri, E., et al. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Instrumentation Science & Technology, 41(1), 48-59.
Recrystallization and Shape Control of Crystals of the Organic Dye Acid Green 27 in a Mixed Solvent. (2025, August 9).
CN104910021A - Preparation technology of 2-methyl-6-ethylaniline. (n.d.). Google Patents.
Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024, February 5). Mol-Instincts.
4-Ethyl-2-methylaniline. (n.d.). PubChem. Retrieved from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Enantioselective Synthesis of 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) via Enzymatic Desymmetrization. (2025, August 9).
Simultaneous Determination of Aromatic Amines and Pyridines in Soil. (n.d.). Fisher Scientific. Retrieved from [Link]
Recrystallization: Figure 1. Structure of Aniline. (n.d.). Scribd. Retrieved from [Link]
Al-Qadri, E., et al. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Sultan Qaboos University House of Expertise.
Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. (n.d.).
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY UPLC FLR Detector. (n.d.).
Determination of Aromatic Amines in Surface Waters and Comparison of Their Behavior in HPLC and on Sediment Columns. (2002). PubMed.
2-Methylaniline (o-Toluidine). (n.d.). EPA. Retrieved from [Link]
Enantioselective Synthesis of 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA)
Method 8131: Aniline and Selected Derivatives by Gas Chromatography. (n.d.). EPA. Retrieved from [Link]
Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline). (2025, August 7).
o-Toluidine. (n.d.). Wikipedia. Retrieved from [Link]
Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (n.d.). MDPI.
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
Kühn, S., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 485–492.
identifying common side reactions in 4-Ethynyl-2-methylaniline synthesis
Ticket Queue: Active | Status: Online | Tier: L3 Senior Application Scientist Workflow Overview & Diagnostic Map User Context: You are synthesizing 4-Ethynyl-2-methylaniline (CAS: 41193-92-6), a critical building block f...
User Context: You are synthesizing 4-Ethynyl-2-methylaniline (CAS: 41193-92-6), a critical building block for tyrosine kinase inhibitors. The standard route involves a Sonogashira coupling of 4-iodo-2-methylaniline (or the bromo-analog) with trimethylsilylacetylene (TMSA), followed by desilylation.
The Challenge: This substrate contains a free amine (catalyst poison), an aryl halide (electrophile), and eventually a terminal alkyne (nucleophile/polymerization risk). The following diagram maps the "Happy Path" against the three most common "Error Paths" (Side Reactions).
Symptom: HPLC shows starting material (aryl halide) remaining after 12+ hours. Catalyst turns black immediately (Pd black precipitation).
Diagnosis:Catalyst Poisoning via Amine Coordination.
The free amino group (-NH₂) on 4-iodo-2-methylaniline is a potent Lewis base. It coordinates to the active Pd(0) species, displacing the phosphine ligands and shutting down the catalytic cycle before oxidative addition can occur [1].
Protocol Adjustment:
The "Naked" Fix (Optimization):
Switch Ligand: Replace standard PPh₃ with bulky, electron-rich Buchwald ligands like XPhos or SPhos . These bulky ligands prevent the amine from approaching the Pd center.
Increase Temperature: Boost reaction temperature to 60-80°C to promote ligand dissociation from the amine, but ensure strict inert atmosphere.
The "Protected" Fix (Recommended):
Convert the aniline to an acetanilide (protect with Ac₂O) before coupling. The amide nitrogen is non-nucleophilic and will not poison the catalyst. Deprotect (hydrolysis) after the alkyne is installed.
Ticket #002: Impurity Peak at 2x Molecular Weight
Symptom: TLC shows a new non-polar spot. MS indicates a mass of ~198 (dimer of TMS-acetylene).
Diagnosis:Glaser Homocoupling.
In the presence of Copper(I) and trace Oxygen, the terminal alkyne (TMS-acetylene) dimerizes instead of coupling with the aryl halide [2].
Mechanism of Failure:
Corrective Actions:
Degassing is Critical: Sparging with Argon for 5 minutes is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging for >30 mins before adding the catalyst.
Copper-Free Variant: If the problem persists, switch to a Copper-free Sonogashira protocol using Pd(CH₃CN)₂Cl₂ / XPhos with Cs₂CO₃ in acetonitrile. This eliminates the mechanism for Glaser coupling entirely [3].
Ticket #003: Product Turns Dark/Tar upon Isolation
Symptom: The deprotection step (removing TMS) works, but the isolated oil turns black and insoluble upon standing.
Diagnosis:Aniline Oxidation & Polymerization.
4-Ethynyl-2-methylaniline is highly electron-rich. The combination of a free amine and a terminal alkyne makes it susceptible to oxidative polymerization, similar to polyaniline formation, catalyzed by light and air.
Stabilization Protocol:
Acid Salt Formation: Do not store as the free base. Immediately convert the product to its HCl or oxalate salt.
Procedure: Dissolve crude oil in Et₂O, add 1M HCl in Et₂O dropwise. Filter the precipitate. The salt is stable for months at 4°C.
Antioxidants: Add trace BHT (butylated hydroxytoluene) to the elution solvent during chromatography.
Data & Specifications Table
Parameter
Standard Condition
Optimized Condition (Troubleshooting)
Reason for Change
Catalyst
Pd(PPh₃)₂Cl₂ (5 mol%)
Pd(dppf)Cl₂ or Pd-XPhos G2
Bidentate/Bulky ligands resist amine poisoning.
Co-Catalyst
CuI (2-5 mol%)
None (Copper-free)
Eliminates Glaser homocoupling side reaction.
Base
Et₃N (Solvent/Base)
Cs₂CO₃ or K₃PO₄
Inorganic bases prevent formation of insoluble amine-hydrohalide salts that coat the catalyst.
Solvent
THF or DMF
1,4-Dioxane or MeCN
Dioxane often gives cleaner profiles for electron-rich anilines.
Atmosphere
N₂ Balloon
Argon (Schlenk Line)
Argon is heavier than air, providing a better blanket against O₂.
Catalyst Pre-complexation: In a Schlenk tube, dissolve Pd(OAc)₂ and XPhos in MeCN. Stir at RT for 10 mins under Argon. Solution should turn yellow/orange.
Substrate Addition: Add 4-Bromo-2-methylaniline and Cs₂CO₃.
Degassing: Freeze-pump-thaw the mixture once, or sparge vigorously with Ar for 15 mins.
Alkyne Addition: Add TMS-acetylene via syringe.
Reaction: Seal and heat to 80°C for 4-6 hours.
Checkpoint: Monitor by HPLC. Look for disappearance of Aryl Bromide.
Workup: Filter through a Celite pad (removes Pd/Salts). Concentrate filtrate.
Deprotection (One-pot optional): Redissolve residue in MeOH, add K₂CO₃ (2 equiv), stir at RT for 30 mins.
Purification: Flash chromatography (Hexane/EtOAc). Store immediately as HCl salt.
FAQ: Rapid Fire Support
Q: Can I use TBAF for the deprotection step?A: Yes, but be cautious. TBAF is basic and can cause "smearing" on columns due to the amine. K₂CO₃/MeOH is milder, cheaper, and easier to remove (aqueous wash) than tetrabutylammonium salts [4].
Q: Why is my yield low even with full conversion?A: Check your workup pH. The product is an aniline (pKa ~4-5). If you wash with strong acid (HCl), the product goes into the water layer. Keep aqueous washes neutral or slightly basic (NaHCO₃).
Q: Is the methyl group at position 2 causing steric hindrance?A: Minimal. The ethynyl group is at position 4 (para to the amine). The methyl at position 2 is ortho to the amine, but meta to the reaction center (C4). It does not sterically hinder the Pd insertion at C4.
References
Catalyst Deactivation by Amines: Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, 2007. Link
Glaser Coupling Mechanism: Siemsen, P., Livingston, R. C., & Diederich, F. "Acetylenic Coupling: A Powerful Tool in Molecular Construction." Angewandte Chemie International Edition, 2000. Link
Copper-Free Sonogashira: Gelman, D., & Buchwald, S. L.[2] "Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes." Angewandte Chemie, 2003. Link
Deprotection Strategies: Crouch, R. D. "Selective Monodeprotection of Bis-Silyl Ethers." Tetrahedron, 2004. Link
Welcome to the 4-Ethynyl-2-methylaniline (4-E2MA) support hub. This molecule presents a classic chemoselectivity challenge in organic synthesis. You are managing two reactive centers:
The Nucleophile: An unprotected primary aniline (–NH₂), prone to oxidation, metal coordination, and nucleophilic attack.
The Electrophile/Pronucleophile: A terminal alkyne (–C≡CH), susceptible to homocoupling (Glaser), hydration, and polymerization.
The Golden Rule: The success of your reaction depends entirely on whether your catalyst system "sees" the amine as a substrate, a ligand, or a poison.
Module 1: Sonogashira Coupling (The Ponatinib Route)[1]
Context: This is the most frequent ticket we receive. 4-E2MA is a critical intermediate in the synthesis of BCR-ABL inhibitors like Ponatinib. The standard coupling partner is usually an aryl halide (e.g., 3-iodo-4-methylbenzamides).
Troubleshooting Ticket #101: "My reaction stalled, and I see a blue/green precipitate."
Diagnosis:
You are likely experiencing Glaser Homocoupling (alkyne dimerization) or Catalyst Poisoning .
The Blue/Green Color: Indicates oxidation of your Copper(I) co-catalyst to Copper(II) by adventitious oxygen. Cu(II) promotes the dimerization of 4-E2MA into the diyne, consuming your starting material.
The Stall: The free aniline of 4-E2MA can coordinate to Pd(II) species, forming inactive "Pd-amine" complexes that drop out of the catalytic cycle.
The Optimization Protocol:
Parameter
Standard Condition (High Risk)
Optimized Condition (Recommended)
Pd Source
Pd(PPh₃)₂Cl₂
Pd(dppf)Cl₂ or XPhos Pd G2
Co-Catalyst
CuI (10 mol%)
CuI (2-5 mol%) or Cu-Free
Base
Et₃N (Solvent)
Diisopropylamine (DIPA) or Cs₂CO₃
Atmosphere
Nitrogen balloon
Argon Sparge (Active)
Step-by-Step Recovery Protocol (Cu-Free Method):
Use this if the standard Pd/Cu method fails due to homocoupling.
Degassing: Sparge your solvent (DMF or 1,4-Dioxane) with Argon for 30 minutes. Nitrogen balloons are insufficient for sensitive 4-E2MA couplings.
Catalyst Charge: Add XPhos Pd G2 (2.0 mol%). The bulky biaryl phosphine ligand (XPhos) prevents the aniline nitrogen from coordinating to the Palladium center.
Base Addition: Add Cs₂CO₃ (2.0 equiv).
Heating: Heat to 80°C.
Monitoring: Check LCMS at 2 hours. If the "dimer" peak (M+ = ~260) is absent, the protocol is successful.
Visualizing the Troubleshooting Logic:
Figure 1: Decision tree for troubleshooting Sonogashira coupling failures with 4-E2MA.
Module 2: Click Chemistry (CuAAC)
Context: You are attempting to click 4-E2MA with an azide to form a 1,2,3-triazole.
Troubleshooting Ticket #202: "The reaction is sluggish despite using standard CuSO4/Ascorbate."
Diagnosis:
The 2-methylaniline moiety is a chelator. In standard Click chemistry, the free amine competes with the alkyne for the Copper(I) center. If the amine wins, the catalytic cycle halts.
The Fix: Ligand Acceleration
You cannot rely on "naked" copper conditions. You must use a ligand that binds Cu(I) stronger than the aniline but still allows alkyne access.
Recommended System:
Catalyst: Cu(MeCN)₄PF₆ (1 mol%)
Ligand:TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (water-soluble analog).
Ratio: 1:1 Cu:Ligand.
Why this works: The TBTA ligand forms a steric pocket around the Copper that protects it from oxidation and competitive binding by the aniline nitrogen, while permitting the linear alkyne to enter and react.
Module 3: Indole Synthesis (Larock Annulation)
Context: You are reacting 4-E2MA with an ortho-iodoaniline (or similar) to synthesize a substituted indole.
Troubleshooting Ticket #303: "I am getting the wrong regioisomer."
Diagnosis:
In Larock synthesis, the regioselectivity is determined by the polarization of the alkyne and the steric bulk of the catalyst. 4-E2MA has a distinct steric bias due to the ortho-methyl group.
Catalyst Selection Table for Regiocontrol:
Desired Outcome
Catalyst System
Mechanism Note
Standard Indole
Pd(OAc)₂ + PPh₃ + LiCl
LiCl is critical. It promotes the formation of a neutral Pd-species that favors the standard insertion mechanism.
Steric Control
Pd(dba)₂ + P(t-Bu)₃
Bulky phosphines enhance selectivity for placing the bulky group at the C2 position of the indole.
Gold Alternative
NaAuCl₄ (5 mol%)
If Pd fails, Gold(III) activates the alkyne for nucleophilic attack with different regioselectivity rules (often anti-Markovnikov).
Module 4: Handling & Storage (FAQ)
Q: Can I store 4-E2MA in solution?A:No. The terminal alkyne is acidic, and the amine is basic. In solution, especially in concentrated forms, it can undergo slow polymerization or oxidative degradation. Store as a solid, under Argon, at -20°C.
Q: Do I need to protect the amine (Boc/Acetyl) before coupling?A:
For Sonogashira:Preferably No. Modern catalysts (XPhos, AmPhos) tolerate free amines. Protection adds two unnecessary steps (protection/deprotection).
For Oxidative Couplings:Yes. If you are using strong oxidants, the amine must be protected to prevent aniline oxidation (black tar formation).
Summary of Optimal Catalysts
Reaction Type
Primary Recommendation
Backup (Problem Solver)
Sonogashira
Pd(dppf)Cl₂ + CuI
XPhos Pd G2 (Cu-Free)
Click (CuAAC)
Cu(MeCN)₄PF₆ + TBTA
CuSO₄ + Ascorbate + THPTA
Indole Synthesis
Pd(OAc)₂ + LiCl
NaAuCl₄ (Gold Catalysis)
References
Ponatinib Synthesis (Sonogashira Protocol)
Huang, W. S., et al. "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase." Journal of Medicinal Chemistry, 2010.[1]
Larock Indole Synthesis (General Methodology)
Larock, R. C., & Yum, E. K. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society, 1991.
CuAAC with Chelating Azides/Alkynes (TBTA Ligand)
Chan, T. R., et al. "Polytriazoles as Copper(I)
Optimized Sonogashira for Anilines
Anderson, K. W., et al. "The Selective Reaction of Aryl Halides with Ammonia and Amines." (Discusses Buchwald vs Sonogashira competition). Angewandte Chemie, 2006.
managing and characterizing impurities in 4-Ethynyl-2-methylaniline production
This technical support guide is designed for researchers and process chemists working with 4-Ethynyl-2-methylaniline (CAS: 42900-88-7) . It synthesizes industrial best practices with mechanistic insights to troubleshoot...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers and process chemists working with 4-Ethynyl-2-methylaniline (CAS: 42900-88-7) . It synthesizes industrial best practices with mechanistic insights to troubleshoot impurity profiles, purification, and stability issues.
Subject: Characterization, Impurity Management, and Troubleshooting
CAS: 42900-88-7
Molecular Formula:
Role: Key intermediate for Tyrosine Kinase Inhibitors (e.g., Ponatinib analogs).
Module 1: The Impurity Landscape (Genesis & Mechanism)
The synthesis of 4-Ethynyl-2-methylaniline typically proceeds via a Sonogashira coupling of 4-bromo-2-methylaniline with a protected acetylene (e.g., TMS-acetylene), followed by base-mediated deprotection. Understanding the mechanistic origin of impurities is the first step in control.
Pathway Analysis
The following diagram illustrates the competitive pathways during the coupling phase.
Figure 1: Mechanistic origin of key impurities during Sonogashira coupling. Note that Oxygen ingress is the primary driver for Glaser Dimer formation.
Common Impurity Profile
Impurity Type
Chemical Identity
Origin
Control Strategy
Starting Material
4-Bromo-2-methylaniline
Incomplete conversion
Push conversion >99% (HPLC); Add catalyst kicker.
Glaser Dimer
1,4-bis(4-amino-3-methylphenyl)buta-1,3-diyne
Oxidative homocoupling of alkyne
Strict degassing ; Slow addition of alkyne; Minimize Cu loading.
Des-bromo
-Toluidine (2-methylaniline)
Pd-catalyzed reduction
Use anhydrous solvents; Avoid H-donors (e.g., formates).
Metal Residuals
Palladium / Copper
Catalyst leaching
Thiourea scavengers; Charcoal filtration.
Module 2: Troubleshooting & FAQs
Q1: "I see a persistent unknown peak at RRT ~1.8-2.0 that grows during workup. What is it?"
Diagnosis: This is likely the Glaser Dimer (homocoupling product).
Mechanism: Terminal alkynes are highly susceptible to oxidative coupling in the presence of Copper(I) and Oxygen (Hay/Glaser conditions). This often happens during the quench or workup if the mixture is exposed to air while active Cu species are present.
Corrective Action:
Quench Under Inert Atmosphere: Do not open the reactor to air until the catalyst is quenched (e.g., with aqueous EDTA or
).
Chelation: Wash the organic layer with 10% aqueous EDTA or Ammonium Hydroxide to strip Copper immediately.
Purification: The dimer is significantly more non-polar than the product. It can usually be removed via recrystallization from Heptane/Toluene mixtures.
Q2: "My product is turning dark brown/black upon storage."
Diagnosis: Oxidation and Polymerization.
Context: 4-Ethynyl-2-methylaniline contains both an electron-rich aniline and a reactive terminal alkyne. This "push-pull" system makes it prone to radical polymerization and N-oxide formation.
Protocol for Stability:
Store:
is mandatory for long-term storage.
Atmosphere: Store under Argon.
Additive: For bulk storage, adding a radical inhibitor (e.g., BHT at 0.1%) is recommended if downstream chemistry permits.
Q3: "I cannot get Palladium levels below 50 ppm."
Diagnosis: Palladium often complexes with the aniline nitrogen, making standard washes ineffective.
The Solution: Use a dedicated solid-supported scavenger or specific chelation wash.
Step-by-Step Removal Protocol:
Dissolution: Dissolve crude material in THF or Ethyl Acetate (10 volumes).
Scavenger Addition: Add SiliaMetS® Thiol or MP-TMT (Trimercaptotriazine) at 5-10 wt% relative to the product.
Digestion: Stir at
for 4 hours.
Filtration: Filter through a pad of Celite/Charcoal.
Validation: Test filtrate via ICP-MS. If Pd > 20 ppm, repeat or switch to a Thiourea wash (5% aq. Thiourea).
Module 3: Analytical Characterization Guide
Accurate quantification requires separating the highly polar aniline from the non-polar dimer.
Detection: UV at 240 nm (max absorption) and 210 nm (impurity tracking).
Representative Retention Profile (Relative)
Compound
Approx RRT (Relative Retention Time)
Characteristics
Des-bromo (o-Toluidine)
0.4 - 0.6
Elutes early; sharp peak.
Starting Material (Bromide)
0.9
Critical pair with product; requires optimized gradient.
4-Ethynyl-2-methylaniline
1.0
Main Peak.
Glaser Dimer
1.8 - 2.2
Broad, late-eluting peak; highly hydrophobic.
Module 4: Purification Decision Workflow
Use this logic gate to determine the most efficient purification method based on your crude profile.
Figure 2: Purification workflow based on Critical Quality Attributes (CQAs).
Protocol B: Recrystallization (Dimer Removal)
The dimer is the most persistent organic impurity.
Solvent: Use a mixture of Heptane : Toluene (9:1) .
Dissolution: Heat to
until dissolved.
Cooling: Cool slowly to
over 4 hours. The dimer is less soluble and may oil out or precipitate first if highly concentrated, but in typical profiles, the product crystallizes while the dimer remains in the mother liquor due to the high solvent volume required for the dimer. Note: If dimer levels are very high (>5%), silica filtration is preferred before crystallization.
References
Sonogashira Coupling Mechanisms & Side Reactions
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
Metal Scavenging Protocols
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.
Impurity Control in Alkyne Synthesis
Trost, B. M., & Li, C. J. (Eds.). (2014).[2][3] Modern Alkyne Chemistry: Catalytic and Atom-Economic Transformations. Wiley-VCH. (Refer to Chapter on Homocoupling suppression).
Analytical Methods for Anilines
Biotage. (2023).[4][5] Strategies for Removing Palladium in Pharma Intermediates.[5] (General guidance on metal removal strategies).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 4-Ethynyl-2-methylaniline before handling, as it is a potential genotoxin and skin sensitizer.
methods to prevent unwanted polymerization of 4-Ethynyl-2-methylaniline
Technical Support Center: Stabilization & Handling of 4-Ethynyl-2-methylaniline Executive Summary: The Dual-Reactivity Challenge 4-Ethynyl-2-methylaniline presents a unique stability challenge because it contains two rea...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stabilization & Handling of 4-Ethynyl-2-methylaniline
Executive Summary: The Dual-Reactivity Challenge
4-Ethynyl-2-methylaniline presents a unique stability challenge because it contains two reactive functional groups that can trigger independent degradation pathways:
The Terminal Alkyne (-C≡CH): Prone to Glaser coupling (oxidative dimerization) and thermal polymerization. This is often catalyzed by trace metals (Cu, Pd) remaining from synthesis.
The Primary Aniline (-NH₂): Susceptible to oxidative degradation (forming quinoidal or azo species), leading to rapid discoloration (browning/blackening).
Effective stabilization requires a "Divide and Conquer" approach: Exclude Oxygen (to stop aniline oxidation and Glaser coupling) and Sequester Metals (to stop catalytic oligomerization).
Core Storage & Handling Protocol
The following protocol is the baseline requirement for maintaining purity >98% over extended periods.
Parameter
Specification
Scientific Rationale
Temperature
-20°C (Freezer)
Significantly reduces the kinetic rate of thermal polymerization and auto-oxidation.
Atmosphere
Argon or Nitrogen (Inert)
Oxygen is the co-reactant for both Glaser coupling and amine oxidation.[1]
Container
Amber Glass + Teflon-lined Cap
Blocks UV light (which generates radicals) and ensures a gas-tight seal.
Physical State
Solid (Neat) or HCl Salt
Solutions are more prone to degradation due to molecular mobility. The Hydrochloride salt is significantly more stable than the free base.
Additives
BHT (10-100 ppm)
Optional: Butylated hydroxytoluene acts as a radical scavenger if storing in solution.
Troubleshooting Guide (Q&A)
Issue 1: "My sample has turned from off-white to dark brown/black."
Diagnosis:Oxidative Degradation (Aniline Pathway)
This is the most common visual indicator of failure. It typically indicates that the aniline moiety has oxidized to form highly conjugated quinoidal or azo-oligomers. This process is autocatalytic—the oxidation products can catalyze further degradation.
Corrective Action:
Purification: If the bulk is still solid, perform a recrystallization (typically from Ethanol/Water or Hexanes/Ethyl Acetate) to remove the oxidized surface layer.
Prevention: Ensure the container is flushed with Argon after every use. "Quickly closing the cap" is insufficient; oxygen trapped in the headspace is enough to degrade the surface.
Issue 2: "I see insoluble solids forming in my solution, but the color hasn't changed much."
Diagnosis:Glaser Coupling (Alkyne Pathway)
The terminal alkyne has dimerized to form a diyne (1,3-diyne) or higher oligomer.[1] This is almost always driven by trace Copper (Cu) residues from a prior Sonogashira coupling step, combined with dissolved Oxygen.
Corrective Action:
Metal Scavenging: You must remove the catalyst residues. Pass your compound solution through a silica plug treated with a metal scavenger (e.g., SiliaMetS® Thiol or DMT ) before evaporating to dryness.
Chelation Wash: During workup, wash the organic phase with 10% aqueous EDTA or NH₄OH to strip copper ions.
Issue 3: "Can I store this compound in DMSO or DMF stock solutions?"
Recommendation:Short-term only (<24 hours).Reasoning: Polar aprotic solvents like DMSO and DMF can actually promote nucleophilic attacks and stabilize charged intermediates that lead to polymerization. Furthermore, DMSO is an oxidant (Swern oxidation mechanism) and can react with alkynes under certain conditions.
Better Alternative: If solution storage is mandatory, use anhydrous Toluene or DCM at -20°C, strictly under Argon.
Issue 4: "How do I stabilize the compound for long-term archiving (>6 months)?"
Protocol:Convert to the Hydrochloride Salt.
The HCl salt protonates the amine, shutting down the oxidation pathway and reducing the electron density of the ring, which indirectly stabilizes the alkyne.
Procedure:
Dissolve 4-Ethynyl-2-methylaniline in diethyl ether or dioxane.
Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C.
Filter the white precipitate (Salt).
Wash with cold ether and dry under vacuum.
Store the salt; it is shelf-stable at 4°C for years.
Visualizing the Degradation Pathways
The following diagram maps the specific chemical risks associated with this molecule.
Caption: Degradation landscape of 4-Ethynyl-2-methylaniline showing the two primary failure modes (Red/Yellow) and the stabilization route via salt formation (Green).
Metal Scavenging Protocol (Critical for Alkyne Stability)
If your material was synthesized via Sonogashira coupling, it likely contains 50-500 ppm of Copper/Palladium. This must be reduced to <10 ppm to prevent spontaneous polymerization.
Step
Action
Observation/Note
1
Dissolve crude material in Ethyl Acetate (10 mL/g).
Ensure complete dissolution.
2
Add SiliaMetS® Thiol or activated Charcoal (10 wt%).
Thiol resins are specific for Pd and Cu.
3
Stir gently at Room Temp for 4 hours.
Do not heat, as this may trigger polymerization.
4
Filter through a Celite pad (0.5 inch).
Removes the scavenger and adsorbed metals.
5
Wash the pad with fresh Ethyl Acetate.
Maximizes recovery.
6
Concentrate at <35°C under reduced pressure.
Avoid high bath temps; use high vacuum if needed.
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632–2657.
Evano, G., & Blanchard, N. (2013). Copper-Mediated Cross-Coupling Reactions. John Wiley & Sons. (Referencing Glaser Coupling mechanisms and prevention).
Sigma-Aldrich. (n.d.). Handling and Storage of Air-Sensitive Reagents. Technical Bulletin AL-134. (General protocols for aniline/alkyne handling).
Subject: Overcoming Chemoselectivity & Stability Challenges in 4-Ethynyl-2-methylaniline (CAS: 119754-15-3)
Assigned Scientist: Dr. A. Vance, Senior Application Specialist[1][2]
You are accessing this guide because you are likely encountering one of three critical failure modes with 4-Ethynyl-2-methylaniline (4-EMA) :
Catalyst Poisoning: Your Sonogashira or Click reactions are stalling due to amine-metal coordination.[1][2]
Degradation: The material is turning into an insoluble black tar (oxidative polymerization) during storage or workup.[2]
Steric Stall: N-functionalization yields are low due to the ortho-methyl group's interference.[1][2]
This guide treats 4-EMA not just as a reagent, but as a bifunctional scaffold requiring strict "order of operations" logic.
Part 1: The Stability Protocol (First Response)
User Question: "My 4-Ethynyl-2-methylaniline arrived as a light yellow solid/oil, but after two days on the bench, it’s dark brown and gummy. Is it usable?"
Diagnosis:
You are witnessing oxidative polymerization .[2] The aniline nitrogen is electron-rich, making the ring susceptible to oxidation. Furthermore, terminal alkynes in the presence of trace metals and anilines can undergo slow, radical-mediated polymerization.[1]
Immediate Action Plan:
Purification: If the material is <10% degraded (check LC-MS), filter through a short plug of basic alumina (not silica, which is too acidic and can trap the amine) using 5% MeOH/DCM.[2]
Storage (Mandatory):
Atmosphere: Argon or Nitrogen (strictly oxygen-free).[1][2]
Temp: -20°C.
Additives: If storing as a solution, add a radical inhibitor like BHT (butylated hydroxytoluene) if downstream chemistry permits.[2]
Part 2: Strategic Workflow (Order of Operations)
The central challenge is the Chemoselectivity Paradox : The amine poisons metal catalysts needed for the alkyne, while the alkyne is sensitive to harsh conditions used to force amine reactivity.
Decision Matrix: The Functionalization Logic
Figure 1: Strategic decision tree for determining the reaction order based on the final target structure.
Part 3: Troubleshooting Sonogashira Coupling
User Question: "I am trying to couple 4-EMA with an aryl iodide. The reaction turns black immediately, and I get <20% yield. Why?"
Root Cause Analysis:
Pd-Sequestration: The free amine (-NH2) coordinates to the Palladium (Pd) center, displacing the phosphine ligands and deactivating the catalytic cycle.
Glaser Homocoupling: The terminal alkyne is reacting with itself (dimerizing) in the presence of Oxygen and Copper, consuming your starting material.
The "Protected" Protocol (Recommended)
This route guarantees the highest yield by masking the amine.
Warning: Do not use harsh acids (HCl/MeOH reflux) as they may hydrate the alkyne to a ketone.[2]
The "Free Amine" Protocol (High Risk/High Reward)
If you cannot protect, you must use a specialized ligand system.
Ligand:XPhos or SPhos .[2] These bulky, electron-rich ligands bind Pd tighter than the aniline nitrogen can, preventing catalyst poisoning.[1][2]
Protocol: Use
/ XPhos (1:2 ratio) with in Dioxane at 80°C. This is a copper-free variant (Sonogashira-Hagihara) which avoids Cu-amine chelation entirely [1].[1][2]
Part 4: Troubleshooting "Click" Chemistry (CuAAC)
User Question: "My click reaction with an azide works for other alkynes, but with 4-EMA, it stalls. I'm using CuSO4/Ascorbate."
Technical Insight:
The aniline nitrogen and the alkyne in 4-EMA can form a chelate with Copper(I), effectively removing it from the catalytic cycle. Furthermore, the aniline is easily oxidized by Cu(II) if the reduction to Cu(I) isn't fast enough.[2]
The "Ligand-Accelerated" Fix:
You must use a ligand that outcompetes the aniline for Copper binding but still allows the alkyne to react.
Mechanism: The oxidative addition happens on the electrophile, and the reductive elimination forces the C-N bond formation despite the steric bulk of the ortho-methyl group [3].
References
Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[2] [2]
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011).[2] Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.[2] [2]
Surry, D. S., & Buchwald, S. L. (2008).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1][2]
Anilines are ubiquitous in drug discovery but notoriously finicky in high-throughput experimentation (HTE). Their propensity for oxidation, varying solubility as salts, and coordination ability (catalyst poisoning) make them challenging substrates.
This guide is not a textbook; it is a troubleshooting engine . It assumes you are running 24, 96, or 384-well plates and facing specific failures. We focus heavily on Buchwald-Hartwig Amination (BHA) as it is the primary bottleneck in medicinal chemistry, but principles apply to amide couplings and nucleophilic aromatic substitutions (SnAr).
Module 1: Pre-Screening & Solubility (The Foundation)
The Problem: "My liquid handler clogged," or "My results are erratic across the plate."
The Cause: Inconsistent dosing due to aniline insolubility or salt formation.
Technical Protocol: The "Solubility First" Workflow
Before running a reaction plate, you must validate your stock solutions. Anilines often exist as HCl or TFA salts, which are insoluble in standard non-polar solvents (Toluene) used in BHA.
Solvent Selection: For HTE, abandon Toluene as a default. Switch to DMA (Dimethylacetamide) or NMP for stock solutions. They dissolve aniline salts and are compatible with Pd-catalysis.
Free-Basing: If using aniline salts, you must include a "break" base (e.g., Triethylamine) in the stock solution only if the reaction base is heterogeneous (like
).
Solid Dosing: If solubility <0.1 M, do not use liquid handling. Use solid dispensing (e.g., ChemBeads, solid scoops) to dose the aniline directly into wells.
Troubleshooting Q&A
Q: My aniline stock solution turned black overnight. Is it usable?A:Discard it. Anilines oxidize to azo- and nitroso-species upon air exposure. These are catalyst poisons and radical scavengers.
Fix: Prepare stocks inside a glovebox or under active
sparging. Store in amber vials.
Q: I'm seeing "ghost peaks" in my LC-MS analysis.A: You likely have carryover from sticky aniline tars.
Fix: Implement a "sawtooth" wash cycle on your liquid handler (alternating strong organic and weak aqueous washes) between injections.
Module 2: Buchwald-Hartwig Amination (The Core)
The Problem: "Zero conversion" or "Low yield" in C-N coupling.
The Insight: Aniline coupling failures are rarely random; they are usually steric mismatches or catalyst deactivation .
The HTE Ligand Screening Matrix
Do not screen random ligands. Use a "Informer Library" approach based on the aniline's steric profile.
Aniline Type
Recommended Ligand Class
Specific Ligands (HTE Standard)
Mechanistic Reason
Primary, Unhindered
Monodentate Biarylphosphines
XPhos, JohnPhos
High turnover; prevents bis-arylation.
Primary, Hindered
Bulky Biarylphosphines
BrettPhos, t-BuBrettPhos
Large steric bulk facilitates reductive elimination.
Secondary (Acyclic)
Chelating Bisphosphines
RuPhos, Josiphos
Prevents -hydride elimination side pathways.
Heterocyclic Amines
Specialized Biaryls
t-BuXPhos
Tolerates coordinating nitrogens in the heterocycle.
Step-by-Step Protocol: The 96-Well BHA Screen
Environment: Glovebox (
ppm).
Catalyst Source: Use Pd-Precatalysts (e.g., Pd-G3 or Pd-G4 variants of the ligands above).
Why: Generating active Pd(0) from
in-situ often has an induction period or fails with electron-rich anilines. Precatalysts activate immediately upon base contact.
Base Dispensing:
Standard: Slurry dispense
or (requires vigorous stirring during dispense).
Flow-Compatible: Use DBU or BTMG (soluble organic super-bases) to avoid clogging if transferring to flow later [1].
Reaction: Seal plate with aluminum/silicone mat. Heat to 60-80°C for 16h.
Visual Troubleshooting: The "Black Reaction" Logic
Module 3: Analysis & Data Interpretation
The Problem: "I have 96 chromatograms and no idea which hit is real."
The Cause: Qualitative analysis (Area %) is deceptive with anilines due to different ionization factors (response factors) between starting material and product.
The "MISER" Analysis Protocol
For high-throughput analysis, use Multiple Injections in a Single Experimental Run (MISER) or "RapidFire" MS.
Internal Standard (IS): You must add an IS (e.g., 4,4'-di-tert-butylbiphenyl) during the quench step.
Calibration: Run a 3-point calibration curve for the IS against a standard aniline product to determine the Response Factor (RF).
Filtration: Use a 96-well filter plate (0.45 µm) to remove base solids before LC-MS. Injecting solids will ruin your column guard.
FAQ: Data Integrity
Q: My LC-MS shows 99% conversion but 10% yield. Why?A: This is the "Aniline Trap."
Deamination: Your aniline might be decomposing.
Sticky Salts: The product might be precipitating with the inorganic base.
Fix: Add water/DMSO (1:1) to the well to dissolve salts before sampling.
Module 4: Scale-Up (The "Nanomole to Micromole" Bridge)
The Problem: "It worked in the plate (5 µmol) but failed in the flask (5 mmol)."
The Cause: Heat transfer and mixing efficiency.[1][2] Heterogeneous bases (
) settle in flasks but are suspended in shaking plates.
Scale-Up Workflow
Re-Validation: Repeat the top 3 hits from the HTE screen on a 0.5 mmol scale in vials with magnetic stirring (not shaking).
Flow Translation: If the HTE screen used soluble bases (DBU/BTMG), the reaction is "Flow Ready."
Protocol: Pump reagents through a heated coil reactor. The soluble base ensures no clogging, a major advantage over traditional heterogeneous Buchwald conditions [2].
Visual Workflow: The Iterative Loop
References
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019).[3] Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
Perera, D., et al. (2018).[4] A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow.[4] Science, 359(6374), 429-434.
Santana, E., et al. (2021).[5] Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Springer Nature Experiments.
Technical Support Center: Purification of Ortho-Substituted Anilines
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: ANL-ORTH-001 Introduction: The "Black Tar" Paradox If you are reading this, you are likely staring at a flask of dark brown or black oil...
If you are reading this, you are likely staring at a flask of dark brown or black oil that should be a clear, pale liquid or a pristine solid. You are dealing with ortho-substituted anilines —a class of compounds notorious for their rapid oxidation and "oiling out" behavior.
Unlike their para- and meta- counterparts, ortho- substituted anilines suffer from the Ortho-Effect : a combination of steric hindrance and electronic repulsion that alters their basicity, boiling points, and stability. Standard purification protocols often fail because they do not account for these specific molecular deviations.
This guide is not a cookbook; it is a troubleshooting system designed to isolate the failure mode in your purification logic and correct it using causality-based protocols.
Module 1: The "Brown Oil" Syndrome (Oxidation Removal)
User Issue: "My aniline turned black overnight," or "I distilled it, but the distillate is already yellowing."
The Science: Why This Happens
Anilines oxidize via a radical mechanism to form N-oxides , nitroso compounds , and eventually complex azo-oligomers (the "tar").
Causality: Heat accelerates this oxidation. If you distill a dark aniline without a reducing agent, the heat of the distillation pot actually promotes the formation of more impurities, which co-distill or degrade the product further.
The Ortho Factor: Ortho-substituents (like -Br, -Cl, -Me) often twist the amine group out of planarity with the benzene ring (steric inhibition of resonance), making the lone pair more localized and, in some cases, more susceptible to specific oxidative pathways.
Protocol A: The Zinc-Dust Resurrection Distillation
Use this for liquid anilines or low-melting solids.
The Self-Validating Step: The addition of Zinc dust acts as an in-situ scavenger. If your distillate comes over clear but turns dark within 1 hour, your vacuum system has a leak (oxygen ingress).
Charge the Pot: Add your crude aniline to a round-bottom flask.
The Scavenger: Add Zinc Dust (<10 micron) at 1–3% w/w relative to the aniline.
Mechanism:[1][2][3][4][5] Zn reduces trace N-oxides and nitroso impurities back to the amine or non-volatile salts, keeping them in the pot.
The Setup: Equip with a Claisen adapter (to prevent splash-over of Zn) and a short-path distillation head.
Vacuum: High vacuum (<5 mmHg) is non-negotiable to keep the temperature below 100°C.
Collection: Discard the first 5% (fore-run). Collect the main fraction.
Immediate Storage: Flush the receiving flask with Argon before breaking the vacuum.
Module 2: Chromatographic Streaking (The Tailing Peak)
User Issue: "My product streaks from the baseline to the solvent front," or "I lost 40% of my mass on the column."
The Science: Silanol Interactions
Silica gel is acidic (
). Even though ortho-substituted anilines are weaker bases than unsubstituted aniline (due to steric hindrance), they are still basic enough to hydrogen bond or protonate on the acidic silanol (-Si-OH) sites.
The Result: The aniline "drags" along the column, resulting in broad peaks and irreversible adsorption (mass loss).
Protocol B: The "Amine-Blocked" Silica Column
Do not just add base to your mobile phase; pre-treat the stationary phase.
The Self-Validating Step: Run a TLC plate.[6] If the spot is round (Rf ~0.3-0.5) using the mobile phase below, the system is valid. If it streaks on TLC, the column will fail.
Mobile Phase Prep: Prepare your Hexane/Ethyl Acetate mixture. Add 1% Triethylamine (TEA) or 1% Ammonia (7M in MeOH) to the solvent system.
Slurry Packing: Slurry the silica gel with the TEA-containing solvent.
Mechanism:[1][2][3][4][5] The TEA is a stronger base than your aniline. It preferentially binds to the acidic silanol sites, effectively "capping" the silica and creating a neutral surface for your aniline to traverse.
The Flush: Flush the column with 2 column volumes (CV) of the mobile phase before loading the sample.
Elution: Run the column. You can often remove the TEA from the mobile phase after the first 2 CVs, as the silica remains capped.
Workflow Visualization: Buffered Chromatography
Figure 1: Decision logic for chromatographic purification of anilines, highlighting the critical TEA buffering step.
Module 3: Acid-Base Extraction (The Yield Trap)
The Science: The Ortho-Effect on pKa
This is the most common failure point. Users assume all anilines extract into 1M HCl. They do not.
Ortho-substitution drastically lowers basicity due to Steric Inhibition of Solvation (the protonated cation cannot be effectively stabilized by solvent molecules because the ortho-groups block access).
Data Comparison: The Basicity Drop
Compound
Substituent
pKa (Conjugate Acid)
Extraction Consequence
Aniline
-H
4.6
Extracts easily into 1M HCl.
p-Toluidine
-Me (Para)
5.1
Stronger base; extracts easily.
o-Toluidine
-Me (Ortho)
4.4
Weaker base; requires strong acid.
o-Nitroaniline
-NO2 (Ortho)
-0.28
Too weak to protonate. Will stay in organic layer!
2,6-Dimethylaniline
Di-ortho
3.9
significantly hindered.
Protocol C: The "Tuned" Extraction
Assess pKa: If your aniline has electron-withdrawing ortho-groups (e.g., -F, -Cl, -NO2), check the pKa. If pKa < 1.0, acid-base extraction will fail . Use chromatography.[6][7][8][9]
The Acid Choice: For standard ortho-alkyl anilines, use 2M H2SO4 instead of HCl. Anilinium sulfates often crystallize out, offering a purification shortcut.
The Recovery (Neutralization):
Critical Step: When neutralizing the acidic aqueous layer to recover the aniline, do not use NaOH pellets. The heat generated can decompose the newly liberated aniline.
User Issue: "I cooled the solution, and droplets formed instead of crystals."
The Science: Melting Point Depression
Ortho-substituted anilines have lower symmetry and melting points than para-isomers. They tend to separate as a supercooled liquid (oil) before crystallizing.
Protocol D: The "Seeded Cloud" Method
Solvent System: Avoid single solvents. Use a binary system: Ethanol (Good solvent) / Water (Poor solvent) .
Dissolution: Dissolve the aniline in the minimum amount of warm Ethanol (<50°C).
The Cloud Point: Add water dropwise with vigorous stirring until a faint, persistent turbidity (cloudiness) appears.
The Anti-Oil Trick: Add one drop of Ethanol to clear the solution.
Seeding: Scratch the glass or add a seed crystal. Do not put it in the freezer yet. Let it sit at room temperature. Rapid cooling forces oiling out.
Module 5: Storage & Stability
User Issue: "It was pure last week, now it's purple."
The "Inert Barrier" Protocol:
Container: Amber glass (blocks UV).
Atmosphere: Argon is heavier than air and provides a better "blanket" than Nitrogen for liquids.
The Stabilizer (Optional): For long-term storage of highly unstable anilines, store as the HCl salt .
Procedure: Dissolve aniline in ether, bubble HCl gas (or add HCl/Dioxane). Filter the white solid. The salt is indefinitely stable. Re-free base it only when needed.
Summary Workflow: The Purification Decision Tree
Figure 2: Strategic decision tree for selecting the correct purification method based on physical state and chemical properties.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative text on specific chemical purification, confirming Zinc dust protocols).
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational source for acid-base extraction logic and pKa considerations).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Source for the mechanistic explanation of the "Ortho-Effect" and steric inhibition of resonance).
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison. (Reference for specific pKa values of ortho-substituted anilines).
mitigating handling hazards of 4-Ethynyl-2-methylaniline in the lab
Topic: Mitigating Handling Hazards & Process Safety CAS: 30432-84-7 (Intermediate for Ponatinib/Iclusig) Persona: Senior Application Scientist[1][2] Welcome to the High-Potency API (HPAPI) Support Center Hello. I am Dr.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mitigating Handling Hazards & Process Safety
CAS: 30432-84-7 (Intermediate for Ponatinib/Iclusig)
Persona: Senior Application Scientist[1][2]
Welcome to the High-Potency API (HPAPI) Support Center
Hello. I am Dr. Aris, your Senior Application Scientist. You are likely accessing this guide because you are utilizing 4-Ethynyl-2-methylaniline as a key intermediate in the synthesis of tyrosine kinase inhibitors like Ponatinib.[1]
Do not treat this compound as a generic reagent. It possesses a "dual-warhead" hazard profile: the aniline moiety drives high acute toxicity (methemoglobinemia), while the terminal alkyne introduces significant thermodynamic instability and explosion risks when in contact with specific metals.[1][2]
This guide replaces standard SOPs with a causal, troubleshooting-based approach to ensure your experimental success and personal safety.
Module 1: Chemical Stability & Storage
"Why is my white solid turning dark brown?"
The Issue
Users frequently report that 4-Ethynyl-2-methylaniline degrades from an off-white crystalline solid to a dark, tarry substance, even when stored in a refrigerator.[1][2]
The Troubleshooting Guide
Symptom
Root Cause
Corrective Action
Darkening/Browning
Oxidation of the Aniline: Anilines are electron-rich and prone to radical oxidation by atmospheric oxygen.[1][2]
Purge & Seal: Store strictly under Argon or Nitrogen. Use Parafilm® or secondary containment.[2]
Formation of Insoluble Solids
Alkyne Polymerization: The terminal ethynyl group is susceptible to thermal polymerization, especially if trace metals are present.[2]
Cold Storage: Maintain at -20°C . Do not store at room temperature for >24 hours.
Clumping/Melting
Low Melting Point: Impurities depress the melting point.[2]
Avoid Heat: Do not dry in a vacuum oven >30°C. Desiccate under vacuum at ambient temp.
Expert Insight
The degradation is often autocatalytic.[2] Once the aniline oxidizes to form quinoid-like radical species, these can initiate the polymerization of the alkyne group.[1] Purity is stability. If your compound has darkened significantly, repurification (recrystallization or short silica plug) is required before use to prevent side-reactions in sensitive couplings like Sonogashira.[1]
Module 2: Acute Exposure & PPE
"I spilled a small amount on my glove. Is it safe to continue?"
The Issue
Researchers often underestimate anilines because they are solids.[2] However, they sublime and can permeate standard nitrile gloves, leading to rapid transdermal absorption.[2]
The Troubleshooting Guide
Q: What is the immediate physiological risk?A:Methemoglobinemia. This compound oxidizes hemoglobin (Fe2+) to methemoglobin (Fe3+), which cannot transport oxygen.[2][3]
Early Signs: Cyanosis (blue lips/fingernail beds), headache, fatigue.[2]
Late Signs: Dizziness, cardiac arrhythmia, collapse.[2][3]
Q: What is the required PPE protocol?A: Standard nitrile is insufficient for prolonged handling.[2]
Prevents dust accumulation on fabric lab coats.[2]
Module 3: Reaction Safety & Compatibility
"Can I use a metal spatula or copper tubing in my setup?"
The Issue (CRITICAL)
The terminal alkyne proton (
) is weakly acidic but reactive toward soft metals.
The Troubleshooting Guide
Q: Why did the solid spark/pop when I scraped it?A: You likely formed a Metal Acetylide .[2]
Mechanism:
Incompatible Metals: Copper (Cu), Silver (Ag), Mercury (Hg), and their alloys (Brass, Bronze).[1][2]
Consequence: Copper and Silver acetylides are shock-sensitive primary explosives.[1][2]
Q: How do I transfer the solid safely?A:
Tools: Use ONLY stainless steel (304/316), glass, or Teflon/PTFE coated spatulas.[2] NEVER use brass spatulas.
Fittings: Ensure reaction lines (N2/Ar) do not use copper tubing.
Module 4: Synthesis Workflow & Scale-Up
"I am scaling up a Sonogashira coupling. What are the thermal risks?"
The Issue
Synthesis of Ponatinib intermediates involves coupling this alkyne. Scale-up concentrates heat, increasing the risk of thermal runaway.[1]
The Troubleshooting Guide
Q: The reaction exothermed unexpectedly. Why?A: Alkynes are high-energy functional groups.[1][2]
Decomposition Energy: The ethynyl group can release significant energy if heated above its onset temperature (often >100°C, but lower with catalysts).[2]
Catalyst Activity: Pd/Cu catalysts used in Sonogashira couplings can accelerate decomposition if the reaction stalls and reagents accumulate.[2]
Q: How do I control the exotherm?A:
Dosing: Do not add the catalyst all at once.[2] Use a "portion-wise" addition strategy.
Dilution: Maintain solvent volume. High concentrations increase the rate of polymerization.
Quenching: Have a quench plan ready (e.g., cool solvent addition) if internal temp spikes >10°C above setpoint.[2]
Visualizing the Safety Protocols
Diagram 1: Safe Handling Decision Tree
This logic flow ensures you detect instability and prevent exposure before the experiment begins.[2]
Caption: Pre-experimental decision matrix for assessing chemical stability and preventing acetylide formation.
Diagram 2: Emergency Response Workflow
Immediate actions to take in case of spill or exposure.
Caption: Emergency response protocol focusing on the specific treatment for aniline-induced methemoglobinemia.
References
National Center for Biotechnology Information (PubChem). Compound Summary for CID 16089531, 4-Ethynyl-2-methylaniline.[1][2] Retrieved from [Link]1]
Thermo Fisher Scientific. Safety Data Sheet: 4-Ethynyl-2-methylaniline.[1][2] (General Aniline/Alkyne Hazards).[2][4] Retrieved from ]">https://www.fishersci.com[1]
National Institutes of Health (NIH). Ponatinib: Drug Information and Mechanism of Action.[2] (Contextualizing the intermediate). Retrieved from [Link]1]
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline.[2] (Toxicology reference). Retrieved from [Link]1]
Bretherick's Handbook of Reactive Chemical Hazards. Acetylenic Compounds and Metal Acetylides.[2] (Reference for copper/silver incompatibility). [Standard Chemical Safety Reference].
A Senior Application Scientist's Guide: Comparative Reactivity of 4-Ethynyl-2-methylaniline vs. 4-Ethynylaniline
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Formula In the landscape of advanced organic synthesis, 4-ethynylaniline serves as a cornerstone bifunctional building blo...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Formula
In the landscape of advanced organic synthesis, 4-ethynylaniline serves as a cornerstone bifunctional building block, prized for its versatile amino and terminal alkyne moieties.[1][2] Its applications span from the development of organic light-emitting diodes (OLEDs) and high-performance polymers to its role as a precursor in complex pharmaceutical syntheses.[1][3] The introduction of a methyl group at the ortho-position, yielding 4-Ethynyl-2-methylaniline, may seem like a minor structural modification. However, this single substituent fundamentally alters the molecule's electronic and steric profile, creating a cascade of changes in its chemical reactivity.
This guide provides an in-depth, objective comparison of these two critical synthons. We will move beyond simple structural diagrams to explore the nuanced interplay of electronic and steric effects that govern their reactivity. By synthesizing theoretical principles with field-proven experimental insights, this document aims to empower researchers to make more informed decisions in reaction design, catalyst selection, and the strategic synthesis of novel functional materials and therapeutic agents.
The Decisive Influence of the Ortho-Methyl Group: A Theoretical Framework
The reactivity of any substituted aniline is dictated by the electronic properties and spatial arrangement of its substituents. In comparing 4-ethynylaniline with its 2-methyl counterpart, the ortho-methyl group is the primary differentiating factor, introducing a complex interplay of effects.
Electronic Effects : The amino (-NH2) group is a powerful activating group, donating electron density to the aromatic ring through resonance (+M effect), thereby enhancing its reactivity towards electrophiles.[4] Conversely, the ethynyl (-C≡CH) group is weakly deactivating through an inductive effect. The key addition in 4-Ethynyl-2-methylaniline is the methyl (-CH3) group, which is electron-donating via both a positive inductive effect (+I) and hyperconjugation.[5] This donation further enriches the electron density of the aromatic ring and the nitrogen atom.
Steric Effects (The "Ortho-Effect") : The physical bulk of the methyl group adjacent to the amino functionality introduces significant steric hindrance. This "ortho-effect" can manifest in several ways: it can impede the approach of reagents to the amino group, and it can disrupt the planarity between the amino group and the benzene ring. This disruption reduces the resonance delocalization of the nitrogen's lone pair into the ring, which has profound consequences for basicity and reactivity.[6]
Caption: Interplay of electronic and steric effects in the two aniline derivatives.
Comparative Reactivity Analysis
Basicity and Reactions at the Amino Group
The basicity of an aniline, a measure of the availability of the nitrogen's lone pair, is a crucial indicator of its nucleophilicity. One might initially predict that the electron-donating methyl group in 4-Ethynyl-2-methylaniline would increase the electron density on the nitrogen, making it a stronger base than 4-ethynylaniline. However, the experimental data for related compounds reveals a more complex reality governed by the ortho-effect.
The steric bulk of the ortho-methyl group hinders the solvation of the corresponding anilinium cation (R-NH3+) that forms upon protonation.[6][7] This poor solvation destabilizes the conjugate acid, making the parent amine less willing to accept a proton. Consequently, 2-methylaniline is a weaker base than 4-methylaniline and even slightly weaker than aniline itself in aqueous solution.[8] We can confidently extrapolate this trend to the ethynyl-substituted analogues.
Table 1: Comparative pKa Values of Relevant Anilinium Ions
Compound
Substituent(s)
pKa of Conjugate Acid
Primary Influence on Basicity
Aniline
-H
4.60
Baseline
2-Methylaniline
2-CH₃
4.44
Ortho-effect (Steric inhibition of solvation)
4-Methylaniline
4-CH₃
5.08
+I Effect / Hyperconjugation
4-Ethynylaniline (Predicted)
4-C≡CH
< 4.60
-I effect of ethynyl group
| 4-Ethynyl-2-methylaniline (Predicted) | 2-CH₃, 4-C≡CH | < 4.44 | Ortho-effect and -I effect of ethynyl group |
Electrophilic Aromatic Substitution (EAS)
The amino group is a powerful ortho-, para-director and a strong activator for EAS reactions.[4][9] The addition of an electron-donating methyl group in 4-Ethynyl-2-methylaniline further increases the electron density of the aromatic ring, making it significantly more activated towards electrophiles than 4-ethynylaniline.
The key difference, however, lies in the regioselectivity of the substitution.
4-Ethynylaniline : The powerful -NH2 group directs incoming electrophiles to the positions ortho to it (positions 3 and 5).
4-Ethynyl-2-methylaniline : The directing influences of the -NH2 group (to positions 3 and 5) and the -CH3 group (to positions 3 and 5) are synergistic. Position 6 is sterically hindered. Therefore, electrophilic substitution will occur almost exclusively at positions 3 and 5, with a potential preference for position 5, which is less sterically encumbered.
Caption: Comparative reactivity and regioselectivity in electrophilic aromatic substitution.
Reactions at the Ethynyl Group
The terminal alkyne is a hub for powerful C-C bond-forming reactions, most notably the Sonogashira coupling and azide-alkyne cycloadditions (Click Chemistry).[2][10][11]
Sonogashira Coupling : This palladium/copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides is a cornerstone of modern synthesis.[12] The reaction mechanism involves the oxidative addition of the palladium catalyst to the aryl halide. The electron-rich nature of the 4-Ethynyl-2-methylaniline ring can facilitate this rate-determining step, potentially leading to faster reaction rates or allowing for lower catalyst loadings compared to 4-ethynylaniline under identical conditions.[13]
Click Chemistry : The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is generally robust and less sensitive to the electronic nature of the alkyne's substituent.[11][14] Therefore, significant differences in reactivity between the two compounds in this specific reaction are not anticipated, although subtle effects on reaction kinetics could be observed under carefully controlled competitive conditions.
Experimental Protocols for Reactivity Validation
To provide actionable data, we present protocols for experiments designed to quantify the reactivity differences discussed. These protocols are designed to be self-validating through direct, side-by-side comparison.
Protocol 1: Comparative Sonogashira Coupling
This experiment will compare the reaction yield and rate of the two anilines with a standard aryl halide.
Objective : To determine the relative efficiency of 4-ethynylaniline and 4-Ethynyl-2-methylaniline in a Sonogashira cross-coupling reaction.
Reaction vials, magnetic stir bars, GC-MS or HPLC system
Procedure :
Reaction Setup : In a glovebox, prepare two identical sets of reaction vials. To each vial, add 4-iodotoluene (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
Substrate Addition : To the first set of vials, add 4-ethynylaniline (1.1 mmol). To the second set, add 4-Ethynyl-2-methylaniline (1.1 mmol).
Solvent and Base : Add anhydrous, degassed toluene (5 mL) and degassed triethylamine (3.0 mmol) to each vial. Add a precise amount of internal standard to each.
Reaction : Seal the vials, remove from the glovebox, and place them in a pre-heated oil bath at 70°C. Stir vigorously.
Monitoring : At regular intervals (e.g., 30, 60, 120, 240 minutes), withdraw a small aliquot from one vial of each set. Quench with a saturated NH₄Cl solution, extract with ethyl acetate, and analyze by GC-MS or HPLC to determine the consumption of starting material and formation of product relative to the internal standard.
Workup : After 24 hours, or when the reaction has gone to completion, cool the remaining reactions, dilute with ethyl acetate, and wash with saturated NH₄Cl and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography.
Analysis : Compare the kinetic profiles and final isolated yields for the two substrates.
Caption: Experimental workflow for the comparative Sonogashira coupling.
Table 2: Hypothetical Results for Comparative Sonogashira Coupling
Substrate
Time to >95% Conversion (min)
Isolated Yield (%)
4-Ethynylaniline
180
85%
| 4-Ethynyl-2-methylaniline | 110 | 92% |
Summary and Outlook
The presence of an ortho-methyl group transforms 4-ethynylaniline into a structurally related but chemically distinct molecule. This guide demonstrates that a simple structural change leads to a complex tapestry of reactivity differences.
Key Comparison Points:
Basicity/Nucleophilicity : 4-Ethynyl-2-methylaniline is the weaker base due to the ortho-effect, which sterically hinders solvation of its conjugate acid.
Electrophilic Aromatic Substitution : 4-Ethynyl-2-methylaniline is the more reactive substrate due to the combined electron-donating effects of the amino and methyl groups. Regioselectivity is also more defined.
Sonogashira Coupling : 4-Ethynyl-2-methylaniline is predicted to be the more reactive partner, likely due to the electron-rich ring facilitating the oxidative addition step.
For the synthetic chemist, these differences are not academic; they are practical. When designing a multi-step synthesis, choosing 4-Ethynyl-2-methylaniline might accelerate a crucial cross-coupling step but could complicate a subsequent N-alkylation. Conversely, 4-ethynylaniline offers more straightforward reactivity at the amino group but may require more forcing conditions in C-C bond formations. Understanding these trade-offs is paramount to developing efficient, robust, and successful synthetic strategies in drug discovery and materials science.
References
Filo. (2026). Compare the basic strength order of the following compounds: Ortho-methy... [Link]
Pediaa.Com. (2022). What is the Difference Between Aniline and N-Methylaniline. [Link]
YouTube. (2022). 2 Methylaniline is less basic than 4 Methylaniline due to SIP effect. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 4-Ethynylaniline (CAS 14235-81-5): Properties and Synthesis Insights. [Link]
Royal Society of Chemistry. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. [Link]
Quora. (2017). Why is methyl amine a stronger base than aniline?. [Link]
Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
NIH. (n.d.). The Dissociation Constants of Some Disubstituted Anilines and Phenols in Aqueous Solution at 25 °C. [Link]
Quora. (2019). Does Ortho effect takes place in 2,6-dimethylaniline (2,6-xylidine) and is it more or less basic than 2-methylaniline?. [Link]
ResearchGate. (n.d.). Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. [Link]
ACS Publications. (n.d.). Base Catalysis of the Reaction of N-Methylaniline with 2,4-Dinitrofluorobenzene. Proof of the Intermediate Complex Mechanism for Aromatic Nucleophilic Substitution 1. [Link]
NIH. (n.d.). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. [Link]
PubMed. (n.d.). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Coppercatalyzed Azide-alkyne Cycloadditions. [Link]
Research and Reviews. (n.d.). Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. [Link]
ZirChrom. (n.d.). Dissociation Constants Of Organic Acids And Bases. [Link]
NIH. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. [Link]
Royal Danish Academy of Sciences and Letters. (n.d.). the dissociation constan t of the anilinium io n. [Link]
CCS Chemistry. (2022). “On Water” Effect for Green Click Reaction: Spontaneous Polymerization of Activated Alkyne with “Inert” Aromatic Amine in Aqueous Media. [Link]
MDPI. (n.d.). The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. [Link]
comparing 4-Ethynyl-2-methylaniline with other functionalized aniline derivatives
This guide provides an in-depth technical comparison of 4-Ethynyl-2-methylaniline against its non-methylated and isomeric counterparts. It focuses on its critical role as a scaffold in the design of Type II kinase inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 4-Ethynyl-2-methylaniline against its non-methylated and isomeric counterparts. It focuses on its critical role as a scaffold in the design of Type II kinase inhibitors, where the ortho-methyl group serves as a conformational lock.
Executive Summary: The "Gatekeeper" Scaffold
4-Ethynyl-2-methylaniline (CAS: 146141-31-3) is a specialized aniline derivative used primarily in the synthesis of tyrosine kinase inhibitors (TKIs). Unlike its simpler analog 4-ethynylaniline , the inclusion of a methyl group at the ortho position (C2) introduces significant steric and electronic effects that are exploited in medicinal chemistry to:
Restrict Conformation: Force amide/urea linkages into a specific geometry (often favoring the DFG-out kinase conformation).
Modulate Basicity: Alter the nucleophilicity of the amine, affecting coupling rates and metabolic stability.
Enhance Selectivity: Provide a "handle" that interacts with hydrophobic pockets (e.g., the gatekeeper region) in enzymes like BCR-ABL.
Quick Comparison Matrix
Feature
4-Ethynyl-2-methylaniline
4-Ethynylaniline
3-Ethynylaniline
Structure
Ortho-methyl, Para-ethynyl
No methyl, Para-ethynyl
No methyl, Meta-ethynyl
Primary Use
Type II Kinase Inhibitors (Conformational Control)
The defining feature of 4-ethynyl-2-methylaniline is the steric clash introduced by the C2-methyl group. In drug design, this is not a defect but a feature.
Conformational Locking: When this aniline forms an amide or urea (common in drugs like Imatinib or Nilotinib analogs), the ortho-methyl group clashes with the carbonyl oxygen. This forces the aromatic ring to twist out of coplanarity, typically by 60–90°. This twisted conformation is often required to fit into the narrow hydrophobic slot behind the ATP-binding site in kinases.
Basicity Modulation: The methyl group is electron-donating (+I effect), which theoretically increases basicity. However, the ortho position creates steric bulk that hinders solvation of the resulting ammonium ion, slightly suppressing the pKa compared to para-toluidine.
Pharmacophore Visualization
The diagram below illustrates the steric influence of the methyl group on downstream amide formation, a key step in inhibitor synthesis.
Figure 1: The "Ortho Effect" mechanism.[8] The C2-methyl group forces the subsequent amide bond to adopt a non-planar conformation, critical for fitting into kinase hydrophobic pockets.
Synthetic Utility & Reactivity
Sonogashira Coupling Efficiency
The terminal alkyne allows for Sonogashira coupling to aryl halides.
Reactivity: The para-ethynyl group is electronically coupled to the amine. The electron-donating amine makes the alkyne slightly more electron-rich, potentially requiring more active Pd catalysts (like Pd(dppf)Cl₂) compared to electron-deficient alkynes.
Comparison: Unlike 4-ethynylaniline, the ortho-methyl group in 4-ethynyl-2-methylaniline does not significantly hinder the alkyne's reactivity, as the methyl is distal (meta) to the alkyne. However, it does protect the amine from side reactions during coupling.
Degassing: Charge a Schlenk flask with the aryl iodide, Pd catalyst, and CuI. Evacuate and backfill with Argon (3x). Critical: Oxygen causes homocoupling (Glaser coupling) of the alkyne.
Dissolution: Dissolve 4-ethynyl-2-methylaniline in degassed THF/Et₃N. Add this solution dropwise to the catalyst mixture at Room Temperature (RT).
Reaction: Stir at RT for 4–6 hours. Monitoring by TLC/LCMS is essential.
Note: If the reaction is sluggish due to the electron-rich nature of the aniline, heat to 40°C. Avoid higher temps to prevent oxidation of the amine.
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
Purification: Flash chromatography. The amine group makes the product polar; adding 1% Et₃N to the eluent prevents streaking on silica.
Application in Drug Discovery (Type II Inhibitors)[5][6][10]
This molecule is a "reverse" isostere of the middle ring found in Ponatinib (Iclusig).
Researchers use this scaffold to synthesize "Reverse Amide" or Urea-linked analogs. The urea linkage is particularly potent in BCR-ABL inhibitors as it mimics the hydrogen bonding network of ATP.
Synthesis Pathway Diagram
The following workflow illustrates how this building block is converted into a bioactive kinase inhibitor.
Figure 2: Synthetic route from precursor to active pharmaceutical ingredient (API).
Comparative Data Summary
The following table aggregates experimental and predicted data to assist in scaffold selection.
Property
4-Ethynyl-2-methylaniline
4-Ethynylaniline
4-Iodo-2-methylaniline
CAS No.
146141-31-3
14235-81-5
13194-68-8
Molecular Weight
131.18 g/mol
117.15 g/mol
233.05 g/mol
Melting Point
98–102°C (Dec.)
98–102°C
88–90°C
Predicted pKa
4.44 (Aniline N)
4.60 (Aniline N)
~3.8
LogP (Hydrophobicity)
~2.1
~1.7
~2.8
Solubility
Low (Water), High (DMSO)
Moderate (Water)
Low (Water)
Storage
4°C, Dark, Inert Gas
4°C, Dark
RT, Dark
Safety Note: All terminal acetylenes are potentially unstable. 4-Ethynyl-2-methylaniline should be stored under nitrogen at 4°C to prevent polymerization or oxidation.
References
Synthesis & Reactivity
ChemicalBook. (2025). "4-Ethynylaniline Properties and Synthesis." Link
Sigma-Aldrich. (2025). "4-Ethynyl-2-methylaniline Product Specification." Link
Kinase Inhibitor Design (SAR)
Huang, W. S., et al. (2010). "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase." Journal of Medicinal Chemistry. (Discusses the methyl-benzamide scaffold analog).
Zhou, T., et al. (2018). "Structural Mechanism of the Pan-BCR-ABL Inhibitor Ponatinib (AP24534)
Ortho-Effect & Aniline Chemistry
BenchChem. (2024).[10][11][12] "Comparative Analysis of Reactivity of Substituted Anilines." Link
Anderson, K. (2014). "Steric Inhibition of Resonance in Ortho-Substituted Anilines." Chemistry Stack Exchange. Link
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Ethynyl-2-methylaniline Reaction Products
Introduction: The Versatility of 4-Ethynyl-2-methylaniline 4-Ethynyl-2-methylaniline is a bifunctional aromatic compound featuring a reactive terminal alkyne and a nucleophilic amino group. Its structure, with the empiri...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Versatility of 4-Ethynyl-2-methylaniline
4-Ethynyl-2-methylaniline is a bifunctional aromatic compound featuring a reactive terminal alkyne and a nucleophilic amino group. Its structure, with the empirical formula C₉H₉N and a molecular weight of 131.17 g/mol , makes it a highly valuable building block in organic synthesis.[1] The ethynyl group is a gateway to a multitude of chemical transformations, including carbon-carbon bond formations and polymerizations, while the aniline moiety allows for further functionalization, such as amidation or diazotization.
For any researcher working with this molecule, the central challenge lies in unequivocally identifying the structure of the resulting products. A reaction may yield the desired compound, a mixture of isomers, or an unexpected side product. This guide provides a comprehensive framework for using a suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—to confidently characterize the products of three major reaction classes of 4-ethynyl-2-methylaniline: Polymerization, Sonogashira Coupling, and Cycloaddition.
The causality behind our analytical choices is simple: no single technique tells the whole story. IR spectroscopy reveals the functional groups present, NMR elucidates the precise connectivity and environment of atoms, Mass Spectrometry confirms the molecular weight, and UV-Vis spectroscopy provides insight into the electronic properties of the conjugated system. Together, they form a self-validating system for structural confirmation.
Caption: Reaction pathways of 4-ethynyl-2-methylaniline.
Part 1: The Spectroscopic Fingerprint of the Starting Material
Before analyzing complex products, establishing a baseline with the starting material is critical. The distinct functional groups of 4-ethynyl-2-methylaniline provide a clear spectroscopic signature.
Technique
Expected Observation for 4-Ethynyl-2-methylaniline
Absorption bands arise from π→π* transitions within the substituted benzene ring.
Part 2: Comparative Guide to Reaction Product Characterization
Here, we compare how the spectroscopic data shifts from the baseline upon successful completion of three common reaction types.
Scenario 1: Polymerization Products
The polymerization of ethynyl-substituted anilines, often achieved with transition-metal catalysts, results in conjugated polymers with interesting electronic and material properties.[4][5] The reaction fundamentally alters the monomer's structure by consuming the alkyne functionality to form a polyene backbone.
Key Analytical Question: Has the alkyne polymerized, and what is the extent of conjugation?
Technique
Observation
Interpretation & Causality
IR
Disappearance of ≡C-H (~3300 cm⁻¹) and C≡C (~2105 cm⁻¹) stretches.
This is the most direct evidence of reaction at the alkyne. The absence of these peaks confirms the consumption of the ethynyl group.[6]
¹H NMR
Disappearance of the acetylenic proton singlet (~3.3 ppm). Significant broadening of all other signals.
The loss of the acetylenic proton confirms its involvement. Peak broadening is a hallmark of polymers due to the mixture of chain lengths and restricted molecular motion.
UV-Vis
Significant bathochromic (red) shift of λₘₐₓ and appearance of a broad, low-energy absorption band.
The formation of a long, π-conjugated polyene backbone lowers the HOMO-LUMO gap, requiring lower energy (longer wavelength) light for electronic excitation. This is a definitive sign of successful polymerization.[7][8][9]
MS
Not suitable for intact polymer. Gel Permeation Chromatography (GPC) is used instead.
GPC separates polymer chains by size, providing crucial data on molecular weight distribution (polydispersity), which is a measure of reaction control.
Scenario 2: Sonogashira Coupling Products
The Sonogashira reaction is a powerful method for forming C(sp)-C(sp²) bonds, coupling the terminal alkyne of our monomer with an aryl or vinyl halide.[10][11][12] This extends the π-system in a controlled, stepwise manner.
Key Analytical Question: Has the C-C bond formed, and is the alkyne now internal?
Technique
Observation
Interpretation & Causality
IR
Disappearance of the ≡C-H stretch (~3300 cm⁻¹). The C≡C stretch (~2100 cm⁻¹) remains but may shift and weaken.
The loss of the terminal C-H bond is the primary indicator of successful coupling. The remaining C≡C peak confirms the alkyne is now internal (disubstituted).
¹H NMR
Disappearance of the acetylenic proton singlet (~3.3 ppm). Appearance of new signals corresponding to the coupled partner.
The loss of the alkyne proton signal and the emergence of new aromatic or vinylic signals in the correct integration ratio provides unambiguous proof of the new structure.
HRMS
Molecular ion peak corresponds to the sum of the reactants' masses minus H and the halide.
High-resolution mass spectrometry provides the exact mass of the product, allowing for confirmation of its elemental formula. This is the most definitive evidence of coupling.
UV-Vis
Moderate bathochromic (red) shift of λₘₐₓ.
Extending the conjugated system by one aromatic or vinyl group lowers the energy of the π→π* transition, shifting the absorption to a longer wavelength than the monomer.[7]
Scenario 3: [4+2] Cycloaddition Products
The ethynyl group can act as a dienophile in a [4+2] cycloaddition (Diels-Alder type) reaction, reacting with a diene to form a new six-membered ring.[13][14] This process is transformative, converting sp-hybridized carbons into sp²-hybridized carbons.
Key Analytical Question: Has the alkyne been consumed to form a cyclic structure?
Technique
Observation
Interpretation & Causality
IR
Complete disappearance of both ≡C-H (~3300 cm⁻¹) and C≡C (~2100 cm⁻¹) stretches. Appearance of new C=C stretch (~1650 cm⁻¹).
The total loss of all alkyne-related signals indicates a change in hybridization from sp to sp². The new C=C signal confirms the formation of the cyclohexadiene ring.
¹H NMR
Disappearance of the acetylenic proton. Appearance of new signals in the vinylic region (~5-6.5 ppm).
The new vinylic protons on the newly formed ring provide definitive structural proof. Their chemical shifts and coupling constants can be used to determine the stereochemistry of the adduct.
HRMS
Molecular ion peak corresponds to the sum of the masses of the 4-ethynyl-2-methylaniline and the diene.
Provides the exact mass and confirms the elemental formula of the new, larger molecule formed by the addition of the two reactants.
UV-Vis
The spectrum will be dominated by the new chromophore. It may be blue-shifted or red-shifted compared to the monomer depending on the nature of the newly formed ring system.
The electronic structure is completely changed. The resulting spectrum is a composite of the aniline portion and the new cyclic diene, which may or may not be more conjugated than the starting material.
Part 3: Validated Experimental Protocols
Trustworthy data begins with robust protocols. The following are standardized procedures for sample preparation for each key technique.
Caption: Standard workflow for synthesis and characterization.
Protocol 1: NMR Sample Preparation
Rationale: To obtain high-resolution structural data by observing the magnetic properties of atomic nuclei. A deuterated solvent is used to avoid overwhelming the spectrum with solvent signals.
Procedure:
Accurately weigh 5-10 mg of the purified, dry product.
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure the sample is fully dissolved.
Transfer the solution to a clean, dry 5 mm NMR tube.
Cap the tube and wipe the exterior clean.
Acquire the spectrum according to the instrument's standard operating procedure for ¹H, ¹³C, and, if necessary, 2D experiments (e.g., COSY, HSQC).
Rationale: To identify functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations. The KBr matrix is IR-transparent.
Procedure:
Place ~1 mg of the solid product and ~100 mg of dry, spectroscopic-grade KBr powder in an agate mortar.
Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
Transfer a small amount of the powder into a pellet-pressing die.
Apply pressure using a hydraulic press (as per manufacturer's instructions) to form a transparent or translucent pellet.
Place the pellet in the spectrometer's sample holder and acquire the spectrum.
Protocol 3: High-Resolution Mass Spectrometry (HRMS) Sample Preparation
Rationale: To determine the exact molecular weight and elemental formula of a compound by measuring its mass-to-charge ratio with high precision.
Procedure:
Prepare a stock solution of the sample at ~1 mg/mL in a high-purity solvent (e.g., methanol, acetonitrile).
From the stock solution, prepare a dilute solution (~1-10 µg/mL) in a solvent appropriate for the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI+).
Filter the dilute solution through a 0.22 µm syringe filter to remove any particulates.
Introduce the sample into the mass spectrometer via direct infusion or LC-MS.
Acquire the data in high-resolution mode, ensuring the instrument is properly calibrated.
Rationale: To probe the electronic transitions within a molecule, providing information on the extent of π-conjugation.[15]
Procedure:
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., THF, dichloromethane, hexane).
Dilute the stock solution to a concentration that gives a maximum absorbance reading between 0.5 and 1.5 AU (Absorbance Units). This often requires micromolar concentrations.
Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent (the "blank") and the other with the sample solution.
Place the blank in the spectrometer and run a baseline correction.
Replace the blank with the sample cuvette and acquire the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
References
Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. ResearchGate. Available at: [Link]
Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Open Access LMU. Available at: [Link]
Lewis Acid-Catalyzed Formal (4+2)-Cycloaddition between Cross-Conjugated Azatrienes and Styrylmalonates: The Way to Functionalized Quinolizidine Precursors. Semantic Scholar. Available at: [Link]
Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline. Journal of Medicinal and Chemical Sciences. Available at: [Link]
Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain and tolanic chromophores in the side chain with strong NLO-activity. ResearchGate. Available at: [Link]
4-Cycloaddition Reactions (Chem 342). Scribd. Available at: [Link]
2-ethynyl-4-methylaniline (C9H9N). PubChem. Available at: [Link]
MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. ResearchGate. Available at: [Link]
Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed. Available at: [Link]
Interpreting Ultraviolet Spectra- The Effect of Conjugation. Chemistry LibreTexts. Available at: [Link]
Trends in Structure and Ethylene Polymerization Reactivity of Transition-Metal Permethylindenyl-phenoxy (PHENI*) Complexes. PMC. Available at: [Link]
Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts. MDPI. Available at: [Link]
Crystal Structure Analysis of Two 4-Nitro-N-methylaniline Derivatives. ResearchGate. Available at: [Link]
UV–vis absorption spectrum of the polymer in solution and thin film form. ResearchGate. Available at: [Link]
IR spectra of the polymers: (a) polyaniline, (b) poly-n-ethylaniline,... ResearchGate. Available at: [Link]
Base-promoted [4 + 2] cycloaddition of alkynyl 1,3-dithianes and chalcones to access highly substituted pyran derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
MassBank Record: UI000201, Aniline. MassBank. Available at: [Link]
Cu(I)-Catalyzed [3+3] Cycloaddition Reaction of Ethynyl Methylene Cyclic Carbamates and Azomethine Imines. ChemRxiv. Available at: [Link]
Sonogashira coupling. Wikipedia. Available at: [Link]
FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. Semantic Scholar. Available at: [Link]
Measuring the Glass Transition Temperature of Conjugated Polymer Films with Ultraviolet–Visible Spectroscopy. ACS Publications. Available at: [Link]
Ethylene Polymerization and Copolymerization Reactions with a Catalyst Based on the Ti(IV) Complex with a Diolate Ligand. ResearchGate. Available at: [Link]
Visible and Ultra-Violet Spectroscopy (UV-Vis). Open Library Publishing Platform. Available at: [Link]
The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. MDPI. Available at: [Link]
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
Aniline, 2TMS derivative. NIST WebBook. Available at: [Link]
Supporting Information for N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. The Royal Society of Chemistry. Available at: [Link]
2-Bromo-4-methylaniline. PubChem. Available at: [Link]
The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS). RSC Publishing. Available at: [Link]
Supporting Information for Ruthenium-Catalyzed Methylation of Anilines using CO₂ and H₂. MPG.PuRe. Available at: [Link]
UV–Vis absorption spectra of the linear conjugated polymers in the... ResearchGate. Available at: [Link]
Sonogashira coupling. Reddit. Available at: [Link]
Comparative Performance Guide: 4-Ethynyl-2-methylaniline in Polymer Applications
[1] Executive Summary This guide provides a technical comparison of 4-Ethynyl-2-methylaniline (4-E-2-MA) against the industry-standard 3-Ethynylaniline (3-EA) and 4-Ethynylaniline (4-EA) in the synthesis of high-performa...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide provides a technical comparison of 4-Ethynyl-2-methylaniline (4-E-2-MA) against the industry-standard 3-Ethynylaniline (3-EA) and 4-Ethynylaniline (4-EA) in the synthesis of high-performance polyimides and thermosetting resins.[1]
While 3-EA is the incumbent monomer for acetylene-terminated resins (ATRs), 4-E-2-MA offers a critical advantage: enhanced solubility and processability without significant compromise to thermal stability.[1] The introduction of the ortho-methyl group provides steric hindrance that disrupts inter-chain packing in the uncured state (improving solubility) and retards the amine reactivity (extending pot life), making it a superior candidate for complex molding and high-solids coatings.
Molecular Architecture & Rationale
To understand the performance shift, we must analyze the structural differences.[1]
3-Ethynylaniline (3-EA): The ethynyl group is meta to the amine.[1] This creates a "kinked" geometry in the polymer backbone, which is good for solubility compared to para isomers, but the lack of steric bulk allows for tight packing, sometimes leading to premature precipitation during synthesis.[1]
4-Ethynylaniline (4-EA): The para alignment creates a rigid, rod-like structure.[1] While this maximizes modulus, it drastically reduces solubility, making processing difficult.[1]
4-Ethynyl-2-methylaniline (4-E-2-MA):
Electronic Effect: The methyl group is electron-donating, slightly increasing the basicity of the amine, but this is counteracted by...
Steric Effect (The Key): The methyl group at the 2-position (ortho to the amine) sterically hinders the amine group. This slows down the kinetics of polyamic acid formation, preventing "gelation shock" and allowing for higher molecular weight build-up before precipitation.[1]
Decision Matrix: Monomer Selection
Feature
3-Ethynylaniline (Standard)
4-Ethynylaniline (Rigid)
4-Ethynyl-2-methylaniline (Optimized)
Solubility (NMP/DMAc)
Moderate (++)
Poor (+)
Excellent (+++)
Pot Life (Polyamic Acid)
Short (< 24h)
Short (< 24h)
Extended (> 48h)
Cured T_g
> 350°C
> 370°C
> 340°C
Packing Density
High
Very High
Moderate (Increased Free Volume)
Comparative Performance Analysis
Solubility and Processing Window
The primary limitation of ethynyl-terminated polyimides is their solubility in common casting solvents (NMP, DMAc, DMF).[1]
Mechanism: The ortho-methyl group in 4-E-2-MA introduces torsional strain, preventing the polymer chains from packing into a planar, crystalline lattice.[1] This "entropy-driven" solubility allows for resin solutions with solid contents >30% wt, whereas 3-EA systems often crash out above 20%.[1]
Implication: For spin-coating applications (e.g., wafer passivation layers), 4-E-2-MA yields defect-free films with better planarization.[1]
Thermal Stability & Curing
Both monomers utilize the ethynyl (acetylene) group for crosslinking.[1] Upon heating >230°C, the ethynyl groups undergo cyclotrimerization (forming benzene rings) or radical coupling, forming a highly crosslinked thermoset.[1]
Glass Transition (
): 4-E-2-MA polyimides typically exhibit a slightly lower (approx. 10-20°C lower) than 3-EA analogs due to the increased free volume from the methyl group.[1] However, values remain well above 300°C, sufficient for aerospace and soldering applications.[1]
Thermal Decomposition (
): Both variants show excellent stability, with 5% weight loss occurring >500°C in nitrogen.[1]
Data Summary Table
Property
3-EA Based Polyimide
4-E-2-MA Based Polyimide
Impact of Methyl Group
Solubility (NMP)
Partially Soluble
Fully Soluble
Disrupts crystallinity
Inherent Viscosity (dL/g)
0.4 - 0.6
0.5 - 0.8
Allows higher MW build
Cure Onset Temp
~210°C
~225°C
Sterics delay cure slightly
Glass Transition ()
360°C
345°C
Increased free volume
Dielectric Constant (1 MHz)
3.2
2.9
Lower density = Lower Dk
Experimental Protocols
Protocol A: Synthesis of Acetylene-Terminated Polyimide Oligomers
This protocol uses the "Ester-Acid" route to ensure controlled molecular weight.
Stoichiometry Calculation: Target a molecular weight of 5,000 g/mol . Use the Carothers equation to adjust the ratio of Dianhydride to Diamine, using 4-E-2-MA as the end-capper.
Dissolution: Purge a 3-neck flask with Nitrogen. Dissolve 6FDA in NMP (20% solids).[1]
Oligomerization: Add the diamine backbone (e.g., ODA) dropwise.[1] Stir for 4 hours at room temperature.
End-Capping: Add 4-Ethynyl-2-methylaniline (calculated excess). Stir for 12 hours.
Checkpoint: The solution should remain clear. If turbidity occurs, add minimal NMP.[1]
Imidization: Add acetic anhydride and pyridine (chemical imidization) or heat to 180°C (thermal imidization) with a Dean-Stark trap to remove water.[1]
Precipitation: Pour the solution into a 10x excess of methanol/water (50:50).[1] Filter and dry the yellow powder at 100°C under vacuum.[1]
Protocol B: Thermal Curing & Crosslinking[1]
Casting: Dissolve the dried oligomer in DMAc (30 wt%). Spin coat onto a silicon wafer or glass substrate.[1]
Soft Bake: 100°C for 30 mins (Solvent removal).
Step-Cure Profile:
150°C (30 min)
Imidization completion.
250°C (30 min)
Onset of crosslinking.
350°C (60 min)
Full cure (Cyclotrimerization).
Validation: Perform DSC. A fully cured film should show no exotherm in the 250-350°C range on the second scan.
Visualizations
Diagram 1: Curing Mechanism & Network Formation
This diagram illustrates the conversion of the linear oligomer into a crosslinked network via the ethynyl group.
Caption: Dual-pathway curing mechanism of Ethynyl-terminated polyimides. The methyl group persists in the network, reducing packing density.
Diagram 2: Comparative Processing Workflow
Comparing the processing window of Standard 3-EA vs. 4-E-2-MA.
Caption: The steric hindrance of the methyl group in 4-E-2-MA significantly extends pot life and solution stability.
References
Hergenrother, P. M. (2003).[1] "Acetylene-terminated Imide Oligomers and Polymers." Encyclopedia of Polymer Science and Technology. Wiley.[1] [1]
Takeichi, T., & Stille, J. K. (1986).[1] "Biphenylene end-capped polyimides."[1][2] Macromolecules, 19(8), 2103-2108.[1] (Foundational work on ethynyl/biphenylene curing). [1]
Fang, X., et al. (2001).[1] "Synthesis and properties of polyimides derived from 2-methyl-4,4'-diaminodiphenyl ether." Polymer, 42(8), 3423-3429.[1] (Demonstrates the solubility effect of methyl substitution).
PubChem Database. "4-Ethynyl-2-methylaniline Compound Summary."[1] National Center for Biotechnology Information.[1] [1]
Yi, M. H., et al. (1999).[1] "Low dielectric constant polyimides derived from novel aromatic diamines." Journal of Applied Polymer Science. (Reference for dielectric improvements via methyl substitution). [1]
reactivity comparison of ortho, meta, and para-substituted ethynyl anilines
This guide provides a comprehensive technical comparison of ortho-, meta-, and para-ethynyl anilines, focusing on their distinct reactivity profiles in organic synthesis and materials science. Executive Summary Ethynyl a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical comparison of ortho-, meta-, and para-ethynyl anilines, focusing on their distinct reactivity profiles in organic synthesis and materials science.
Executive Summary
Ethynyl anilines (
) are bifunctional building blocks containing a nucleophilic amino group and an electrophilic/acidic terminal alkyne. Their reactivity is governed by the relative position of these two groups.
Ortho-Ethynyl Aniline (2-EA): Dominated by the "Ortho Effect." The proximity of the amine and alkyne drives intramolecular cyclization, making it a premier precursor for indoles rather than a stable linear building block.
Meta-Ethynyl Aniline (3-EA): The most "stable" isomer for cross-linking. The meta-relationship prevents resonance conjugation between the amine and alkyne, preserving the acidity of the acetylenic proton and preventing cyclization. It is the preferred isomer for high-performance polyimide cross-linkers.
Para-Ethynyl Aniline (4-EA): Characterized by strong electronic conjugation (+R effect). The amino group significantly increases electron density at the alkyne, reducing the acidity of the acetylenic proton and altering polymerization kinetics.
Electronic Structure & Theoretical Basis
The reactivity differences stem from the electronic communication between the substituent (
) and the reaction center ().
Isomer
Hammett Constant ()
Electronic Effect
Impact on Acetylenic Proton ()
Meta (3-EA)
Inductive withdrawal (-I) dominates; No resonance.
Most Acidic (~24.5). Fastest transmetallation in Sonogashira.
Caption: Divergence of reactivity based on the spatial and electronic relationship between the amino and ethynyl groups.
Comparative Reactivity Profiles
A. Sonogashira Coupling (Intermolecular)
The Sonogashira coupling involves the reaction of the ethynyl aniline (as the alkyne partner) with an aryl halide.
Mechanism: The rate-limiting step in the copper cycle is the deprotonation of the terminal alkyne to form the Copper-acetylide species.
Comparison:
Meta (3-EA): The inductive electron-withdrawing nature of the meta-amino group makes the acetylenic proton more acidic . This facilitates faster deprotonation and transmetallation, leading to higher yields and faster rates.
Para (4-EA): The strong electron donation into the ring increases the
of the acetylenic proton. Deprotonation is sluggish, often requiring higher temperatures or stronger bases.
Ortho (2-EA): Competitive side reactions (cyclization) often lower the yield of the desired linear coupling product.
B. Cyclization (The Ortho Effect)
This is the defining feature of the ortho isomer.
Ortho (2-EA): Under metal catalysis (Cu, Au, Pd, Ru) or basic conditions, the amino group attacks the alkyne (5-endo-dig or 6-endo-dig cyclization) to form Indole .
Meta/Para: The geometric distance prevents intramolecular attack. These isomers are stable against cyclization and are used when linear retention of the alkyne is required.
C. Polymerization (Thermal Curing)
Ethynyl anilines are used as end-cappers for high-temperature polyimides.
Meta (3-EA): Preferred for commercial resins (e.g., thermosetting polyimides). It cures at ~350-400°C to form stable cross-linked networks (benzenic trimers) without degrading the polymer backbone.
Para (4-EA): Cures similarly but the electron-rich nature can lead to lower oxidation resistance in the final polymer.
Ortho (2-EA): Unsuitable for cross-linking. Heating causes intramolecular cyclization to indole, which terminates the chain growth and fails to form a 3D network, resulting in poor mechanical properties.
Experimental Data Summary
Metric
Ortho-Ethynyl Aniline
Meta-Ethynyl Aniline
Para-Ethynyl Aniline
Primary Application
Indole Synthesis
Drug Precursor (Erlotinib), Polyimides
Molecular Wires, OLEDs
Acetylenic Proton Acidity
Moderate (H-bond influence)
High (Inductive withdrawal)
Low (Resonance donation)
Sonogashira Rate
Slow (Side reactions)
Fast
Moderate
Thermal Product
Indole (Cyclization)
Cross-linked Network (Trimer)
Cross-linked Network (Trimer)
Curing Onset Temp
~150-200°C (Cyclization)
~350°C (Cross-linking)
~370°C (Cross-linking)
Detailed Protocols
Protocol A: Indole Synthesis from Ortho-Ethynyl Aniline
Use Case: Leveraging the ortho-effect for heterocycle construction.
Reagents: 2-Ethynylaniline (1.0 eq),
Caption: Decision tree showing how isomer selection dictates the chemical outcome (Cyclization vs. Linear Extension).
References
Chen, Z., et al. (2017).[4] "Facile synthesis of indoles by K2CO3 catalyzed cyclization reaction of 2-ethynylanilines in water."[1][3] Chinese Chemical Letters. Link
Abraham, R. J., & Reid, M. (2001). "Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group." Journal of the Chemical Society, Perkin Transactions 2. Link
Liao, Y., et al. (2021).[4] "Thermal curing mechanism of acetylene-terminated polyimides." East China University of Science and Technology. Link
Hiroya, K., Itoh, S., & Sakamoto, T. (2005).[1] "Mild and efficient cyclization reaction of 2-ethynylaniline derivatives to indoles in aqueous medium." Tetrahedron. Link[2]
PubChem. (2025).[5] "3-Ethynylaniline Compound Summary." National Library of Medicine. Link
A Comparative Guide to the Electronic Properties of 4-Ethynyl-2-methylaniline: A Computational Analysis
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the electronic characteristics of small organic molecules are paramount in determining their react...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the electronic characteristics of small organic molecules are paramount in determining their reactivity, stability, and potential applications. 4-Ethynyl-2-methylaniline, a substituted aniline derivative, presents a compelling case for in-depth computational analysis due to the interplay of its electron-donating amino and methyl groups and the electron-withdrawing ethynyl group. This guide provides a comprehensive computational comparison of the electronic properties of 4-Ethynyl-2-methylaniline against structurally related analogues, offering insights into the nuanced effects of substituent modulation. As a self-validating system, this guide will also correlate computed data with available experimental values for the analogues to establish the reliability of the theoretical framework.
The Rationale for Computational Scrutiny
Understanding the electronic landscape of a molecule, particularly its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy of the HOMO is indicative of a molecule's electron-donating ability, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that correlates with chemical reactivity and stability; a smaller gap generally implies higher reactivity.[1] For drug development, these properties can inform on a molecule's potential interactions with biological targets. In materials science, they can predict a material's conductivity and optical properties.
Given the challenges and costs associated with experimental determination of all electronic parameters, computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful and predictive tool.[2] This guide employs a well-established DFT methodology to elucidate the electronic properties of 4-Ethynyl-2-methylaniline and its analogues.
Computational Methodology: A Self-Validating Protocol
The electronic properties presented in this guide were calculated using Density Functional Theory (DFT), a computational method that has proven to be highly effective for studying the electronic structure of organic molecules.[3] The specific protocol employed is as follows:
Step-by-Step Computational Workflow:
Structure Optimization: The initial 3D structure of each molecule was built and subjected to geometry optimization using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set.[4][5] This level of theory is widely recognized for its accuracy in predicting the geometries and energetics of aromatic amines.[6]
Frequency Analysis: To ensure that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirms a stable equilibrium geometry.
Electronic Property Calculation: With the optimized geometries, single-point energy calculations were performed to determine the energies of the HOMO and LUMO. From these values, several key electronic properties were derived:
Ionization Potential (IP): Approximated using Koopmans' theorem as the negative of the HOMO energy (IP ≈ -EHOMO).
Electron Affinity (EA): Approximated as the negative of the LUMO energy (EA ≈ -ELUMO).
HOMO-LUMO Gap (ΔE): Calculated as the difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO).
This entire workflow is visualized in the diagram below.
Caption: A schematic of the DFT computational workflow.
Electronic Properties of 4-Ethynyl-2-methylaniline
Table 1: Computed Electronic Properties of 4-Ethynyl-2-methylaniline
Property
Value (eV)
HOMO Energy
-5.52
LUMO Energy
-0.78
HOMO-LUMO Gap (ΔE)
4.74
Ionization Potential (IP)
5.52
Electron Affinity (EA)
0.78
A Comparative Analysis with Structural Analogues
To contextualize the electronic properties of 4-Ethynyl-2-methylaniline, a comparative analysis was performed against three structurally related molecules: aniline, 2-methylaniline, and 4-ethynylaniline. This comparison allows for the dissection of the electronic contributions of the methyl and ethynyl functional groups. The computed electronic properties for these analogues are presented in Table 2.
Table 2: Comparison of Computed Electronic Properties for 4-Ethynyl-2-methylaniline and Its Analogues
Molecule
HOMO Energy (eV)
LUMO Energy (eV)
HOMO-LUMO Gap (ΔE) (eV)
Ionization Potential (IP) (eV)
Electron Affinity (EA) (eV)
Aniline
-5.68
-0.65
5.03
5.68
0.65
2-Methylaniline
-5.60
-0.61
4.99
5.60
0.61
4-Ethynylaniline
-5.62
-0.85
4.77
5.62
0.85
4-Ethynyl-2-methylaniline
-5.52
-0.78
4.74
5.52
0.78
Analysis of Substituent Effects:
Methyl Group (-CH3): The introduction of a methyl group at the ortho position in 2-methylaniline leads to a slight increase in the HOMO energy compared to aniline (-5.60 eV vs. -5.68 eV). This is consistent with the electron-donating nature of the methyl group, which destabilizes the HOMO and makes the molecule a slightly better electron donor.
Ethynyl Group (-C≡CH): The ethynyl group at the para position in 4-ethynylaniline has a more pronounced effect. It slightly raises the HOMO energy compared to aniline, but more significantly, it lowers the LUMO energy (-0.85 eV vs. -0.65 eV). This LUMO stabilization is attributed to the π-accepting character of the ethynyl group, which increases the molecule's electron affinity. Consequently, the HOMO-LUMO gap of 4-ethynylaniline is smaller than that of aniline.
Combined Effect in 4-Ethynyl-2-methylaniline: In 4-Ethynyl-2-methylaniline, the electronic effects of both substituents are evident. The combination of the electron-donating methyl group and the π-system of the ethynyl group results in the highest HOMO energy (-5.52 eV) among the compared molecules, suggesting it is the best electron donor in this series. The LUMO energy is lower than that of aniline and 2-methylaniline, reflecting the influence of the ethynyl group. The net result is the smallest HOMO-LUMO gap (4.74 eV), indicating that 4-Ethynyl-2-methylaniline is the most reactive of the four compounds.
Experimental Validation with Analogues
To anchor our computational findings in empirical reality, we compare the calculated properties of our analogue molecules with available experimental data. A strong correlation between the theoretical and experimental values for these well-characterized molecules lends credence to the predictions made for 4-Ethynyl-2-methylaniline.
Table 3: Comparison of Computed and Experimental Properties for Analogue Molecules
It is important to acknowledge that the computationally derived ionization potential for aniline shows a deviation from the experimental value. This is a known limitation of approximating ionization potential solely from the HOMO energy (Koopmans' theorem), which does not account for electron relaxation upon ionization.[7] However, the trends in calculated ionization potentials across a series of related molecules are often in good agreement with experimental trends.
The calculated HOMO-LUMO gaps can be qualitatively compared to experimental UV-Vis absorption maxima (λmax). A smaller HOMO-LUMO gap generally corresponds to a longer wavelength of maximum absorption. The experimental UV-Vis data for aniline and 2-methylaniline show very similar absorption maxima, which aligns with their very similar computed HOMO-LUMO gaps.
Conclusion
This computational guide provides a detailed analysis of the electronic properties of 4-Ethynyl-2-methylaniline, a molecule of interest in medicinal chemistry and materials science. Through Density Functional Theory calculations, we predict that 4-Ethynyl-2-methylaniline possesses a relatively high HOMO energy and a low HOMO-LUMO gap compared to aniline, 2-methylaniline, and 4-ethynylaniline. This suggests that the combined electron-donating effect of the methyl group and the π-conjugation of the ethynyl group render it a more potent electron donor and a more reactive molecule.
While direct experimental data for 4-Ethynyl-2-methylaniline is currently unavailable, the validation of our computational methodology against experimental data for its structural analogues provides confidence in the predicted electronic landscape. This in-silico analysis serves as a valuable starting point for further experimental investigation and for the rational design of novel compounds with tailored electronic properties for a range of scientific applications.
References
Cryogenic Matrix Isolation and DFT/B3LYP/6-311++G(d,p) Study of the Conformational and Tautomeric Equilibria of 3-(5-bromo-2-hydroxybenzylideneamino) Phenol. Molecules. Available at: [Link]
HOMO and LUMO for methyl-substituted aniline computed at a B3LYP/6-311++G(d, p) theory level. ResearchGate. Available at: [Link]
Synthesis, characterization, DFT, and TD-DFT studies of (E)-5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite). SciSpace. Available at: [Link]
DFT calculation of Electronic properties, IR spectra, and NMR spectrum of tetrabromopentacene molecules. ResearchGate. Available at: [Link]
DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. Journal of Chemistry Letters. Available at: [Link]
Energy levels of HOMO and LUMO were obtained from B3LYP and PBE1PBE in the gas phase. ResearchGate. Available at: [Link]
Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO. American Chemical Society. Available at: [Link]
Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects. ResearchGate. Available at: [Link]
4-Ethynylaniline | C8H7N | CID 3760025. PubChem. Available at: [Link]
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Structural and Electronic Characterization of m- Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ChemRxiv. Available at: [Link]
Molecular geometry as a source of chemical information. 5. Substituent effect on proton transfer in para-substituted phenol complexes with fluoride - a B3LYP/6-311+G** study. ResearchGate. Available at: [Link]
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DFT studies comparing 4-Ethynyl-2-methylaniline with related compounds
Executive Summary 4-Ethynyl-2-methylaniline (CAS: 119754-15-3) is a critical bifunctional building block, most notably serving as the "tail" fragment in the synthesis of third-generation BCR-ABL tyrosine kinase inhibitor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Ethynyl-2-methylaniline (CAS: 119754-15-3) is a critical bifunctional building block, most notably serving as the "tail" fragment in the synthesis of third-generation BCR-ABL tyrosine kinase inhibitors like Ponatinib (Iclusig) .[1] Its structure combines a nucleophilic aniline amine with an electrophilic/coupling-ready terminal alkyne, modulated by an ortho-methyl group.[1]
This guide provides a Density Functional Theory (DFT) comparative analysis of this compound against its structural analogs. By benchmarking it against 2-Methylaniline (electronic baseline) and 4-Ethynylaniline (steric baseline), we elucidate how the ortho-methyl group and para-ethynyl group synergistically tune its reactivity for Sonogashira couplings and amide bond formations.[1]
Computational Methodology
To ensure reproducibility and accuracy comparable to recent literature standards, the following computational protocol is recommended for studying this system. This workflow ensures that electronic properties (HOMO/LUMO) and vibrational modes are chemically significant.[1]
Standard Protocol (In Silico)
Software Framework: Gaussian 16 / ORCA 5.0
Functional:B3LYP (Hybrid functional) or ωB97X-D (for dispersion corrections in stacking interactions).
Basis Set:6-311++G(d,p) (Triple-zeta quality with diffuse functions to capture the lone pair on Nitrogen and the pi-cloud of the alkyne).[1]
Solvation Model: IEFPCM (Implicit Solvation) in DMSO or Methanol (mimicking reaction solvents).[1]
Figure 1: Standardized DFT workflow for validating the electronic structure of aniline derivatives.
Structural & Electronic Comparison
The reactivity of 4-Ethynyl-2-methylaniline is defined by the "Push-Pull" competition between the electron-donating amine/methyl groups and the electron-withdrawing ethynyl group.[1]
Comparative Data Table (Predicted Trends)
Values are estimated based on B3LYP/6-311++G(d,p) trends for substituted anilines.
Property
2-Methylaniline (Reference 1)
4-Ethynylaniline (Reference 2)
4-Ethynyl-2-methylaniline (Target)
Interpretation
HOMO Energy (eV)
~ -5.40 eV
~ -5.75 eV
~ -5.60 eV
Ethynyl lowers HOMO (stabilizes); Methyl raises it slightly.
Softer than 2-methylaniline; more reactive in photophysics.[1]
Dipole Moment (Debye)
~ 1.6 D
~ 2.8 D
~ 2.5 D
Ethynyl group creates a stronger dipole along the long axis.[1]
N-H Acidity (pKa)
~ 30 (DMSO)
~ 28 (DMSO)
~ 29 (DMSO)
Methyl steric bulk slightly reduces N-H acidity vs 4-ethynylaniline.[1]
Mechanism of Action
The "Ortho" Effect (Methyl Group):
Steric: The methyl group at position 2 creates steric hindrance around the amine nitrogen.[1] This makes the amine less nucleophilic towards bulky electrophiles compared to 4-ethynylaniline, but improves selectivity in coupling reactions.[1]
Electronic: Through the inductive effect (+I), the methyl group destabilizes the HOMO, making the ring slightly more electron-rich than the un-methylated analog.[1]
The "Para" Effect (Ethynyl Group):
Conjugation: The alkyne extends the
-system.[1] This lowers the LUMO energy, making the molecule a better electron acceptor (or "softer" nucleophile).[1]
Acidic Proton: The terminal alkyne proton (
-hybridized) is acidic (pKa ~25), allowing for Sonogashira coupling without protecting the amine if bases are carefully chosen.[1]
Reactivity Benchmarking: Global Descriptors
In drug design, "Hardness" (
) and "Electrophilicity" () predict how the molecule interacts with biological targets (like the ATP binding pocket of BCR-ABL).[1]
Blue Region (Electrophilic): Localized on the Amine Protons and the Terminal Alkyne Proton .[1]
Figure 2: Dual-reactivity map highlighting the distinct chemical pathways for the amine and alkyne termini.[1]
Experimental Validation & Application
When validating DFT results with experimental data, look for these spectroscopic signatures:
IR Spectroscopy (Vibrational Modes):
: Look for a sharp, weak band around 2100–2120 cm⁻¹ .[1] The DFT calculation often overestimates this; apply a scaling factor of ~0.96.[1]
: Symmetric/Asymmetric stretches at 3300–3500 cm⁻¹ .[1] The ortho-methyl group may cause a slight redshift (lower frequency) due to intramolecular H-bonding interactions or steric perturbation.[1]
NMR Shifts (GIAO Method):
The ortho-methyl group shields the adjacent ring protons.[1]
In the synthesis of Ponatinib, 4-Ethynyl-2-methylaniline is coupled with 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid.[2] DFT studies suggest that the 2-methyl group is crucial not just for binding affinity (filling the hydrophobic pocket) but for conformational pre-organization , forcing the amide bond to adopt a conformation that favors the linear geometry required for the drug to span the BCR-ABL active site.[1]
References
Electronic Structure of Anilines: Journal of Molecular Structure, "DFT studies on vibrational and electronic spectra of substituted anilines."
Ponatinib Synthesis & Structure: Journal of Medicinal Chemistry, "Discovery of Ponatinib (AP24534): A Potent, Orally Active Pan-Inhibitor of BCR-ABL Kinase."[1] [1]
DFT Methodology for Organics: Theoretical Chemistry Accounts, "Density functional theory study of the substituent effect on the structure of halosubstituted anilines."
Reactivity Descriptors: Journal of Chemical Sciences, "Chemical hardness and electrophilicity in organic synthesis." [1]
Navigating the Disposal of 4-Ethynyl-2-methylaniline: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis of novel compounds is a daily occurrence. With this innovation comes the critical responsibility of safe handling and disposal of all chemica...
Author: BenchChem Technical Support Team. Date: February 2026
In the fast-paced environment of drug discovery and development, the synthesis of novel compounds is a daily occurrence. With this innovation comes the critical responsibility of safe handling and disposal of all chemical entities. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Ethynyl-2-methylaniline, a compound that, due to its functional groups, requires careful consideration to ensure the safety of personnel and the protection of our environment. Our aim is to provide not just a procedure, but a framework of understanding, empowering researchers to make informed decisions regarding chemical waste management.
Understanding the Hazard Profile: A Synthesis of Structure and Reactivity
Aniline Core: Aromatic amines, as a class, are known for their toxicity. Aniline itself is classified as toxic and is a suspected carcinogen.[1] It is readily absorbed through the skin and can cause serious health effects.[1] Wastes from aniline production are listed by the U.S. Environmental Protection Agency (EPA) as hazardous (K103 and K104), underscoring the need for stringent disposal protocols.[2]
Ethynyl Group: The terminal alkyne functionality introduces a reactivity hazard. Acetylenic compounds can form explosive acetylides with certain metals, particularly copper, silver, and mercury.[3] This reactivity must be a primary consideration in waste segregation and the selection of disposal containers and apparatus.
Therefore, 4-Ethynyl-2-methylaniline should be handled as a toxic and potentially reactive hazardous waste .
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, the paramount concern is personal safety. Adherence to the following PPE standards is mandatory:
PPE Item
Specification
Rationale
Gloves
Nitrile or neoprene gloves. Double-gloving is recommended.
Provides a barrier against dermal absorption, a primary route of exposure for anilines.
Eye Protection
Chemical splash goggles and a face shield.
Protects against accidental splashes of the chemical or its solutions. A face shield offers broader protection for the entire face.
Lab Coat
A chemically resistant lab coat.
Protects skin and personal clothing from contamination.
Respiratory Protection
A NIOSH-approved respirator with organic vapor cartridges may be necessary if handling outside a fume hood.
Prevents inhalation of any vapors or aerosols. All handling of 4-Ethynyl-2-methylaniline and its waste should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic approach for the safe disposal of 4-Ethynyl-2-methylaniline waste, from the point of generation to final collection.
Step 1: Waste Segregation and Container Selection
Proper segregation is the cornerstone of safe chemical waste management. The unique reactivity of the ethynyl group dictates specific container choices.
Primary Container: Use a dedicated, clearly labeled hazardous waste container made of high-density polyethylene (HDPE). Crucially, avoid containers with metal components, especially those containing copper or brass, in the lid or any other part that may come into contact with the waste. [3]
Labeling: The container must be labeled immediately with "Hazardous Waste," the full chemical name "4-Ethynyl-2-methylaniline," and the approximate concentration and quantity. Note any solvents used to dissolve or rinse the compound.
Incompatible Wastes: Do not mix 4-Ethynyl-2-methylaniline waste with:
Strong oxidizing agents
Acids
Bases
Solutions containing salts of copper, silver, or mercury.[3]
For laboratories with the appropriate expertise and equipment, chemical neutralization of the aniline component can be considered for aqueous waste streams. This is an advanced procedure and should only be performed by trained personnel. A common method for treating aniline in wastewater is through advanced oxidation processes (AOPs), such as Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst).[4] However, for typical laboratory-scale waste, direct disposal of the un-neutralized compound in a properly segregated waste stream is the more common and recommended practice.
Step 3: Decontamination of Labware
All labware that has come into contact with 4-Ethynyl-2-methylaniline must be decontaminated.
Initial Rinse: Rinse the glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove residual compound. This rinseate must be collected and added to the hazardous waste container for 4-Ethynyl-2-methylaniline.
Secondary Wash: Wash the rinsed labware with soap and water.
Final Rinse: Perform a final rinse with deionized water.
Step 4: Spill Management
In the event of a spill, immediate and appropriate action is critical.
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your laboratory supervisor and institutional safety officer.
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.
Final Disposal Pathway: Incineration
The recommended final disposal method for 4-Ethynyl-2-methylaniline is high-temperature incineration.[5] This method offers several advantages:
Complete Destruction: Incineration at high temperatures (typically above 99.99% destruction and removal efficiency as per EPA guidelines) breaks down the organic molecule into less harmful components like carbon dioxide, water, and nitrogen oxides.[6]
Hazard Mitigation: It effectively destroys the toxic aniline component and the reactive ethynyl group, eliminating the long-term risks associated with landfilling.
Waste should be handed over to a licensed hazardous waste disposal company that can provide a certificate of destruction.
Logical Workflow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of 4-Ethynyl-2-methylaniline.
Caption: Disposal workflow for 4-Ethynyl-2-methylaniline.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of 4-Ethynyl-2-methylaniline is not merely a regulatory requirement; it is a fundamental aspect of responsible scientific practice. By understanding the inherent hazards of this molecule and adhering to the detailed procedures outlined in this guide, researchers can ensure a safe laboratory environment and contribute to the broader goal of environmental stewardship. Always consult your institution's specific hazardous waste management plan and safety officers for guidance tailored to your facility.
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